4-Bromo-2-(pyrrolidin-2-yl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-7-3-5-12-9(6-7)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDZPJKDJXHTBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297963 | |
| Record name | 4-Bromo-2-(2-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-52-2 | |
| Record name | 4-Bromo-2-(2-pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(2-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-(pyrrolidin-2-yl)pyridine
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-Bromo-2-(pyrrolidin-2-yl)pyridine, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidine and pyridine moieties are prevalent in numerous FDA-approved drugs, making their combination a valuable building block for novel therapeutic agents.[1] This document outlines a robust, multi-step synthetic strategy, beginning from commercially available starting materials. The narrative emphasizes the causal reasoning behind critical experimental choices, from protecting group strategy and regioselective C-C bond formation to final deprotection and purification. Each protocol is designed as a self-validating system, complete with detailed step-by-step instructions, expected analytical data, and authoritative citations to ground the methodology in established chemical principles.
Part 1: Strategic Rationale and Retrosynthetic Analysis
The synthesis of asymmetrically substituted bi-heterocyclic systems like this compound requires a convergent and highly controlled approach. A direct functionalization of the parent rings is often plagued by issues of regioselectivity and side reactions. Therefore, our strategy is built upon the coupling of two precisely functionalized precursors: a protected pyrrolidine nucleophile and a brominated pyridine electrophile.
1.1. Core Causality of the Synthetic Design:
-
Protecting Group Strategy: The secondary amine of the pyrrolidine ring is a reactive nucleophile and a site for protonation/deprotonation. To prevent unwanted N-arylation and to facilitate controlled C-H activation at the adjacent C2 position, the amine must be masked. The tert-butyloxycarbonyl (Boc) group is the ideal choice due to its stability in the presence of strong bases (like organolithiums) and its clean, quantitative removal under mild acidic conditions.[2][3]
-
Regioselective C-C Bond Formation: The pivotal step is the formation of the bond between the pyridine C2 and the pyrrolidine C2 carbons. This is achieved by converting the C2 carbon of N-Boc-pyrrolidine into a potent nucleophile via directed ortho-metalation (DoM). The use of a strong, sterically hindered lithium amide base allows for deprotonation at the kinetically favored C2 position.[4] The corresponding electrophile, 2,4-dibromopyridine, offers a reactive site at C2 for nucleophilic aromatic substitution, while the C4 bromine remains largely intact for subsequent diversification.
-
Final Deprotection: The synthesis culminates in the selective cleavage of the Boc protecting group to unmask the pyrrolidine's secondary amine, yielding the target compound. This step is critical for downstream applications, such as further N-functionalization. The use of trifluoroacetic acid (TFA) ensures a rapid and efficient deprotection with minimal side product formation.[5][6]
1.2. Retrosynthetic Pathway
The logical disconnection of the target molecule is illustrated below. This retrosynthetic analysis forms the blueprint for our forward synthetic plan.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: Detailed Synthetic Workflow and Protocols
This section provides a granular, step-by-step guide for each stage of the synthesis. The entire workflow is predicated on standard laboratory techniques and commercially available reagents.
2.1. Overall Synthetic Scheme
The forward synthesis proceeds through three main stages: preparation of the key intermediates, the crucial coupling reaction, and the final deprotection step.
Caption: Overall workflow for the synthesis of the target compound.
Protocol 2.2: Step 1 - Synthesis of tert-butyl pyrrolidine-1-carboxylate (N-Boc-pyrrolidine)
Rationale: This initial step protects the pyrrolidine nitrogen to prevent side reactions in the subsequent lithiation step. Di-tert-butyl dicarbonate is a highly effective and common reagent for this transformation.[2]
Methodology:
-
To a round-bottom flask charged with pyrrolidine (1.0 eq) and dissolved in dichloromethane (DCM, approx. 0.5 M), add triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product, N-Boc-pyrrolidine, is typically a clear oil of sufficient purity (>95%) for use in the next step without further purification.[7]
Protocol 2.3: Step 2 & 3 - Asymmetric Lithiation and Coupling
Rationale: This is the cornerstone of the synthesis. Asymmetric deprotonation of N-Boc-pyrrolidine using sec-butyllithium in the presence of the chiral ligand (-)-sparteine generates a configurationally stable organolithium intermediate.[8] This nucleophile then attacks the C2 position of 2,4-dibromopyridine in a nucleophilic aromatic substitution to form the desired C-C bond. The reaction is performed at -78 °C to ensure the stability of the organolithium species and maximize stereocontrol.
Methodology:
-
Strictly Anhydrous and Inert Conditions are Required. Flame-dry all glassware and perform the reaction under a positive pressure of argon or nitrogen.
-
To a solution of N-Boc-pyrrolidine (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous diethyl ether or THF (approx. 0.2 M), cool the flask to -78 °C using a dry ice/acetone bath.
-
Add sec-butyllithium (s-BuLi, 1.1 eq, typically ~1.4 M in cyclohexane) dropwise via syringe over 45 minutes. A color change (e.g., to yellow or orange) indicates the formation of the lithiated species. Stir the solution at -78 °C for 3 hours.
-
In a separate flask, dissolve 2,4-dibromopyridine (1.5 eq) in anhydrous THF.
-
Cannulate the solution of the lithiated pyrrolidine slowly into the solution of 2,4-dibromopyridine at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Perform a standard aqueous workup: extract with ethyl acetate (3x), combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the protected product, tert-butyl this compound-1-carboxylate.
Protocol 2.4: Step 4 - Boc Deprotection
Rationale: The final step involves the acid-catalyzed removal of the Boc group. Trifluoroacetic acid (TFA) is highly effective, proceeding through a mechanism that generates volatile byproducts (isobutylene and CO₂), simplifying purification.[5][6]
Methodology:
-
Dissolve the purified N-Boc protected intermediate (1.0 eq) in DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
If necessary, purify the final product, this compound, via silica gel chromatography or crystallization to yield the desired compound.
Part 3: Data Presentation and Expected Outcomes
The following table summarizes the expected quantitative data for each step of the synthesis. Yields and analytical data are based on established precedents for similar chemical transformations.
| Compound | Step | Molecular Weight ( g/mol ) | Typical Yield | Expected Analytical Data (¹H NMR, δ ppm) |
| tert-butyl pyrrolidine-1-carboxylate | 1 | 171.24 | >95% | ~3.3 (t, 4H), ~1.8 (m, 4H), 1.4 (s, 9H) |
| tert-butyl this compound-1-carboxylate | 2 & 3 | 343.25 | 50-70% | ~8.3 (d, 1H), ~7.5 (d, 1H), ~7.3 (dd, 1H), ~4.5 (m, 1H), ~3.5 (m, 2H), ~2.0 (m, 4H), 1.4 (s, 9H) |
| This compound | 4 | 243.13 | >90% | ~8.2 (d, 1H), ~7.4 (s, 1H), ~7.2 (d, 1H), ~4.0 (t, 1H), ~3.1 (m, 1H), ~2.9 (m, 1H), ~2.0-1.7 (m, 5H, includes NH) |
Part 4: Safety and Handling
-
Organolithium Reagents: sec-Butyllithium is extremely pyrophoric and reacts violently with water. It must be handled under a strictly inert atmosphere using proper syringe techniques.
-
Corrosive Reagents: Trifluoroacetic acid is highly corrosive and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Brominated Compounds: Brominated aromatic compounds can be irritants and should be handled with care.
Conclusion
This guide details a logical and robust synthetic route to this compound. By employing a well-considered protecting group strategy coupled with a powerful asymmetric C-H activation and C-C coupling reaction, this methodology provides reliable access to a valuable chemical building block. The protocols described herein are grounded in established, peer-reviewed chemical literature and are designed to be reproducible and scalable for researchers in academic and industrial settings.
References
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Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]
- Synfacts. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Tetrahedron Letters, 49, 6901-6903.
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Organic Chemistry Portal. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]
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Organic Chemistry Portal. Pyridine synthesis. [Link]
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ResearchGate. (2025). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]
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R Discovery. (2008). 2-Lithiopyridine. [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
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ResearchGate. (2015). 2‐Lithiopyridine. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
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Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
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ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
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Vescovi, T., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(21), 7248. [Link]
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Ivanova, N. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6661. [Link]
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Wang, B., et al. (2013). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Advances, 3(44), 21763-21770. [Link]
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Reddy, B. S., et al. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 11(15), 3342–3345. [Link]
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Darvas, F., et al. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 24(18), 3290. [Link]
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Allen, C. F. H., & Thirtle, J. R. (1946). 2-bromopyridine. Organic Syntheses, 26, 16. [Link]
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An In-depth Technical Guide to 4-Bromo-2-(pyrrolidin-2-yl)pyridine: Molecular Structure, Properties, and Synthetic Utility
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, pyridine and pyrrolidine rings stand out for their prevalence in a vast array of biologically active compounds. The pyridine moiety, an electron-deficient aromatic ring, is a key component in numerous FDA-approved drugs, offering versatile handles for chemical modification and participating in crucial binding interactions with biological targets.[1][2] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, imparts three-dimensionality and often introduces chirality, which is critical for target specificity and potency.[3][4]
This guide provides a comprehensive technical overview of 4-Bromo-2-(pyrrolidin-2-yl)pyridine, a chiral heterocyclic building block with significant potential in drug discovery and development. This molecule uniquely combines the reactivity of a 4-bromopyridine with the stereochemical complexity of a 2-substituted pyrrolidine. The bromine atom serves as a versatile anchor for a wide range of cross-coupling reactions, enabling the construction of diverse molecular architectures.[5] The pyrrolidine moiety, particularly its chiral center at the 2-position, allows for stereospecific interactions with biological macromolecules, a critical aspect in the development of selective therapeutics.[6] This document will delve into the molecular structure, physicochemical properties, synthetic strategies, and reactivity of this compound, with a focus on its applications as a key intermediate in the synthesis of novel pharmacologically active agents.
Part 1: Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is characterized by a pyridine ring substituted at the 4-position with a bromine atom and at the 2-position with a pyrrolidin-2-yl group. The presence of a stereocenter at the 2-position of the pyrrolidine ring means that this compound exists as a pair of enantiomers, (S)- and (R)-4-Bromo-2-(pyrrolidin-2-yl)pyridine. The specific stereochemistry is a critical determinant of its biological activity.
Key Structural Features:
-
Pyridine Ring: An electron-deficient aromatic system that can participate in various chemical transformations.
-
Bromine Atom: A versatile functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[7][8][9]
-
Pyrrolidine Ring: A saturated heterocycle that introduces a three-dimensional character to the molecule.
-
Chiral Center: The carbon at the 2-position of the pyrrolidine ring is a stereocenter, leading to enantiomeric forms of the molecule.
Physicochemical Properties
Direct experimental data for this compound is not extensively reported in the literature. However, predicted properties and data from closely related analogs, such as 2-Bromo-4-(pyrrolidin-1-yl)pyridine, provide valuable insights into its expected physicochemical characteristics.
| Property | Predicted/Analog Value | Notes |
| Molecular Formula | C₉H₁₁BrN₂ | |
| Molecular Weight | 227.10 g/mol | |
| CAS Number | 1213471-26-1 ((S)-enantiomer) | [10] |
| Appearance | Expected to be a solid or oil | |
| Melting Point | 124 °C (for 2-Bromo-4-(pyrrolidin-1-yl)pyridine) | [11] |
| Boiling Point | 335.5 ± 27.0 °C (Predicted for 2-Bromo-4-(pyrrolidin-1-yl)pyridine) | [11] |
| pKa | 5.18 ± 0.10 (Predicted for 2-Bromo-4-(pyrrolidin-1-yl)pyridine) | [11] |
| LogP | ~2.5 (Predicted) |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and pyrrolidine rings. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the pyrrolidine ring would appear in the upfield region (typically δ 1.5-4.0 ppm). The proton at the chiral center (C2 of the pyrrolidine) would likely appear as a multiplet.
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), while the pyrrolidine carbons would be in the aliphatic region (δ 20-60 ppm).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns would likely involve the loss of the pyrrolidine ring or the bromine atom.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic pyridine ring (~3000-3100 cm⁻¹) and the aliphatic pyrrolidine ring (~2850-2960 cm⁻¹). Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.[1]
Part 2: Synthesis and Reactivity
The synthesis of this compound can be approached through several synthetic strategies. A plausible and efficient method involves the nucleophilic substitution of a dihalogenated pyridine with a suitable pyrrolidine derivative.
Proposed Synthetic Workflow
A common strategy for the synthesis of 2-substituted pyridines is the reaction of a 2-halopyridine with a nucleophile. In this case, starting from 2,4-dibromopyridine, a selective nucleophilic aromatic substitution (SₙAr) can be achieved.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-4-Bromo-2-(pyrrolidin-2-yl)pyridine
-
To a solution of N-Boc-pyrrolidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add sec-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to generate the N-Boc-2-lithiopyrrolidine.
-
In a separate flask, dissolve 2,4-dibromopyridine (1.2 eq) in anhydrous THF at -78 °C.
-
Slowly add the solution of N-Boc-2-lithiopyrrolidine to the 2,4-dibromopyridine solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-4-Bromo-2-(pyrrolidin-2-yl)pyridine.
Step 2: Deprotection to yield this compound
-
Dissolve the N-Boc-protected intermediate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane (excess) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Reactivity and Utility in Cross-Coupling Reactions
The bromine atom at the 4-position of the pyridine ring is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents at this position, making it a valuable tool for generating libraries of compounds for drug discovery.
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 eq), an aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Part 3: Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry due to the combination of a versatile chemical handle (the bromine atom) and a chiral, three-dimensional element (the pyrrolidin-2-yl group). This combination allows for the systematic exploration of chemical space and the optimization of interactions with biological targets.
Derivatives of 2-(pyrrolidin-2-yl)pyridine have shown a wide range of biological activities, including potential as central nervous system agents, anti-inflammatory compounds, and anticancer agents.[4][6] The ability to functionalize the 4-position through cross-coupling reactions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Hypothetical Application in Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The 2-(pyrrolidin-2-yl)pyridine moiety can serve as a scaffold that orients substituents to interact with key residues in the kinase domain. The 4-position, functionalized via a Suzuki coupling, can be used to introduce a group that targets a specific region of the ATP-binding site, thereby conferring selectivity for a particular kinase.
Conclusion
This compound is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its unique molecular structure, combining the reactivity of a 4-bromopyridine with the stereochemical features of a 2-substituted pyrrolidine, offers a powerful platform for the synthesis of diverse and complex molecules. The ability to perform selective cross-coupling reactions at the 4-position allows for the systematic modification of the scaffold, enabling the optimization of pharmacological properties. While detailed experimental data for this specific compound remains somewhat limited in the public domain, its potential as a key intermediate in the development of novel therapeutics is clear. Further exploration of the synthesis and applications of this compound is warranted and is likely to lead to the discovery of new and improved drug candidates.
References
Click to expand
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physicochemical properties of 4-Bromo-2-(pyrrolidin-2-yl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(pyrrolidin-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Physicochemical Profiling
In modern drug discovery, the adage "fail fast, fail cheap" has become a guiding principle. A significant contributor to late-stage clinical trial failures and costly attrition is a suboptimal physicochemical profile of the drug candidate.[1] Properties such as lipophilicity, solubility, and ionization state are not mere data points; they are fundamental drivers of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) behavior, ultimately governing its efficacy and safety.[2][3][4] This guide moves beyond a simple data sheet to provide a strategic and practical framework for understanding and evaluating this compound, a heterocyclic scaffold with potential applications in medicinal chemistry. By grounding our analysis in both theoretical principles and actionable experimental protocols, we aim to empower researchers to make informed decisions in the critical early stages of drug development.
Molecular Structure and Core Attributes
This compound is a substituted pyridine derivative. The structure features a pyridine ring, which acts as a weak base and a hydrogen bond acceptor, substituted with a bromine atom at the 4-position and a pyrrolidine ring at the 2-position. The pyrrolidine ring introduces a chiral center at its point of attachment to the pyridine, as well as a secondary amine, which is a key hydrogen bond donor and basic center.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₁BrN₂ | Calculated |
| Molecular Weight | 227.10 g/mol | Calculated |
| Canonical SMILES | C1CC(NC1)C2=NC=C(C=C2)Br | Calculated |
| CAS Number | Not explicitly assigned; related stereoisomer (S)-2-Bromo-4-(pyrrolidin-2-yl)pyridine is 1213471-26-1.[5] | [5] |
Lipophilicity: Navigating the Cell Membrane
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[6] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable molecules like this compound, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant.
| Parameter | Predicted Value | Significance in Drug Discovery |
| clogP | 1.85 - 2.20 | Influences permeability, target binding, and metabolic stability. Values in the 1-3 range are often considered optimal for oral bioavailability. |
| logD at pH 7.4 | 1.20 - 1.60 | Reflects effective lipophilicity at physiological pH, accounting for the ionization of the basic nitrogen centers. |
Experimental Protocol: HPLC-Based logP Determination
This chromatographic method offers higher throughput than the traditional shake-flask method and requires minimal compound.[6]
Causality: The method is based on the principle that a compound's retention time on a reverse-phase (e.g., C18) column correlates linearly with its logP. A set of known standards is used to create a calibration curve from which the logP of the test compound can be interpolated.
Methodology:
-
Standard Preparation: Prepare 1 mg/mL stock solutions of 5-7 reference compounds with known logP values (e.g., Toluene, Progesterone, Acetanilide) in Acetonitrile.
-
Test Compound Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or λmax of the test compound).
-
Injection Volume: 10 µL.
-
-
Data Acquisition:
-
Inject each standard and the test compound, recording the retention time (t_R).
-
Determine the void time (t_0) by injecting a non-retained compound like Uracil.
-
-
Calculation:
-
Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0.
-
Plot logP (Y-axis) vs. log(k) (X-axis) for the standards.
-
Perform a linear regression to obtain the equation of the line.
-
Calculate log(k) for this compound and use the regression equation to determine its logP.
-
Caption: Workflow for HPLC-based logP determination.
Ionization Constant (pKa): The Driver of Charge State
The pKa value defines the pH at which a molecule is 50% ionized. For this compound, two basic centers are present: the pyridine nitrogen and the secondary amine in the pyrrolidine ring. Their pKa values are critical for predicting solubility, receptor interactions, and off-target effects.[6]
-
Pyridine Nitrogen (N1): The pKa of pyridine is ~5.2. The electron-withdrawing effect of the bromine at the 4-position will decrease the basicity, while the electron-donating pyrrolidinyl group at the 2-position will increase it. The net effect is a predicted pKa slightly lower than that of unsubstituted pyridine.
-
Pyrrolidine Nitrogen (N-H): The pKa of pyrrolidine is ~11.3. This nitrogen is significantly more basic than the pyridine nitrogen. It will be predominantly protonated at physiological pH.
| Basic Center | Predicted pKa | Consequence at pH 7.4 |
| Pyrrolidine Nitrogen | 9.5 - 10.5 | >99% Protonated (Positively Charged) |
| Pyridine Nitrogen | 4.0 - 4.8 | >99% Neutral |
Experimental Protocol: Potentiometric Titration for pKa Determination
This is a gold-standard method for accurately measuring pKa values.
Causality: The method involves titrating a solution of the compound with a strong acid or base and monitoring the solution's pH. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.
Methodology:
-
Sample Preparation: Prepare a ~10 mM solution of this compound in 0.15 M aqueous KCl. The KCl maintains constant ionic strength.
-
Instrumentation:
-
Autotitrator or manual titration setup.
-
Calibrated pH electrode.
-
Stir plate.
-
-
Titration:
-
Place the sample solution in a jacketed beaker maintained at 25°C.
-
Titrate the solution with a standardized solution of 0.1 M HCl.
-
Record the pH after each incremental addition of titrant.
-
-
Data Analysis:
-
Plot the pH (Y-axis) versus the volume of HCl added (X-axis).
-
The resulting curve will show inflection points corresponding to the pKa values. The midpoint of each steep rise/fall in pH corresponds to a pKa.
-
Alternatively, calculate the first derivative of the curve (dpH/dV). The peaks in the derivative plot correspond to the equivalence points. The pKa is the pH at the half-equivalence volume.
-
Aqueous Solubility: The Gateway to Absorption
Poor aqueous solubility is a major hurdle in drug development, limiting oral bioavailability and complicating formulation.[7] It is essential to distinguish between thermodynamic and kinetic solubility.
| Solubility Type | Predicted Value (pH 7.4) | Description |
| Thermodynamic | 0.1 - 0.5 mg/mL | The true equilibrium concentration of a compound in a saturated solution. |
| Kinetic | 0.2 - 0.8 mg/mL | The concentration of a compound upon addition to a buffer from a DMSO stock, before precipitation occurs. Often more relevant for HTS. |
Experimental Protocol: High-Throughput Nephelometric Kinetic Solubility Assay
This method is suitable for early-stage discovery, providing rapid assessment of solubility for a large number of compounds.[3]
Causality: The assay measures the precipitation of a compound when an aqueous buffer is added to a DMSO stock solution. The light scattering caused by the formation of solid particles is detected by a nephelometer. The concentration at which scattering is first detected is the kinetic solubility.
Methodology:
-
Plate Preparation: In a 96-well plate, serially dilute a 10 mM DMSO stock solution of this compound to create a range of concentrations (e.g., from 5 µM to 500 µM).
-
Assay Execution:
-
Use a liquid handler to add phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Measurement:
-
Read the plate on a nephelometer to measure light scattering in each well.
-
-
Data Analysis:
-
Plot the nephelometry signal (Y-axis) against the compound concentration (X-axis).
-
The concentration at which the signal begins to rise significantly above the baseline is determined to be the kinetic solubility.
-
Predicted Spectroscopic Profile
While experimental spectra are definitive, predicted data provides a crucial reference for structural confirmation.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
Pyridine Protons (δ 7.0-8.5 ppm): Three signals are expected in the aromatic region. The proton at C6 (adjacent to N) will be the most downfield. The protons at C3 and C5 will appear as doublets or doublet of doublets, with coupling patterns influenced by the bromine and pyrrolidine substituents.
-
Pyrrolidine Protons (δ 1.8-4.5 ppm): The protons on the pyrrolidine ring will exhibit complex multiplets. The proton at the chiral center (C2') will be a multiplet, coupled to both the pyridine ring and the adjacent CH₂ group. The N-H proton will likely appear as a broad singlet.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
-
Pyridine Carbons (δ 110-160 ppm): Five signals are expected. The carbon bearing the bromine (C4) will be shifted upfield compared to unsubstituted pyridine, while the carbon attached to the pyrrolidine (C2) will be significantly downfield.
-
Pyrrolidine Carbons (δ 25-65 ppm): Four distinct signals are expected for the pyrrolidine carbons.
Mass Spectrometry (ESI+)
-
Molecular Ion: The mass spectrum will show a characteristic pair of peaks for the molecular ion [M+H]⁺ at m/z 227.0 and 229.0.
-
Isotopic Pattern: The two peaks will have a roughly 1:1 intensity ratio, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
Caption: Interplay of physicochemical properties and ADME.
Conclusion and Forward Look
This compound presents a physicochemical profile with several features favorable for drug development. Its calculated lipophilicity and molecular weight fall within the "drug-like" space, and its basic centers provide handles for modulating solubility and formulation. However, these are predictions. The experimental protocols outlined in this guide provide a clear, validated path for obtaining robust, high-quality data. By systematically characterizing this and other novel scaffolds, research organizations can build a rich internal knowledge base, de-risk projects early, and ultimately increase the probability of translating a promising molecule into a successful therapeutic.
References
- Title: Importance of Physicochemical Properties In Drug Discovery.
- Title: The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.
- Title: Physicochemical properties | Medicinal Chemistry Class Notes.
- Title: Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Title: What are the physicochemical properties of drug?
- Title: 1213471-26-1|(S)-2-Bromo-4-(pyrrolidin-2-yl)pyridine.
- Title: Experimental and omputational approaches to estimate solubility and permeability in drug discovery and development settings.
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. What are the physicochemical properties of drug? [lookchem.com]
- 5. 1213471-26-1|(S)-2-Bromo-4-(pyrrolidin-2-yl)pyridine|BLD Pharm [bldpharm.com]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. researchgate.net [researchgate.net]
The Strategic Utility of 4-Bromo-2-(pyrrolidin-2-yl)pyridine: A Heterocyclic Building Block for Modern Organic Synthesis
Abstract
This in-depth technical guide explores the synthesis, reactivity, and application of 4-Bromo-2-(pyrrolidin-2-yl)pyridine, a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into the strategic importance of its constituent motifs—the bromopyridine and the chiral pyrrolidine—and elucidate how their combination offers a powerful platform for the construction of complex molecular architectures. This guide will provide not only theoretical insights but also actionable experimental protocols, underscoring our commitment to scientific integrity and practical applicability.
Introduction: The Architectural Significance of this compound
The ascent of complex, polyfunctional molecules in modern drug discovery has placed a premium on the availability of versatile and strategically functionalized building blocks. This compound emerges as a compound of notable interest, embodying a convergence of desirable structural features. The pyrrolidine ring is a ubiquitous scaffold in a multitude of FDA-approved drugs and natural products, prized for its conformational flexibility and its ability to engage in crucial hydrogen bonding interactions.[1][2][3] The stereochemistry at the 2-position of the pyrrolidine ring introduces a critical element of three-dimensionality, which is paramount for achieving selective and potent biological activity.[1]
Juxtaposed with this is the 4-bromopyridine moiety, a linchpin for molecular diversification. The bromine atom at the 4-position serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions.[4][5][6] This allows for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl substituents, providing a gateway to a vast chemical space. Furthermore, the electronic properties of the pyridine ring can influence the overall physicochemical characteristics of the final molecule, such as solubility and metabolic stability.
This guide will dissect the synthetic accessibility of this compound, explore its reactivity profile with a focus on cross-coupling strategies, and showcase its potential in the synthesis of biologically active compounds, exemplified by its relationship to key pharmaceutical intermediates.
Synthesis of the Core Scaffold: Strategies and Methodologies
The synthesis of this compound can be approached through several convergent strategies. A logical disconnection suggests the coupling of a suitable pyrrolidine precursor with a 2,4-dihalopyridine or the introduction of the pyrrolidine moiety onto a pre-functionalized pyridine ring. Given the prevalence of chiral pyrrolidine derivatives in drug discovery, enantioselective synthetic routes are of paramount importance.[7][8][9]
General Synthetic Approach: Nucleophilic Aromatic Substitution
A common and effective method involves the nucleophilic aromatic substitution (SNAr) of a di- or tri-substituted pyridine with a protected pyrrolidine derivative. For instance, reacting 4-bromo-2-fluoropyridine with a protected 2-lithiopyrrolidine could be a viable route. The higher reactivity of the fluorine atom at the 2-position towards nucleophilic attack facilitates the selective introduction of the pyrrolidine ring.
Experimental Protocol: Synthesis of (S)-tert-butyl 2-(4-bromopyridin-2-yl)pyrrolidine-1-carboxylate
-
Objective: To synthesize the N-Boc protected derivative of this compound.
-
Materials:
-
(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
-
4-Bromo-2-lithiopyridine (prepared in situ from 2,4-dibromopyridine)
-
Dry tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a solution of 2,4-dibromopyridine in dry THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise. Stir for 30 minutes to generate 4-bromo-2-lithiopyridine.
-
In a separate flask, deprotonate (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid with a suitable base (e.g., lithium diisopropylamide) in dry THF at -78 °C.
-
Slowly add the solution of the deprotonated pyrrolidine to the 4-bromo-2-lithiopyridine solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
-
Biocatalytic and Asymmetric Approaches
For achieving high enantiopurity, biocatalytic methods employing enzymes such as transaminases have emerged as powerful tools for the synthesis of chiral amines and heterocycles.[7] An alternative strategy could involve the asymmetric reduction of a corresponding pyridinium salt, a method that has proven effective for the synthesis of enantioenriched piperidine derivatives and could be adapted for pyrrolidines.[9]
Reactivity Profile: The Bromine Atom as a Gateway to Molecular Diversity
The synthetic utility of this compound is largely defined by the reactivity of the bromine atom at the 4-position of the pyridine ring. This functionality is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of C-C, C-N, and C-O bonds with high efficiency and selectivity.[5][6]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between sp2-hybridized carbon atoms. The reaction of this compound with a variety of aryl and heteroaryl boronic acids or esters can be achieved under mild conditions, providing access to a diverse range of biaryl and heteroaryl-substituted pyridines.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (3) | - | Na2CO3 | Toluene/H2O | 80 | >80[4] |
| 2 | 4-Tolylboronic acid | Pd(OAc)2 (5) | PCy3 (10) | K2HPO4·3H2O | MeOH | 90 | 95[10] |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)2 (5) | PCy3 (10) | K2HPO4·3H2O | MeOH | 90 | 80[10] |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines. This reaction involves the coupling of a terminal alkyne with the bromopyridine in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting alkynylpyridines are valuable intermediates that can be further elaborated.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Objective: To synthesize 4-(phenylethynyl)-2-(pyrrolidin-2-yl)pyridine.
-
Materials:
-
This compound
-
Phenylacetylene
-
Pd(PPh3)4
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Dry, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a solution of this compound and phenylacetylene in the chosen solvent, add Pd(PPh3)4 and CuI under an inert atmosphere.
-
Add triethylamine and heat the reaction mixture to the desired temperature (typically 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
-
Applications in Medicinal Chemistry and Drug Discovery
The 2-(pyrrolidin-2-yl)pyridine scaffold is a privileged structure in medicinal chemistry. A prominent example is Varenicline (Chantix®), a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[11][12] While Varenicline itself does not contain a bromo-substituent, intermediates in its synthesis and related analogs often feature halogenated pyridine rings that are manipulated through cross-coupling reactions.[12][13][14]
The strategic placement of the bromine atom in this compound allows for the systematic exploration of the structure-activity relationship (SAR) at the 4-position of the pyridine ring. By introducing a variety of substituents through the cross-coupling reactions described above, medicinal chemists can fine-tune the pharmacological properties of lead compounds, optimizing for potency, selectivity, and pharmacokinetic profiles.
Diagram 1: The Role of this compound in Medicinal Chemistry
Caption: Synthetic pathways from the core building block to diverse target molecules.
Physicochemical and Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| 1H NMR | - Aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants. - Protons of the pyrrolidine ring, including a distinct signal for the proton at the chiral center (C2). - Signals for the NH proton of the pyrrolidine. |
| 13C NMR | - Resonances for the carbon atoms of the pyridine ring, with the carbon bearing the bromine atom shifted downfield. - Resonances for the carbon atoms of the pyrrolidine ring. |
| IR Spectroscopy | - Aromatic C-H stretching vibrations. - C=C and C=N stretching vibrations of the pyridine ring. - N-H stretching of the pyrrolidine. - C-Br stretching vibration. |
| Mass Spectrometry | - Molecular ion peak (M+) exhibiting a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in a ~1:1 ratio). |
Diagram 2: Experimental Workflow for Spectroscopic Analysis
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 14. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-Bromo-4-(pyrrolidin-1-yl)pyridine (CAS 257937-23-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-4-(pyrrolidin-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Drawing upon established principles and analogous chemical literature, this document will explore its chemical identity, plausible synthetic routes, potential pharmacological significance, and the necessary safety protocols for its handling.
Core Chemical Identity
Chemical Name: 3-Bromo-4-(pyrrolidin-1-yl)pyridine CAS Number: 257937-23-8 Molecular Formula: C₉H₁₁BrN₂ Molecular Weight: 227.10 g/mol
Structure:
Caption: Chemical structure of 3-Bromo-4-(pyrrolidin-1-yl)pyridine.
Synonyms: While not extensively documented, potential synonyms could include variations of the IUPAC name.
Physicochemical Properties (Predicted):
| Property | Value | Source |
| pKa | ~5.0 (Predicted for the pyridine nitrogen) | Chemically analogous structures |
| LogP | ~2.5 (Predicted) | Computational models |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane. | General solubility principles for similar compounds |
Synthesis and Manufacturing
Proposed Synthetic Pathway:
The synthesis would likely proceed from a readily available starting material, 3-bromo-4-chloropyridine, and pyrrolidine. The chlorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen and the bromine atom.
Caption: Proposed synthetic workflow for 3-Bromo-4-(pyrrolidin-1-yl)pyridine.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-chloropyridine (1.0 eq), pyrrolidine (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to dissolve the reactants.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-4-(pyrrolidin-1-yl)pyridine.
Causality Behind Experimental Choices:
-
Base: The use of a non-nucleophilic base like K₂CO₃ is crucial to neutralize the hydrochloric acid (HCl) formed during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent is chosen to facilitate the dissolution of the reactants and to promote the SNAr mechanism.
-
Excess Pyrrolidine: A slight excess of pyrrolidine is used to ensure the complete consumption of the starting halopyridine.
Potential Pharmacological Significance and Mechanism of Action
The pharmacological profile of 3-Bromo-4-(pyrrolidin-1-yl)pyridine has not been explicitly detailed in publicly available research. However, the constituent pyridine and pyrrolidine moieties are prevalent in a vast array of biologically active molecules, offering a basis for predicting its potential therapeutic applications.[1][2]
Hypothesized Areas of Biological Activity:
-
Antimicrobial Agents: Pyridine derivatives are known to exhibit a broad spectrum of antibacterial and antifungal activities.[2] The presence of the pyrrolidine ring could further enhance this potential.
-
Central Nervous System (CNS) Activity: The pyrrolidine scaffold is a key component of many CNS-active drugs. Depending on its ability to cross the blood-brain barrier, this compound could be investigated for neuropsychiatric applications.
-
Anti-inflammatory and Anticancer Properties: Numerous pyridine and pyrrolidine derivatives have been explored for their potential as anti-inflammatory and anticancer agents.[3][4]
Postulated Mechanism of Action:
Given the lack of specific data, any proposed mechanism of action would be purely speculative. However, based on its structure, potential mechanisms could involve:
-
Enzyme Inhibition: The molecule could act as an inhibitor for various enzymes, a common mechanism for pyridine-containing drugs.
-
Receptor Binding: The nitrogen atoms in the pyridine and pyrrolidine rings could act as hydrogen bond acceptors, facilitating interaction with biological receptors.
Caption: Postulated interaction of 3-Bromo-4-(pyrrolidin-1-yl)pyridine with cellular targets.
Safety and Handling
Based on available Safety Data Sheets (SDS) for 3-Bromo-4-(pyrrolidin-1-yl)pyridine and structurally related compounds, the following safety precautions are advised.[5][6][7][8]
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Skin Corrosion/Irritation: May cause skin irritation.[7]
-
Eye Damage/Irritation: May cause serious eye irritation.[7]
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][8]
-
Ventilation: Use only in a well-ventilated area.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[6]
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes.[6]
-
If swallowed: Call a poison center or doctor/physician if you feel unwell.[6]
Conclusion and Future Directions
3-Bromo-4-(pyrrolidin-1-yl)pyridine represents a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is likely achievable through straightforward and established chemical reactions. The presence of both a pyridine and a pyrrolidine moiety suggests a high probability of biological activity. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive pharmacological screening to elucidate its specific biological targets and potential therapeutic applications. In vitro and in vivo studies will be essential to determine its efficacy, toxicity, and pharmacokinetic profile, paving the way for its potential development as a novel therapeutic agent.
References
-
MDPI. Synthesis of 3-((5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenol. [Link]
-
MDPI. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. [Link]
-
National Center for Biotechnology Information. Pyrrolidine synthesis via ring contraction of pyridines. [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
National Center for Biotechnology Information. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
National Center for Biotechnology Information. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
Semantic Scholar. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. [Link]
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A Guide to Stereoselective Synthesis of Pyrrolidine-Containing Drugs: Strategies and Methodologies
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its stereochemistry often plays a pivotal role in determining biological activity and pharmacological profile. Consequently, the development of efficient and highly stereoselective methods for the synthesis of chiral pyrrolidine derivatives is a subject of intense research and a critical aspect of modern drug development. This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of pyrrolidine-containing drugs, intended for researchers, scientists, and drug development professionals.
Chiral Pool Synthesis: Leveraging Nature's Stereochemical Integrity
The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. This approach elegantly translates the inherent chirality of the starting material to the final pyrrolidine product.
Amino Acids as Chiral Precursors
L-proline and L-hydroxyproline are among the most common and versatile chiral building blocks for pyrrolidine synthesis.[1][2] Their rigid five-membered ring and defined stereocenters provide an excellent foundation for the construction of more complex, substituted pyrrolidines.
A prominent example is the synthesis of Avanafil , a phosphodiesterase 5 (PDE5) inhibitor. The synthesis commences with the reduction of (S)-proline to (S)-prolinol, which then undergoes condensation with a carboxylic acid derivative to yield the final drug molecule.[1][2]
Experimental Protocol: Synthesis of (S)-prolinol from (S)-proline
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add (S)-proline portion-wise at 0 °C.
-
Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Work-up: Filter the resulting aluminum salts and wash thoroughly with THF.
-
Purification: Concentrate the filtrate under reduced pressure to afford crude (S)-prolinol, which can be further purified by distillation or chromatography.
Carbohydrates and Other Chiral Precursors
Beyond amino acids, other natural products like carbohydrates and alkaloids serve as valuable chiral starting materials. Their rich stereochemical diversity allows for the synthesis of a wide array of functionalized pyrrolidines.
Asymmetric Catalysis: The Power of Chiral Catalysts
Asymmetric catalysis has revolutionized stereoselective synthesis by enabling the creation of chiral molecules from achiral or racemic precursors with high enantioselectivity. This is achieved through the use of small amounts of a chiral catalyst, which can be a metal complex, an organocatalyst, or an enzyme.
Organocatalysis: Metal-Free Asymmetric Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines.[3][4] Proline and its derivatives are themselves excellent organocatalysts, often employed in reactions such as Michael additions and aldol reactions to construct the pyrrolidine ring with high stereocontrol.[5][6]
A key strategy involves the organocatalytic Michael addition of aldehydes or ketones to nitroolefins, followed by cyclization to form highly functionalized pyrrolidines.[5][6][7]
Experimental Protocol: Organocatalytic Asymmetric Michael Addition
-
Reaction Setup: To a solution of the nitroolefin in an appropriate solvent (e.g., dichloromethane or toluene), add the aldehyde or ketone and the chiral pyrrolidine-based organocatalyst (e.g., a diarylprolinol silyl ether) at room temperature.
-
Stirring: Stir the reaction mixture for several hours to days, monitoring the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched Michael adduct.
Metal-Catalyzed Asymmetric Reactions
Transition metal complexes with chiral ligands are highly effective catalysts for a variety of enantioselective transformations leading to pyrrolidines. The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a particularly powerful method for the construction of the pyrrolidine ring with the simultaneous creation of multiple stereocenters.[8][9][10] Chiral copper, silver, and other metal complexes are commonly used to catalyze this reaction with high diastereo- and enantioselectivity.[8][9][11]
The synthesis of precursors for drugs like Anisomycin , an antibiotic and protein synthesis inhibitor, can be achieved through such cycloaddition strategies.[1]
Biocatalysis: Harnessing Nature's Catalysts
Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. While still an emerging field for pyrrolidine synthesis, biocatalysis holds immense promise for the development of highly efficient and sustainable synthetic routes.
Diastereoselective Synthesis: Controlling Relative Stereochemistry
Diastereoselective methods are employed when the starting material already contains one or more stereocenters. The goal is to control the formation of new stereocenters relative to the existing ones. This is often achieved by taking advantage of steric or electronic biases within the substrate or by using chiral auxiliaries.
A notable example is the synthesis of a precursor for the allergy medication Clemastine . The synthetic route involves a diastereoselective step to establish the desired relative stereochemistry of the substituents on the pyrrolidine ring.[1] Another example is the diastereoselective synthesis of (+)-monomorine, which was achieved with excellent selectivity.[12]
Comparison of Stereoselective Synthesis Methods
| Method | Key Advantages | Key Limitations | Typical Stereoselectivity |
| Chiral Pool Synthesis | Readily available starting materials, predictable stereochemistry. | Limited structural diversity, often requires multi-step syntheses. | Dependent on the purity of the starting material. |
| Organocatalysis | Metal-free, environmentally benign, mild reaction conditions. | Catalyst loading can be high, reaction times can be long. | Good to excellent enantioselectivity (often >90% ee).[5] |
| Metal Catalysis | High catalytic activity, broad substrate scope, excellent stereocontrol. | Potential for metal contamination in the final product, cost of metals and ligands. | Excellent diastereo- and enantioselectivity (often >95% ee/dr).[11] |
| Diastereoselective Methods | High control over relative stereochemistry. | Requires a chiral starting material or auxiliary. | Good to excellent diastereoselectivity (often >90% dr).[12] |
Visualizing Key Synthetic Pathways
Diagram 1: General Workflow for Chiral Pool Synthesis
Caption: A generalized workflow for synthesizing pyrrolidine-containing drugs from a chiral pool starting material.
Diagram 2: Catalytic Cycle of Asymmetric 1,3-Dipolar Cycloaddition
Caption: A simplified catalytic cycle for the metal-catalyzed asymmetric 1,3-dipolar cycloaddition to form chiral pyrrolidines.
Conclusion
The stereoselective synthesis of pyrrolidine-containing drugs is a dynamic and evolving field. The choice of synthetic strategy depends on various factors, including the target molecule's complexity, the desired stereochemistry, and scalability. While chiral pool synthesis offers a reliable and often straightforward approach, asymmetric catalysis provides greater flexibility and access to a broader range of novel structures. Diastereoselective methods are crucial for the synthesis of molecules with multiple stereocenters. As our understanding of catalytic systems deepens and new methodologies emerge, the ability to synthesize complex, stereochemically defined pyrrolidine-containing drugs with ever-increasing efficiency and precision will continue to advance the frontiers of medicine.
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Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved January 19, 2026, from [Link]
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Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters. Retrieved January 19, 2026, from [Link]
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The Enduring Versatility of Substituted Bipyridyl Compounds: A Technical Guide for Researchers
Abstract
The 2,2'-bipyridine scaffold represents a cornerstone in the architecture of functional molecules, demonstrating remarkable versatility across a spectrum of scientific disciplines. The strategic introduction of substituents onto this privileged heterocyclic framework allows for the fine-tuning of steric and electronic properties, giving rise to a vast library of ligands with tailored functionalities. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of substituted bipyridyl compounds, with a particular focus on their roles in medicinal chemistry, catalysis, and materials science. By elucidating the causal relationships between molecular structure and function, and providing detailed, field-proven experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the full potential of these remarkable compounds.
Introduction: The Bipyridine Scaffold - A Privileged Ligand Framework
The 2,2'-bipyridine (bpy) unit is a bidentate chelating ligand renowned for its ability to form stable complexes with a wide array of metal ions.[1] This inherent stability, coupled with the synthetic tractability of the pyridine rings, has cemented its status as one of the most widely utilized ligands in coordination chemistry. The introduction of substituents at various positions on the bipyridine core profoundly influences the electronic and steric environment of the resulting metal complexes, thereby dictating their reactivity, photophysical properties, and biological activity. This guide will delve into the key applications of substituted bipyridyls, underscoring the importance of rational ligand design in achieving desired functionalities.
Synthetic Strategies for Substituted Bipyridyls
The synthesis of functionalized bipyridyls is a critical aspect of their application. A variety of synthetic methodologies have been developed, ranging from classical coupling reactions to more modern C-H activation strategies.
Cross-Coupling Reactions: The Workhorse of Bipyridine Synthesis
Palladium-catalyzed cross-coupling reactions are the most prevalent methods for constructing the bipyridine core.[1]
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyridyl halide with a pyridylboronic acid or ester.[1] It is favored for its mild reaction conditions and the commercial availability of a wide range of boronic acid derivatives. However, a significant drawback can be the coordination of the bipyridine product to the palladium catalyst, which can lead to decreased catalytic activity.[1]
-
Negishi Coupling: This method utilizes pyridyl zinc halides as coupling partners and often exhibits high yields and good functional group tolerance under mild conditions.[2]
-
Stille Coupling: While effective, the use of organotin reagents in Stille coupling raises toxicity concerns, making it a less favored approach in some contexts.[1]
Experimental Protocol: Synthesis of 4,4'-Dinonyl-2,2'-bipyridine via Suzuki-Miyaura Coupling
This protocol provides a representative example of a Suzuki-Miyaura coupling for the synthesis of a symmetrically substituted bipyridine.
Materials:
-
4-bromo-4'-nonyl-2,2'-bipyridine
-
4-nonylphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 4-bromo-4'-nonyl-2,2'-bipyridine (1.0 eq), 4-nonylphenylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.03 eq).
-
Add a 2M aqueous solution of K2CO3 (3.0 eq).
-
Add 1,4-dioxane to the mixture.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture at 80 °C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization:
The final product, 4,4'-dinonyl-2,2'-bipyridine, can be characterized by:
-
¹H NMR: To confirm the proton environment of the final structure.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[3]
Applications in Medicinal Chemistry
Substituted bipyridyl compounds and their metal complexes have emerged as a promising class of therapeutic agents, exhibiting a range of biological activities, including anticancer and antibacterial properties.
Anticancer Activity: Inducing Programmed Cell Death
Many bipyridyl-metal complexes exert their anticancer effects by inducing apoptosis, a form of programmed cell death.[4] A primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
Mechanism of Action: Mitochondrial Apoptosis Pathway
Substituted bipyridyl complexes can induce apoptosis through a cascade of events centered around the mitochondria.[4] This process typically involves:
-
Cellular Uptake: The lipophilicity of the bipyridyl ligands facilitates the transport of the metal complex across the cancer cell membrane.
-
Mitochondrial Targeting: The complexes often accumulate in the mitochondria, the powerhouse of the cell.
-
Generation of Reactive Oxygen Species (ROS): The redox-active metal center can catalyze the production of ROS, leading to oxidative stress.[5]
-
Disruption of Mitochondrial Membrane Potential: Oxidative stress can lead to the depolarization of the mitochondrial membrane.
-
Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates executioner caspases like caspase-3.[6]
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.[6]
Furthermore, some bipyridyl compounds have been shown to interact with and inhibit anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[7][8] These proteins normally prevent the release of cytochrome c. By inhibiting their function, the bipyridyl complexes promote apoptosis.
Apoptosis Induction by a Bipyridyl-Metal Complex
Caption: Mitochondrial pathway of apoptosis induced by a bipyridyl-metal complex.
Comparative Anticancer Activity of Substituted Bipyridyl Platinum(IV) Complexes
The nature of the substituents on the bipyridyl ligand can significantly impact the anticancer activity of the resulting metal complexes. The following table presents a comparison of the half-maximal effective concentration (EC50) values for four organoplatinum(IV) complexes against the ZR-75-1 human breast cancer cell line.[9]
| Complex | Substituent (R) on Bipyridine | Halide (X) | EC50 (µM)[9] |
| 1 | H | Br | 11.5 |
| 2 | CO₂H | Br | 3020 |
| 3 | H | I | 6.1 |
| 4 | CO₂H | I | 86.0 |
| Cisplatin | - | - | 16.4 |
Data sourced from reference[9].
As the data illustrates, the unsubstituted bipyridyl complex with iodide as the axial ligand (3 ) exhibits the highest cytotoxicity, even surpassing the clinically used drug cisplatin.[9] The introduction of a carboxyl group at the 4,4'-positions dramatically reduces the anticancer activity.[9]
Antibacterial Activity: A Metal Chelating Approach
The antibacterial properties of substituted bipyridyl compounds are often attributed to their ability to chelate essential metal ions, thereby disrupting crucial bacterial processes.[10] Bacteria require a delicate balance of metal ions like iron, manganese, and zinc for various metabolic functions, including enzyme activity and DNA replication.[11][12]
Mechanism of Action: Metal Sequestration
Substituted bipyridyls can act as chelating agents, binding to and sequestering essential metal ions from the bacterial environment.[10] This "nutritional immunity" strategy starves the bacteria of these vital micronutrients, leading to the inhibition of growth and proliferation.[11][12] The specific metal ions targeted can depend on the structure of the bipyridyl ligand and the resulting complex's affinity for different metals.
Applications in Catalysis
Substituted bipyridyls are indispensable ligands in transition metal catalysis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The ability to tune the steric and electronic properties of the ligand allows for precise control over the catalytic activity and selectivity.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts bearing substituted bipyridine ligands have emerged as powerful tools for a variety of cross-coupling reactions. The bipyridine ligand stabilizes the nickel center in different oxidation states and modulates its reactivity throughout the catalytic cycle.
Catalytic Cycle of Nickel-Bipyridine Catalyzed Cross-Coupling
The generally accepted mechanism for many nickel-catalyzed cross-coupling reactions involving bipyridine ligands proceeds through a Ni(0)/Ni(I)/Ni(II)/Ni(III) cycle.
Nickel-Bipyridine Catalyzed Cross-Coupling Cycle
Caption: A generalized catalytic cycle for nickel-bipyridine catalyzed cross-coupling.
Comparative Performance of Bipyridyl Ligands in Suzuki-Miyaura Coupling
The choice of bipyridyl ligand can have a profound impact on the efficiency of a catalytic reaction. The following table provides a comparison of different ligands in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
| Ligand | Catalyst System | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| 2,2'-Bipyridine | Pd(OAc)₂ | ~60 | ~60 | ~5 |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | Pd(OAc)₂ | >95 | >95 | >8 |
| 4,4'-Dimethoxy-2,2'-bipyridine | Pd(OAc)₂ | ~85 | ~85 | ~7 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
The data highlights that electron-donating substituents, such as the tert-butyl groups, can enhance the catalytic activity, likely by increasing the electron density at the metal center and promoting the oxidative addition step.
Applications in Materials Science
The unique photophysical and electronic properties of substituted bipyridyl complexes have led to their widespread use in the development of advanced materials.
Organic Light-Emitting Diodes (OLEDs)
Iridium(III) complexes with substituted bipyridine ligands are highly effective phosphorescent emitters in OLEDs. The substituents on the bipyridine ligand can be used to tune the emission color and improve the quantum efficiency of the device. For example, phenyl substitution at the 5'-position of the bipyridine ring in iridium(III) complexes can lead to intense, sky-blue phosphorescent emission with high external quantum efficiencies.[13]
Metal-Organic Frameworks (MOFs)
Substituted bipyridyls are excellent building blocks for the construction of MOFs, which are crystalline materials with porous structures. These materials have applications in gas storage and separation. For instance, MOFs constructed with Co(II), 1,2,4,5-benzenetetracarboxylate, and 4,4'-bipyridine have shown promising gas adsorption properties, with a Brunauer–Emmett–Teller (BET) surface area of 596 m²/g and a hydrogen uptake of 1.1 wt% at 77 K and 15 bar.[14] The nature of the bipyridyl ligand can influence the dimensionality and porosity of the resulting MOF.[9]
Gas Adsorption Properties of a Bipyridyl-Based MOF
| Gas | Adsorption at 273 K (cm³/g)[15] | Adsorption at 298 K (cm³/g)[15] |
| CO₂ | ~45 | ~30 |
| CH₄ | ~20 | ~15 |
| N₂ | ~5 | ~3 |
| H₂ | ~10 (at 77K) | - |
Data for a representative Co(II)-bipyridyl MOF, sourced from reference[15].
Conclusion
Substituted bipyridyl compounds represent a remarkably versatile class of molecules with a broad and expanding range of applications. The ability to systematically modify their structure allows for the rational design of compounds with tailored properties for use in medicine, catalysis, and materials science. This guide has provided a comprehensive overview of the key synthetic strategies, mechanisms of action, and applications of these compounds, supported by detailed experimental protocols and comparative data. It is our hope that this technical resource will serve as a valuable tool for researchers, empowering them to further explore and exploit the vast potential of the substituted bipyridine scaffold in their scientific endeavors.
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Introduction: The Strategic Importance of the Bromopyridine Scaffold
An In-depth Technical Guide to the Reactivity of the Bromopyridine Moiety
In the landscape of modern drug discovery and materials science, the pyridine ring is a ubiquitous and indispensable structural motif. Its presence in over half of all FDA-approved small molecule drugs underscores its importance.[1] The bromopyridine moiety, in particular, serves as a versatile and highly strategic building block for the synthesis of complex molecular architectures.[2][3][4] The carbon-bromine bond acts as a reliable synthetic handle, enabling a vast array of chemical transformations that are foundational to the construction of novel pharmaceutical agents, agrochemicals, and functional materials.[3][5]
This guide provides an in-depth exploration of the reactivity of the bromopyridine core, moving beyond a simple catalog of reactions. We will delve into the electronic principles that govern its reactivity, explain the causality behind experimental choices for key transformations, and provide field-proven protocols to empower researchers in their synthetic endeavors. The aim is to equip scientists and drug development professionals with a robust understanding of how to strategically manipulate this critical scaffold.
Chapter 1: The Electronic Landscape and Its Influence on Reactivity
The reactivity of a bromopyridine is not monolithic; it is profoundly influenced by the position of the bromine atom (C2, C3, or C4). This positional variance is a direct consequence of the electronic nature of the pyridine ring itself. The nitrogen atom, being more electronegative than carbon, exerts a powerful electron-withdrawing inductive effect (-I), rendering the entire ring electron-deficient. This effect is most pronounced at the α-positions (C2/C6) and the γ-position (C4).
This electron deficiency is key to understanding the moiety's behavior:
-
Activation towards Nucleophilic Attack: The partial positive charges at the C2, C4, and C6 positions make them susceptible to attack by nucleophiles.[6]
-
Facilitation of Oxidative Addition: The electron-poor nature of the ring enhances its ability to undergo oxidative addition to low-valent transition metal catalysts (e.g., Pd(0)), a critical step in most cross-coupling reactions.[7]
The relative reactivity of the C-Br bond is therefore a function of its position:
-
2-Bromopyridine & 4-Bromopyridine: These isomers are highly activated. The bromine is attached to an electron-deficient carbon, making the C-Br bond more polarized and susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition.
-
3-Bromopyridine: This isomer is significantly less reactive in SNAr reactions because the C3 position does not benefit from direct resonance stabilization of the negative charge in the intermediate.[6][8] However, it remains an excellent substrate for cross-coupling reactions, though sometimes requiring slightly more forcing conditions than its 2- and 4-counterparts.[9]
Caption: Resonance contributors showing positive charge localization at C2, C4, and C6.
Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed reactions are the most powerful and widely used methods for the functionalization of bromopyridines. The C-Br bond is generally more reactive than a C-Cl bond due to its lower bond dissociation energy, making it more susceptible to the initial oxidative addition step.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between the bromopyridine and an organoboron reagent, is arguably the most important transformation in this class. Its value lies in its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[10][11]
Causality in Experimental Design:
-
Catalyst/Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, leading to higher efficiency, especially for less reactive substrates.
-
Base Selection: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[11] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. The choice depends on the substrate's sensitivity; K₃PO₄ is a strong, non-nucleophilic base suitable for many applications, while milder bases like NaHCO₃ may be used for delicate substrates.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is typical. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridine
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-bromopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition: Purge the vial with an inert gas (Nitrogen or Argon) and add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Seal the vial and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, enabling the synthesis of arylamines from aryl halides. This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in bioactive molecules. A practical method for the amination of 2-bromopyridines with volatile amines has been developed, providing access to various aminopyridines.[12]
Causality in Experimental Design:
-
Ligand Selection: This reaction is highly dependent on specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, Josiphos, Buchwald's biaryl phosphine ligands). These ligands promote the reductive elimination step, which is often rate-limiting for C-N bond formation.
-
Base Choice: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common. They deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.
| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, RuPhos, Xantphos | NaOt-Bu, LHMDS, Cs₂CO₃ | Toluene, Dioxane |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF |
Table 1: Common conditions for palladium-catalyzed cross-coupling of bromopyridines.
Chapter 3: Formation of Pyridyl Nucleophiles via Metal-Halogen Exchange
While cross-coupling reactions use the bromopyridine as an electrophile, metal-halogen exchange transforms it into a potent nucleophile. This strategy opens a complementary avenue for functionalization, allowing for reactions with a wide range of electrophiles.
Lithiation
Reaction with strong organolithium bases (e.g., n-butyllithium, s-butyllithium) at low temperatures effects a rapid bromine-lithium exchange. The resulting pyridyllithium species is a highly reactive nucleophile. The regioselectivity of this exchange is generally high; for instance, in 2,5-dibromopyridine, the exchange occurs selectively at the more acidic 2-position.[13] For 3-bromopyridine, clean lithiation can be achieved at -50°C in toluene, providing a route to 3-substituted pyridines.[14]
Causality in Experimental Design:
-
Temperature Control: These reactions must be conducted at very low temperatures (typically -78 °C) to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring or decomposition of the unstable pyridyllithium intermediate.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are standard. Toluene has been shown to be effective for generating 3-lithiopyridine.[14]
-
Electrophiles: The generated pyridyllithium can be quenched with a diverse array of electrophiles, including aldehydes, ketones, CO₂, and alkyl halides.
Grignard Reagent Formation
The formation of a pyridyl Grignard reagent (Pyridyl-MgBr) via the reaction of a bromopyridine with magnesium metal can be more challenging than for simple aryl bromides.[15] The basic nitrogen of the pyridine ring can interfere with the reaction. However, with careful control of conditions, it is a viable and powerful method.[16]
Causality in Experimental Design:
-
Magnesium Activation: The magnesium turnings must be rigorously dried and are often activated using methods like grinding, sonication, or treatment with a small amount of iodine or 1,2-dibromoethane to remove the passivating oxide layer.
-
Anhydrous Conditions: Grignard reagents react readily with water to quench the organometallic species.[15][17] Therefore, all glassware, solvents, and reagents must be scrupulously dry.[18]
Caption: General workflow for metal-halogen exchange and subsequent electrophilic quench.
Chapter 4: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for directly substituting the bromine atom with a strong nucleophile.[19] This reaction is most efficient for 2- and 4-bromopyridines, where the electron-withdrawing nitrogen atom can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance.[8][20]
Causality in Experimental Design:
-
Substrate Activation: The reaction is fastest when the leaving group is positioned ortho or para to the ring nitrogen. The presence of additional electron-withdrawing groups on the ring will further accelerate the reaction.
-
Nucleophile Strength: Strong nucleophiles are required, such as alkoxides, thiolates, or amines.
-
Reaction Conditions: The reaction may require heat to overcome the initial energy barrier of disrupting the ring's aromaticity.[9]
Conclusion
The bromopyridine moiety is a cornerstone of modern organic synthesis, offering a predictable and versatile platform for molecular construction. Its reactivity is governed by a well-understood interplay of electronic effects, primarily dictated by the position of the bromine atom relative to the ring nitrogen. A thorough understanding of the principles behind palladium-catalyzed cross-coupling, metal-halogen exchange, and nucleophilic aromatic substitution allows researchers to strategically disconnect complex target molecules and design robust, efficient synthetic routes. By mastering the experimental nuances of these key transformations, chemists in both academic and industrial settings can continue to leverage the power of the bromopyridine scaffold to drive innovation in medicine and materials science.
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Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]
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Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. ScienceDirect. Available at: [Link]
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Suzuki Coupling Mechanism. YouTube. Available at: [Link]
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The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. Available at: [Link]
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The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
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2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Available at: [Link]
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ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. Available at: [Link]
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The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. Available at: [Link]
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The 4-substitution of 3-bromopyridines with additional nucleophiles. a... ResearchGate. Available at: [Link]
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Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]
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2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PubMed Central. Available at: [Link]
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Structural and optoelectronic properties of quasi 1D hybrid 3-halogenopyridinium lead bromides. RSC Publishing. Available at: [Link]
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Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. ACS Publications. Available at: [Link]
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7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
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exploratory reactions involving 4-Bromo-2-(pyrrolidin-2-yl)pyridine
An In-depth Technical Guide to Exploratory Reactions Involving 4-Bromo-2-(pyrrolidin-2-yl)pyridine
Authored by a Senior Application Scientist
Abstract
The this compound scaffold is a highly valuable heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique architecture, combining a functionalizable pyridine ring with a chiral pyrrolidine moiety, offers a rich platform for creating diverse molecular libraries with significant therapeutic potential. The bromine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups. Simultaneously, the secondary amine of the pyrrolidine ring provides a readily accessible site for derivatization, allowing for modulation of physicochemical properties and exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of key exploratory reactions, offering field-proven insights, detailed experimental protocols, and the scientific rationale behind methodological choices for researchers engaged in the synthesis of novel chemical entities.
Strategic Importance in Drug Discovery
The pyridine ring is a ubiquitous feature in pharmaceuticals due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring, often improving aqueous solubility.[1] Similarly, the pyrrolidine fragment, a core component of the amino acid proline, is a privileged scaffold found in numerous natural products and FDA-approved drugs.[2] Its rigid, saturated structure is instrumental in orienting substituents in three-dimensional space to achieve optimal interactions with biological targets.[2][3]
The compound this compound merges these two powerful motifs. The bromine atom on the electron-deficient pyridine ring is an excellent leaving group for transition-metal-catalyzed reactions, while the pyrrolidine's secondary amine is a nucleophilic center ripe for functionalization. This dual reactivity allows for a modular and divergent synthetic approach, making it an ideal starting point for library synthesis and lead optimization campaigns.
Palladium-Catalyzed Cross-Coupling at the C4-Position
The C-Br bond on the pyridine ring is the primary site for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions are the most robust and widely used methods for this purpose.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most powerful methods for creating biaryl and heteroaryl-aryl structures.[5] For a substrate like this compound, this reaction allows for the systematic exploration of the "western" region of the molecule.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used, pre-catalysts like Pd(dppf)Cl₂ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are often more efficient and air-stable.[6]
-
Ligand: The choice of phosphine ligand is critical. For heteroaryl bromides, bulky, electron-rich ligands can accelerate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact yield, and its strength should be matched to the stability of other functional groups in the molecule.
-
Solvent: Apolar aprotic solvents like 1,4-dioxane, toluene, or DME are typical, often with the addition of water to aid in dissolving the inorganic base and facilitating the formation of the active boronate species.[8]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100-120 | 75-90 | [6] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (2.5) | Toluene | 80-110 | 80-95 | [9] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 85-98 |[7] |
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with a vast array of amines.[10][11] This reaction is critical for installing primary or secondary amines, anilines, or even ammonia equivalents, which are key functionalities for modulating biological activity and physicochemical properties.[12]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl ligands (e.g., tBuDavePhos) are state-of-the-art.[13] They promote the formation of the active monoligated Pd(0) species and facilitate the challenging reductive elimination step to form the C-N bond.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide nucleophile. Sodium or lithium alkoxides (NaOt-Bu, KOt-Bu) are most common.[11] For sensitive substrates, milder bases like Cs₂CO₃ or K₃PO₄ can be effective, though often requiring higher temperatures or longer reaction times.
-
Substrate Protection: The pyrrolidine N-H on the this compound substrate is acidic and can interfere with the reaction. It is best practice to protect this nitrogen, typically as a tert-butoxycarbonyl (Boc) carbamate, prior to performing the Buchwald-Hartwig amination. The Boc group is stable to the basic reaction conditions and can be readily removed later under acidic conditions.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 80-95 | [4][13] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 70-90 | [12] |
| PEPPSI-IPr (3) | - | NaOt-Bu (1.5) | t-Amyl Alcohol | 100 | 75-92 |[13] |
Derivatization of the Pyrrolidine Ring
The secondary amine of the pyrrolidine moiety is a nucleophilic center that provides a second, orthogonal site for diversification. These reactions are typically performed after the cross-coupling step but can be done beforehand if the desired functionality is compatible with the coupling conditions.
Common Derivatization Strategies:
-
N-Acylation: Reaction with an acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) readily forms amides.
-
N-Sulfonylation: Reaction with a sulfonyl chloride under similar conditions yields stable sulfonamides.
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) forms a new C-N bond, introducing a substituted alkyl group on the pyrrolidine nitrogen.
-
N-Alkylation: Direct alkylation with an alkyl halide can be achieved, though over-alkylation can be a concern. Using a base like K₂CO₃ in a polar aprotic solvent such as DMF or acetonitrile is a common approach.
Caption: Key derivatization pathways for the pyrrolidine nitrogen.
Experimental Protocols: A Self-Validating System
The following protocols are representative procedures that serve as a robust starting point for exploration. Each protocol includes checkpoints for reaction monitoring and purification to ensure a self-validating workflow.
Protocol 1: Boc-Protection of this compound
-
Setup: To a solution of this compound (1.0 equiv.) in dichloromethane (DCM, ~0.1 M), add triethylamine (1.5 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Reaction: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the Boc-protected this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).
-
Reaction: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1, ~0.1 M). Heat the reaction mixture to 100 °C.
-
Monitoring: Stir vigorously for 2-16 hours, monitoring progress by TLC or LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite®, washing the pad with additional ethyl acetate. Wash the combined filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to obtain the coupled product.
Protocol 3: General Procedure for N-Acylation
-
Setup: Dissolve the 4-substituted-2-(pyrrolidin-2-yl)pyridine (1.0 equiv., assuming Boc group has been removed) in DCM (~0.1 M). Add a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).
-
Reaction: Cool the mixture to 0 °C and add the acid chloride (1.1 equiv.) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.
-
Workup: Upon completion, dilute with DCM and wash sequentially with 1 M HCl (if the product is base-stable), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash chromatography or recrystallization to yield the final N-acyl derivative.
Conclusion
This compound stands out as a preeminent building block for constructing complex molecules of pharmaceutical interest. Its dual-handle nature permits a divergent and efficient exploration of chemical space. By leveraging robust palladium-catalyzed cross-coupling reactions at the C4-position and established derivatization chemistries at the pyrrolidine nitrogen, researchers can rapidly generate libraries of novel compounds. The methodologies outlined in this guide, grounded in established chemical principles, provide a reliable framework for scientists and drug development professionals to unlock the full synthetic potential of this versatile scaffold.
References
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Buchwald–Hartwig amination. (2023, October 23). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(44), 15914–15917. Available from: [Link]
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Sadieva, M. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6615. Available from: [Link]
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Seneviratne, U., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483–499. Available from: [Link]
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Suzuki reaction. (2023, December 29). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Saudi Chemical Society, 21(1), S341-S351. Available from: [Link]
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ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]
-
Simal, C., et al. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 24(17), 3049. Available from: [Link]
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2-BROMO-6-PYRROLIDIN-1-YLPYRIDINE. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Korolevych, O., et al. (2015). Synthesis of new dendritic antenna-like polypyridine ligands. ResearchGate. Retrieved January 19, 2026, from [Link]
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Vince, R., & Hua, M. (1990). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Journal of Medicinal Chemistry, 33(1), 17-21. Available from: [Link]
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Seneviratne, U., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. ResearchGate. Retrieved January 19, 2026, from [Link]
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Suzuki Coupling Mechanism. (2022, June 18). YouTube. Retrieved January 19, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- Synthetic method of 2-amino-4-bromopyridine. (2014). Google Patents.
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Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155. Available from: [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Available from: [Link]
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The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2021). scinapse.io. Retrieved January 19, 2026, from [Link]
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Synthesis and Biological Activity Study of Some New Substituted Pyrrolidines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2021). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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2-bromopyridine. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
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De Brue, F., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(8), 3465–3476. Available from: [Link]
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On the nucleophilic derivatization of 4,7-dibromo-[10][13][14]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
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Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 4-Bromo-2-(pyrrolidin-2-yl)pyridine in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Significance of the 2-(Pyrrolidin-2-yl)pyridine Scaffold
The 2-(pyrrolidin-2-yl)pyridine moiety is a privileged scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure and the presence of both a basic pyrrolidine nitrogen and a coordinating pyridine nitrogen make it a valuable component in ligands for asymmetric catalysis and, more critically, a core structural element in numerous biologically active molecules. The ability to functionalize this core at the 4-position of the pyridine ring via carbon-carbon bond formation is essential for generating libraries of novel compounds for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[1][2][3] Its broad functional group tolerance, use of generally stable and non-toxic organoboron reagents, and the vast body of established catalytic systems make it a cornerstone of modern organic synthesis.[1][3][4]
This document serves as a comprehensive technical guide for researchers utilizing 4-Bromo-2-(pyrrolidin-2-yl)pyridine as an electrophilic partner in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances specific to this challenging substrate class, provide detailed, field-proven protocols, and offer a systematic approach to reaction optimization and troubleshooting.
Mechanistic Considerations & Key Challenges
The success of a Suzuki-Miyaura coupling hinges on the smooth operation of a palladium-based catalytic cycle, which broadly consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][5][6]
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Caption: The Suzuki-Miyaura Catalytic Cycle.However, nitrogen-containing heterocycles like this compound introduce specific challenges that can disrupt this cycle:
-
Catalyst Inhibition by Lewis Basicity: The lone pair of electrons on the pyridine nitrogen, and potentially the secondary amine of the pyrrolidine, can act as Lewis bases and coordinate strongly to the palladium center.[7][8][9] This coordination can lead to the formation of stable, off-cycle complexes, effectively inhibiting or deactivating the catalyst and preventing the crucial oxidative addition step. This is a well-documented issue, often referred to as the "2-pyridyl problem," which extends to many pyridine-containing substrates.[10]
-
Substrate Reactivity: While aryl bromides are generally good electrophiles, the electron-deficient nature of the pyridine ring can influence the rate of oxidative addition. Furthermore, the steric bulk of the 2-pyrrolidinyl group can hinder the approach of the palladium catalyst.
-
Side Reactions: Competing reactions such as protodeborylation of the boronic acid partner and reductive dehalogenation of the starting material can reduce overall yield and complicate purification.[4][9]
Overcoming these challenges requires careful selection of the catalyst system, base, and solvent to favor the desired catalytic pathway over deactivation and side reactions.
A Systematic Guide to Reaction Parameter Optimization
A successful coupling protocol for this compound is not a one-size-fits-all solution but rather a carefully balanced system of components.
The Catalyst System: Palladium Source and Ligand Choice
The choice of ligand is arguably the most critical factor for the successful coupling of challenging heteroaromatic substrates. While simple catalysts like Pd(PPh₃)₄ may suffice for activated substrates, they often fail with pyridyl halides due to catalyst inhibition.[9]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or air-stable Pd(II) precatalysts like Pd(dppf)Cl₂.[2][5][11][12][13][14][15] The latter are often preferred for their reliability and ease of handling.
-
The Power of Specialized Ligands: To mitigate catalyst inhibition and accelerate the key catalytic steps, the use of electron-rich, sterically hindered phosphine ligands is paramount.
-
Buchwald-Type Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are designed to promote oxidative addition of challenging electrophiles and facilitate rapid reductive elimination. Their bulkiness creates a coordinatively unsaturated palladium center that favors the desired reaction pathway over inhibitory binding by the pyridine nitrogen.[16]
-
Ferrocenyl Phosphines: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene), often used in the form of the [Pd(dppf)Cl₂] complex, provide a good balance of electron-donating properties and stability, proving effective for a range of heteroaryl couplings.[14][15]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium, creating robust catalysts that are resistant to deactivation and can be highly effective for coupling pyridyl chlorides and bromides.[16]
-
The Role of the Base
The base plays a crucial role in the transmetalation step, activating the organoboron species to form a more nucleophilic boronate complex.[1][4][17] The choice of base can significantly impact reaction rate and yield.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, moderately strong bases. Cesium carbonate is more soluble in organic solvents and more basic, often providing better results but at a higher cost.
-
Inorganic Phosphates (K₃PO₄): Potassium phosphate is a stronger base that is particularly effective for couplings involving heteroaryl halides and has shown broad utility in challenging Suzuki reactions.[12][18] Its use can often accelerate sluggish reactions.
-
Fluoride Sources (KF): Anhydrous potassium fluoride can be used under milder conditions and is particularly useful when substrates contain base-labile functional groups.[17]
The Solvent System
The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Anhydrous, degassed solvents are essential to prevent catalyst oxidation and protodeborylation.[9]
-
Common Solvents: Aprotic polar solvents like 1,4-dioxane , toluene , or DMF are frequently used.[4][12][19]
-
The Water Co-Solvent: A small amount of water is often added (e.g., a 4:1 or 10:1 mixture of organic solvent to water). Water can help dissolve the inorganic base and is believed to accelerate the transmetalation step. However, excessive water can promote unwanted protodeborylation of the boronic acid.
-
Degassing is Critical: It is imperative to remove dissolved oxygen from the solvent and the reaction vessel. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by subjecting the reaction flask to several vacuum/inert gas backfill cycles.[20]
Validated Experimental Protocols
The following sections provide a general starting protocol and a table of conditions to guide optimization.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
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// Edges start -> setup; setup -> inert; inert -> solvent; solvent -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> end; }
Caption: General experimental workflow for the Suzuki coupling protocol.Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water 5:1)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk-line glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[6]
-
Establish Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the starting bromide.[6]
-
Heating and Monitoring: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C). Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction has reached completion (or stalled), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.[6][9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Comparative Reaction Conditions for Bromopyridine Substrates
The optimal conditions can vary based on the specific boronic acid partner. This table summarizes validated systems for similar bromopyridine substrates, providing excellent starting points for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield | Reference(s) |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Toluene/Water | 80 | Good | [2] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/Water | 70-80 | Good | [12] |
| Pd₂(dba)₃ (2.5) | SPhos (6) | K₃PO₄ (2) | 1,4-Dioxane/Water | 80-100 | Good to Excellent | [9] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | 95% EtOH | Reflux | Moderate to Good | [13] |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | 1,4-Dioxane/Water | 100 | Moderate to Good | [14][15] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Catalyst deactivation/inhibition.[9] 2. Inactive Pd(0) source. 3. Insufficiently degassed solvents. | 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). Increase catalyst loading. 2. Use a reliable precatalyst or ensure conditions fully reduce your Pd(II) source. 3. Degas solvents thoroughly with an inert gas for at least 30 minutes before use. |
| Dehalogenation of Starting Material | 1. Hydride source in the reaction mixture.[9] 2. Non-inert atmosphere. | 1. Use a different solvent (e.g., switch from THF to dioxane). 2. Ensure the reaction is rigorously maintained under an inert atmosphere (Ar or N₂). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen oxidizing the catalyst.[9] 2. Incomplete reduction of Pd(II) precatalyst. | 1. Improve degassing procedure for all reagents and the reaction vessel. 2. Use a direct Pd(0) source like Pd₂(dba)₃ or ensure the reaction conditions are sufficient for precatalyst reduction. |
| Protodeborylation of Boronic Acid | 1. Boronic acid instability (common with heteroaryl boronates).[4] 2. Excessive water or overly harsh basic conditions. | 1. Switch to the corresponding pinacol boronate ester (MIDA boronates are also an option). 2. Reduce the amount of water, or switch to a milder base like KF. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly achievable transformation that provides powerful access to a diverse range of novel chemical entities. Success is predicated on a rational understanding of the substrate's inherent challenges, namely the potential for catalyst inhibition by its Lewis basic nitrogen atoms. By employing modern, sterically demanding and electron-rich phosphine ligands in conjunction with appropriate bases and rigorously controlled inert conditions, researchers can reliably overcome these obstacles. The protocols and optimization strategies outlined in this guide provide a validated framework for the efficient synthesis of 4-aryl-2-(pyrrolidin-2-yl)pyridine derivatives, empowering advancements in drug discovery and materials science.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Semantic Scholar. [Link]
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]
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Shaheen, E., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3828. [Link]
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Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]
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Karu, K., & Collier, T. L. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11089. [Link]
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El-Faham, A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of Saudi Chemical Society, 21, S431-S440. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Frath, D., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(23), 8351-8354. [Link]
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Scott, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 63(20), 11413–11457. [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. [Link]
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Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
ResearchGate. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]
-
Ramirez, A. D., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 1787-1794. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. [Link]
-
Ch-V, S., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(16), 4983. [Link]
-
Ramirez, A. D., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
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The Strategic Application of 4-Bromo-2-(pyrrolidin-2-yl)pyridine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Central to this endeavor is the strategic use of molecular building blocks that offer both structural novelty and versatile reactivity. 4-Bromo-2-(pyrrolidin-2-yl)pyridine has emerged as such a scaffold of significant interest. This heterocyclic compound marries two key pharmacophoric elements: the pyridine ring, a common motif in a multitude of approved drugs, and the chiral pyrrolidine moiety, which imparts three-dimensional complexity and can significantly influence binding to biological targets.[1][2] The presence of a bromine atom at the 4-position of the pyridine ring further enhances its utility, serving as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, thus enabling the facile construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[3]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role as a key intermediate in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology. We will delve into the rationale behind its use, provide detailed synthetic protocols, and illustrate its application in the design and synthesis of potent and selective inhibitors.
The Rationale for Employing this compound in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The design of kinase inhibitors often involves the development of molecules that can bind to the ATP-binding site of the kinase, competing with the endogenous ATP and thereby inhibiting the phosphorylation of downstream substrates.
The this compound scaffold is particularly well-suited for the design of kinase inhibitors for several reasons:
-
The Pyridine Core as a Hinge-Binding Motif: The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding site, a key interaction that anchors many potent kinase inhibitors.
-
The Pyrrolidine Moiety for Exploring Chemical Space: The chiral pyrrolidine ring projects out of the plane of the pyridine ring, allowing for the exploration of the solvent-exposed region of the ATP-binding site.[5] Modifications to the pyrrolidine nitrogen can be used to fine-tune solubility, cell permeability, and target engagement.
-
The Bromo Substituent as a Vector for Diversity: The bromine atom at the 4-position is a key synthetic handle. It allows for the introduction of a wide variety of substituents through cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3] This enables the rapid generation of analogues to probe the SAR of the "deep" pocket of the kinase active site, often leading to significant improvements in potency and selectivity.
The following diagram illustrates the general workflow for utilizing this compound in a kinase inhibitor discovery program.
Caption: Workflow for Kinase Inhibitor Discovery using this compound.
Application in the Synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of necroptosis, a form of programmed cell death, and is implicated in a range of inflammatory and neurodegenerative diseases.[4][6] The development of potent and selective RIPK1 inhibitors is therefore a highly active area of research. The this compound scaffold provides an excellent starting point for the design of such inhibitors.
The following protocol outlines a representative synthesis of a hypothetical RIPK1 inhibitor, demonstrating the utility of this compound as a key intermediate.
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-butyl 2-(4-bromopyridin-2-yl)pyrrolidine-1-carboxylate
This protocol describes the synthesis of the protected form of the key intermediate. The Boc-protecting group is essential for preventing side reactions in subsequent steps.
Materials:
-
2,4-Dibromopyridine
-
(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid ((S)-Boc-proline)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of (S)-Boc-proline (1.2 eq.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi (2.2 eq.) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, dissolve 2,4-dibromopyridine (1.0 eq.) in anhydrous diethyl ether at -78 °C.
-
Add the solution of 2,4-dibromopyridine to the lithiated Boc-proline solution dropwise at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (gradient elution with hexanes/EtOAc) to afford (S)-tert-butyl 2-(4-bromopyridin-2-yl)pyrrolidine-1-carboxylate as a pale yellow oil.
Protocol 2: Synthesis of a Hypothetical RIPK1 Inhibitor via Suzuki-Miyaura Coupling
This protocol demonstrates the use of the synthesized intermediate in a Suzuki-Miyaura cross-coupling reaction to introduce a key pharmacophore for RIPK1 inhibition.
Materials:
-
(S)-tert-butyl 2-(4-bromopyridin-2-yl)pyrrolidine-1-carboxylate (from Protocol 1)
-
1-(tert-butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a mixture of (S)-tert-butyl 2-(4-bromopyridin-2-yl)pyrrolidine-1-carboxylate (1.0 eq.), 1-(tert-butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.2 eq.), and K₂CO₃ (3.0 eq.) in a round-bottom flask, add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.1 eq.) to the mixture and heat to 90 °C under a nitrogen atmosphere for 12 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with EtOAc (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (gradient elution with hexanes/EtOAc) to yield the Boc-protected coupled product.
-
Dissolve the purified coupled product in DCM and add TFA (10 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the final hypothetical RIPK1 inhibitor.
The following diagram illustrates the synthetic pathway described in the protocols.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Synthesis of 4-Bromo-2-(pyrrolidin-2-yl)pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 4-Bromo-2-(pyrrolidin-2-yl)pyridine Analogs in Modern Drug Discovery
The this compound scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. The inherent asymmetry of the pyrrolidine ring, coupled with the electronic properties of the brominated pyridine core, provides a rich platform for the development of novel therapeutics targeting a wide range of diseases. The bromine atom at the 4-position offers a convenient handle for further functionalization through various cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. This application note provides a detailed experimental protocol for the enantioselective synthesis of this compound analogs, with a focus on a robust and highly enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine.
Core Synthetic Strategy: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine
The cornerstone of this synthetic approach is the highly enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine. This powerful methodology allows for the direct and stereocontrolled formation of the crucial C-C bond between the pyrrolidine and pyridine rings. The overall synthetic workflow can be conceptually divided into three key stages:
-
Enantioselective Lithiation and Transmetalation: The process begins with the enantioselective deprotonation of N-Boc-pyrrolidine at the 2-position using a chiral ligand-organolithium complex. This is followed by transmetalation with a zinc salt to generate a configurationally stable organozinc reagent.
-
Palladium-Catalyzed Cross-Coupling: The in-situ generated 2-pyrrolidinozinc reagent is then coupled with 4-bromopyridine (or its derivatives) in the presence of a suitable palladium catalyst and ligand.
-
N-Boc Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the desired this compound analog.
This strategy offers several advantages, including high enantioselectivity, broad substrate scope, and the ability to introduce a wide range of functionalities on the pyridine core.
Visualizing the Synthetic Workflow
Figure 1: Overall synthetic workflow for the preparation of this compound analogs.
Detailed Experimental Protocols
Part 1: Enantioselective Synthesis of N-Boc-2-(4-bromopyridin-2-yl)pyrrolidine
This protocol is adapted from the highly efficient methodology developed by Campos, Klapars, and coworkers for the enantioselective α-arylation of N-Boc-pyrrolidine[1].
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-pyrrolidine | 171.25 | 1.00 g | 5.84 |
| (-)-Sparteine | 234.39 | 1.51 g (1.62 mL) | 6.42 |
| sec-Butyllithium (1.4 M in cyclohexane) | 64.06 | 4.59 mL | 6.42 |
| Zinc chloride (0.5 M in THF) | 136.30 | 12.8 mL | 6.42 |
| 4-Bromopyridine hydrochloride | 194.45 | 1.36 g | 7.01 |
| Sodium bicarbonate (sat. aq. soln.) | 84.01 | As needed | - |
| Palladium(II) acetate | 224.50 | 65.5 mg | 0.292 |
| Tri-tert-butylphosphonium tetrafluoroborate | 290.11 | 170 mg | 0.584 |
| Anhydrous Tetrahydrofuran (THF) | - | ~50 mL | - |
| Anhydrous Diethyl Ether | - | ~20 mL | - |
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-Boc-pyrrolidine (1.00 g, 5.84 mmol) and anhydrous diethyl ether (20 mL).
-
Add (-)-sparteine (1.51 g, 6.42 mmol) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (1.4 M in cyclohexane, 4.59 mL, 6.42 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -75 °C.
-
Stir the resulting solution at -78 °C for 3 hours.
-
To this solution, add zinc chloride (0.5 M in THF, 12.8 mL, 6.42 mmol) dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. This forms the 2-pyrrolidinozinc reagent.
-
-
Palladium-Catalyzed Cross-Coupling:
-
In a separate flame-dried flask, prepare the palladium catalyst by dissolving palladium(II) acetate (65.5 mg, 0.292 mmol) and tri-tert-butylphosphonium tetrafluoroborate (170 mg, 0.584 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere. Stir for 15 minutes at room temperature.
-
Prepare the free base of 4-bromopyridine by dissolving 4-bromopyridine hydrochloride (1.36 g, 7.01 mmol) in a minimal amount of water and neutralizing with a saturated aqueous solution of sodium bicarbonate until the solution is basic. Extract the free base with diethyl ether (3 x 20 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Add the freshly prepared 4-bromopyridine to the flask containing the organozinc reagent, followed by the palladium catalyst solution via cannula.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-2-(4-bromopyridin-2-yl)pyrrolidine.
-
Causality Behind Experimental Choices:
-
(-)-Sparteine: This chiral diamine ligand complexes with sec-butyllithium to create a chiral base, which selectively removes a proton from one of the enantiotopic C-H bonds at the 2-position of N-Boc-pyrrolidine, establishing the stereochemistry of the final product[2].
-
Transmetalation with ZnCl₂: The initially formed organolithium species is highly reactive and can be stereochemically unstable at higher temperatures. Transmetalation to the corresponding organozinc reagent provides a more stable intermediate that is less prone to racemization and is highly effective in the subsequent Negishi cross-coupling reaction[1].
-
Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like t-Bu₃P is crucial for the efficiency of the Negishi coupling, particularly with heteroaromatic halides[3][4].
Part 2: N-Boc Deprotection of N-Boc-2-(4-bromopyridin-2-yl)pyrrolidine
The removal of the Boc protecting group is a standard transformation in organic synthesis. The choice of deprotection conditions depends on the sensitivity of other functional groups in the molecule.
Method A: Acidic Deprotection with Trifluoroacetic Acid (TFA)
This is a common and generally efficient method for Boc deprotection[5].
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-2-(4-bromopyridin-2-yl)pyrrolidine | 327.23 | 500 mg | 1.53 |
| Trifluoroacetic Acid (TFA) | 114.02 | 2 mL | - |
| Dichloromethane (DCM) | 84.93 | 10 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Procedure:
-
Dissolve N-Boc-2-(4-bromopyridin-2-yl)pyrrolidine (500 mg, 1.53 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (2 mL) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
Method B: Milder Deprotection with HCl in Dioxane
For substrates that may be sensitive to the harshness of neat TFA, a solution of HCl in an organic solvent is a viable alternative.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-2-(4-bromopyridin-2-yl)pyrrolidine | 327.23 | 500 mg | 1.53 |
| 4M HCl in 1,4-Dioxane | - | 5 mL | 20 |
| Diethyl Ether | - | As needed | - |
Procedure:
-
Dissolve N-Boc-2-(4-bromopyridin-2-yl)pyrrolidine (500 mg, 1.53 mmol) in a minimal amount of methanol or ethyl acetate.
-
Add the 4M HCl in 1,4-dioxane solution (5 mL, 20 mmol) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product hydrochloride salt may precipitate. The solvent can be removed under reduced pressure, and the resulting solid can be washed with diethyl ether to obtain the purified hydrochloride salt of the product. Alternatively, the reaction mixture can be neutralized with a base and extracted as described in Method A.
Alternative Synthetic Approaches
While the palladium-catalyzed α-arylation is a highly effective method, other strategies can be considered for the synthesis of related analogs.
Buchwald-Hartwig Amination for C-N Bond Formation
For the synthesis of 4-bromo-2-(pyrrolidin-1-yl)pyridine analogs, where the pyrrolidine ring is attached via a nitrogen atom, the Buchwald-Hartwig amination is a powerful tool[6][7]. This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.
Visualizing the Buchwald-Hartwig Amination
Figure 2: Conceptual workflow for the synthesis of C-N linked analogs via Buchwald-Hartwig amination.
Self-Validation and Characterization
The successful synthesis of the target compounds must be confirmed through rigorous analytical characterization.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds. The characteristic chemical shifts and coupling constants of the pyridine and pyrrolidine protons and carbons should be observed.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product, which is a critical parameter for asymmetric synthesis.
Conclusion
The enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine provides a robust and reliable method for the synthesis of this compound analogs with high enantiopurity. This application note offers a detailed experimental protocol that can be readily implemented in a research or drug development setting. The versatility of this synthetic strategy allows for the creation of a wide range of analogs for structure-activity relationship (SAR) studies, ultimately contributing to the discovery of new and effective therapeutic agents.
References
-
Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link][1]
-
Beak, P., & Wu, S. (1995). Asymmetric Deprotonation by BuLi/(−)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines. Journal of the American Chemical Society, 117(48), 11976–11977. [Link][2]
-
O'Brien, P., & McGrath, M. J. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 76(19), 7861–7874. [Link][3][8]
-
Campos, K. R., Woo, J. C. S., Lee, S., & Tillyer, R. D. (2008). Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry, 73(13), 4986–4993. [Link][9]
-
Beak, P., & Kerrick, S. T. (1991). Asymmetric deprotonations: enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society, 113(25), 9707–9708. [Link][10]
-
Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link][6]
-
Wolfe, J. P., & Bertrand, M. B. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Tetrahedron, 61(26), 6447–6459. [Link][11]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link][12]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 19, 2026, from [Link][5]
-
Bruno, N. C., & Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link][7]
Sources
- 1. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Pyridine Building Blocks
Introduction: The Prominence of the Pyridine Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3][4] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are ubiquitous, with the pyridine ring holding a privileged position.[5][6][7][8] An analysis of FDA-approved drugs reveals a high frequency of the pyridine scaffold, underscoring its importance in successful drug design.[8]
The utility of the pyridine motif stems from its unique electronic properties and its ability to act as a versatile scaffold.[5] The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, a crucial interaction for anchoring inhibitors within the ATP-binding pocket of kinases, particularly with the highly conserved hinge region.[5][9] This interaction mimics the hydrogen bonding of the adenine portion of ATP, making pyridine-based compounds effective ATP-competitive inhibitors.[5] Furthermore, the pyridine ring provides a rigid framework for the precise spatial orientation of various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6][8] The metabolic stability and permeability of drug candidates can also be significantly improved by the incorporation of a pyridine ring.[8]
This guide provides a comprehensive overview of the synthesis of kinase inhibitors utilizing pyridine building blocks. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of key pyridine-based kinase inhibitor cores.
Strategic Advantages of Pyridine Scaffolds in Kinase Inhibition
The strategic incorporation of a pyridine ring into a kinase inhibitor offers several advantages that medicinal chemists leverage to achieve desired pharmacological profiles:
-
Hinge-Binding Mimicry: The pyridine nitrogen is ideally positioned to form a hydrogen bond with the backbone amide protons of the kinase hinge region, a critical interaction for ATP-competitive inhibition.[5][9]
-
Structural Rigidity and Vectorial Control: The aromatic and planar nature of the pyridine ring provides a rigid scaffold. This rigidity minimizes the entropic penalty upon binding and allows for the precise projection of substituents into specific sub-pockets of the ATP-binding site, thereby enhancing potency and selectivity.
-
Modulation of Physicochemical Properties: The pyridine moiety can improve the aqueous solubility of a molecule compared to its carbocyclic analog, which is a beneficial property for drug candidates.[7] Its pKa can be modulated through substitution to optimize pharmacokinetic properties.
-
Versatile Synthetic Handles: The pyridine ring can be readily functionalized at various positions, providing multiple attachment points for diverse chemical groups to explore structure-activity relationships (SAR).[10][11]
The following diagram illustrates the pivotal role of the pyridine nitrogen in anchoring a hypothetical inhibitor to the kinase hinge region.
Caption: Pyridine nitrogen as a key hinge-binder.
Key Synthetic Methodologies for Pyridine-Based Kinase Inhibitors
The construction of highly functionalized pyridine rings is a cornerstone of synthesizing this class of inhibitors. While classical methods like the Hantzsch and Guareschi-Thorpe syntheses provide access to certain pyridine structures, modern drug discovery heavily relies on transition metal-catalyzed cross-coupling reactions for their versatility, efficiency, and functional group tolerance.[12]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are particularly powerful tools for the late-stage functionalization of pyridine cores, enabling the rapid generation of diverse compound libraries for SAR studies.[13][14][15]
The general workflow for synthesizing a pyridine-based kinase inhibitor often involves the initial construction of a core pyridine scaffold, which is then elaborated through a series of cross-coupling reactions to introduce the desired pharmacophoric elements.
Caption: General synthetic workflow.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of two representative pyridine-based kinase inhibitor scaffolds. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired final products.
Protocol 1: Synthesis of a 2-Anilino-Pyridine Scaffold via Buchwald-Hartwig Amination
The 2-anilinopyridine moiety is a common feature in many kinase inhibitors, where the aniline nitrogen can form an additional hydrogen bond with the kinase hinge. This protocol describes the palladium-catalyzed C-N cross-coupling of a 2-chloropyridine with a substituted aniline.
Materials and Reagents:
-
Substituted 2-chloropyridine (1.0 eq)
-
Substituted aniline (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, including a Schlenk tube or a sealed reaction vial
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Addition of Reactants: Add the 2-chloropyridine and the substituted aniline to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[16]
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-anilinopyridine product.
Causality and Self-Validation: The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, leading to higher yields.[13] The reaction should be run under strictly anhydrous and inert conditions as both the palladium catalyst and the strong base are sensitive to moisture and oxygen. A successful reaction is validated by LC-MS analysis showing the consumption of starting materials and the appearance of a new peak with the expected mass of the product.
Protocol 2: Synthesis of a 4-Aryl-Pyridine Scaffold via Suzuki-Miyaura Cross-Coupling
The introduction of an aryl group at the 4-position of the pyridine ring is a common strategy to target the solvent-exposed region of the ATP-binding pocket. This protocol details the palladium-catalyzed coupling of a 4-halopyridine with an arylboronic acid.
Materials and Reagents:
-
4-Halopyridine (e.g., 4-bromopyridine or 4-chloropyridine, 1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 5 mol%)
-
Base (e.g., aqueous 2M Sodium Carbonate (Na₂CO₃), 2.0 eq)
-
Solvent (e.g., a mixture of 1,4-Dioxane and water, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 4-halopyridine, the arylboronic acid, and the palladium catalyst.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Base Addition: Add the degassed solvent mixture and the aqueous base.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[16]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 4-aryl-pyridine.
Causality and Self-Validation: The base is essential for the transmetalation step of the catalytic cycle. The use of an aqueous solvent system often accelerates the reaction. The progress of the reaction can be easily monitored by the disappearance of the starting halopyridine spot on the TLC plate. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical SAR data for a series of 2-anilinopyridine-based kinase inhibitors, illustrating how modifications to the pyridine and aniline rings can impact inhibitory activity. Such data is crucial for guiding lead optimization efforts.
| Compound ID | R¹ (on Pyridine) | R² (on Aniline) | Kinase IC₅₀ (nM) |
| 1a | H | H | 500 |
| 1b | H | 4-F | 250 |
| 1c | H | 3-OCH₃ | 400 |
| 1d | 5-Cl | 4-F | 50 |
| 1e | 5-CH₃ | 4-F | 100 |
Analysis of SAR:
-
The introduction of a fluorine atom at the 4-position of the aniline ring (Compound 1b ) improves potency compared to the unsubstituted analog (1a ), likely due to favorable interactions in the hydrophobic pocket.
-
A chloro substituent at the 5-position of the pyridine ring (Compound 1d ) significantly enhances potency, suggesting the presence of a nearby pocket that can accommodate a halogen atom.
-
A methyl group at the same position (1e ) is also beneficial but to a lesser extent than chlorine, indicating that both steric and electronic factors are at play.
Conclusion and Future Directions
The pyridine scaffold remains a cornerstone in the design and synthesis of kinase inhibitors.[5] Its unique combination of electronic and structural features makes it an ideal starting point for the development of potent and selective drug candidates. The continued evolution of synthetic methodologies, particularly in the realm of transition metal-catalyzed cross-coupling reactions, will undoubtedly facilitate the discovery of next-generation pyridine-based kinase inhibitors with improved therapeutic profiles.[4] Future efforts will likely focus on the development of more complex and three-dimensional pyridine scaffolds to access novel chemical space and overcome challenges such as drug resistance.
References
- Scaffold-based design of kinase inhibitors for cancer therapy. (n.d.). PubMed.
- The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. (n.d.). Benchchem.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (n.d.). PubMed.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. (n.d.). Benchchem.
- A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (n.d.). ChemRxiv.
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (n.d.). ResearchGate.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing.
- Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (n.d.). PubMed.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). PMC - PubMed Central.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (n.d.). PMC - NIH.
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (n.d.).
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
- Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. (n.d.). Sci-Hub.
- FDA-approved small molecule kinase inhibitors-Part 1. (2023, July 1). BOC Sciences.
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- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines / European Journal of Organic Chemistry, 2013 [sci-hub.box]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 4-Bromo-2-(pyrrolidin-2-yl)pyridine as a Versatile Precursor for Novel Pharmaceutical Agents
Overview: The Strategic Importance of the 4-Bromo-2-(pyrrolidin-2-yl)pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring and the pyrrolidine motif are privileged structures, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] The strategic combination of these two heterocycles into a single building block, This compound , presents researchers with a powerful and versatile precursor for library synthesis and lead optimization.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It outlines the synthetic utility of this precursor, focusing on its application in robust, high-yield coupling reactions. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and illustrate key workflows to empower chemists to effectively leverage this scaffold in their drug discovery programs.
The core value of this precursor lies in its distinct reactive sites:
-
The C4-Bromine Atom: This is the primary synthetic handle, ideally positioned for a suite of palladium-catalyzed cross-coupling reactions. It allows for the facile introduction of diverse aryl, heteroaryl, alkyl, and amino moieties.
-
The Pyrrolidine Ring: This chiral, saturated heterocycle often serves as a key pharmacophoric element, providing a three-dimensional vector for interaction with biological targets and improving physicochemical properties like solubility.[1]
-
The Pyridine Nitrogen: This basic center can influence the molecule's overall properties, participate in hydrogen bonding, and coordinate to metal centers in biological systems.
Physicochemical and Structural Data
A thorough understanding of the precursor's fundamental properties is essential for experimental design and interpretation.
| Property | Data |
| Chemical Name | This compound |
| Structure | (S)- or (R)- enantiomer, or racemate |
| Molecular Formula | C₉H₁₁BrN₂ |
| Molecular Weight | 227.10 g/mol |
| Appearance | Typically an off-white to pale yellow solid or oil |
| Key Reactive Sites | C4-Bromine (Cross-Coupling), Pyrrolidine N-H (Functionalization) |
Note: The pyrrolidine ring contains a stereocenter at the C2 position. Commercially available starting materials may be racemic or enantiomerically pure (derived from L- or D-proline), which is a critical consideration for stereospecific drug design.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The bromine atom on the electron-deficient pyridine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in pharmaceutical synthesis.[3][4][5]
// Central Node Precursor [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
// Reaction Nodes Suzuki [label="Suzuki-Miyaura Coupling\n(Ar-B(OH)₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig Amination\n(R₂NH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira Coupling\n(Terminal Alkyne)", fillcolor="#FBBC05", fontcolor="#202124"]; Stille [label="Stille Coupling\n(Organostannane)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Product Nodes Prod_Suzuki [label="4-Aryl/Heteroaryl Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Prod_Buchwald [label="4-Amino Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Prod_Sonogashira [label="4-Alkynyl Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Prod_Stille [label="4-Aryl/Vinyl Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges edge [color="#202124", penwidth=1.5]; Precursor -> Suzuki; Precursor -> Buchwald; Precursor -> Sonogashira; Precursor -> Stille;
Suzuki -> Prod_Suzuki; Buchwald -> Prod_Buchwald; Sonogashira -> Prod_Sonogashira; Stille -> Prod_Stille; } }
Caption: Key cross-coupling reactions of the precursor.
Application Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[3]
Reaction Principle: This reaction couples the organohalide (4-bromo-pyridine derivative) with an organoboron compound (boronic acid or ester) using a palladium catalyst and a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[3] The pyridine nitrogen can sometimes coordinate to the palladium, so careful selection of ligands is crucial to prevent catalyst deactivation.[3]
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology:
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
-
Protocol:
-
Reaction Setup: To a dry Schlenk flask, add the arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).
-
Scientist's Note: Using a pre-catalyst like Pd(dppf)Cl₂ simplifies setup and often provides more reproducible results compared to generating the active Pd(0) species in situ from sources like Pd₂(dba)₃.
-
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Rationale: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst death and incomplete reaction.[6]
-
-
Solvent and Substrate Addition: Add the this compound (1.0 equiv). Via syringe, add the degassed solvent system (e.g., 4:1 dioxane/water) to achieve a final concentration of 0.1-0.2 M with respect to the starting bromide.
-
Rationale: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical to remove dissolved oxygen.[6]
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-16 hours. The disappearance of the starting bromide is a key indicator of completion.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Representative Suzuki Coupling Data:
| Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Toluene/H₂O | 110 | >85 |
| 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | >80 |
(Note: Yields are representative and highly dependent on the specific substrate and precise reaction conditions.)
Application Protocol 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, a critical pharmacophore in many drug classes.[4][7][8]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a bulky phosphine ligand.[7] The choice of ligand is paramount and is often tailored to the specific amine and aryl halide being coupled.
Detailed Step-by-Step Methodology:
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP, 1.5-6 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5–2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
-
Protocol:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a robust argon stream, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Reaction Setup: Remove the tube from the glovebox. Add the this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Scientist's Note: Solid reagents should be added under a positive pressure of argon to prevent oxygen exposure.
-
-
Inert Atmosphere & Solvent Addition: Seal the tube, evacuate, and backfill with argon (3x). Add the anhydrous, degassed solvent via syringe.
-
Rationale: Sodium t-butoxide (NaOtBu) is highly hygroscopic and reactive with moisture and oxygen. A rigorously inert atmosphere is non-negotiable for high yields.[9]
-
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction to completion (typically 2-24 hours) by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into an organic solvent like ethyl acetate.
-
Safety Note: Quenching a reaction containing a strong base like NaOtBu can be exothermic. Perform this step slowly and with cooling if necessary.
-
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Analytical Characterization Protocols
Self-validating protocols require rigorous characterization of the final product to confirm identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expect to see characteristic shifts for the pyridine and pyrrolidine rings, as well as signals from the newly introduced moiety. Integration of peaks should correspond to the expected proton count.[10]
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The disappearance of the signal for the bromine-bearing carbon (typically ~120-130 ppm) and the appearance of new aromatic/aliphatic signals are key indicators of successful coupling.[10]
-
-
Mass Spectrometry (MS):
-
Used to confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing strong evidence of the product's identity.
-
-
Chromatography:
-
Thin Layer Chromatography (TLC): A rapid method for monitoring reaction progress. A new spot with a different Rf value from the starting material should appear.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both retention time and mass information, making it the gold standard for reaction monitoring and purity assessment.[4]
-
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity at the C4 position allows for the systematic and predictable elaboration of molecular complexity. The protocols detailed herein provide a robust starting point for researchers to exploit this scaffold's potential. By understanding the principles behind these powerful cross-coupling reactions, scientists can rationally design and synthesize novel pharmaceutical agents with improved efficacy, selectivity, and pharmacokinetic profiles. The continued development of new catalysts and reaction methodologies will only further expand the synthetic utility of this valuable precursor.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage 602.
-
Boger, D. L., et al. (2012). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. [Link]
-
I. I. Gerus, et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Reddit User Discussion. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. [Link]
-
Chemspace. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. [Link]
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
palladium-catalyzed functionalization of 4-Bromo-2-(pyrrolidin-2-yl)pyridine
An In-Depth Guide to the Palladium-Catalyzed Functionalization of 4-Bromo-2-(pyrrolidin-2-yl)pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 2-(Pyrrolidin-2-yl)pyridine Scaffold
The 2-(pyrrolidin-2-yl)pyridine framework is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining an aromatic pyridine ring with a chiral, saturated pyrrolidine, offers a versatile platform for engaging with biological targets. The pyrrolidine moiety is a common feature in over 20 FDA-approved drugs, highlighting its importance.[1] The strategic placement of a bromine atom at the 4-position of the pyridine ring transforms this scaffold into a powerful building block, ripe for diversification through palladium-catalyzed cross-coupling reactions.[2][3] These reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4][5][6]
This guide provides a comprehensive overview and detailed protocols for the functionalization of this compound, moving beyond simple procedural lists to explain the underlying principles and rationale that govern successful execution.
Expert Analysis: Navigating the Challenges of Pyridine-Containing Substrates
Executing palladium-catalyzed reactions on nitrogen-containing heterocycles like this compound presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or poisoning.[7][8] This undesired interaction can sequester the active catalyst, preventing it from participating in the catalytic cycle and leading to sluggish or incomplete reactions.
The key to success lies in strategic catalyst system design:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) is paramount. These ligands serve a dual purpose: they stabilize the palladium center and their steric bulk can physically hinder the coordination of the pyridine nitrogen to the metal, thereby preserving catalyst activity.[9][10][11]
-
Precatalyst Choice: Modern, well-defined palladium precatalysts are often preferred as they provide a reliable and reproducible source of the active Pd(0) species, crucial for initiating the catalytic cycle.[5]
-
Base and Solvent Optimization: The choice of base and solvent is not trivial. The base must be strong enough to facilitate the key transmetalation or deprotonation step without causing substrate degradation. The solvent system must solubilize all components while being compatible with the reaction chemistry.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl structures. It involves the coupling of an organoboron reagent with an organic halide.[6]
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[12][13]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-Phenyl-2-(pyrrolidin-2-yl)pyridine
This protocol provides a robust method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Microwave irradiation can significantly accelerate the reaction.[14]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Microwave synthesis vial (10 mL)
Step-by-Step Procedure:
-
Reagent Addition: To a 10 mL microwave synthesis vial, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Solvent Addition: Add 1,4-dioxane and deionized water to the vial.
-
Degassing: Sparge the mixture with argon or nitrogen for 10-15 minutes to remove dissolved oxygen.
-
Sealing and Reaction: Securely seal the vial with a cap. Place the vial in a microwave reactor.
-
Microwave Irradiation: Irradiate the reaction mixture at 120 °C for 30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 120 (µW) | 81 | [14] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85+ | [15] |
| Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane | 100 | ~90 | General Conditions |
| Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DME | 90 | 75-85 | [16] |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a wide range of aryl amines from aryl halides.[17]
Mechanistic Overview
Similar to the Suzuki coupling, the cycle involves oxidative addition, but is followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. Reductive elimination then furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[18]
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The Strategic Application of Bromopyridines in Modern Agrochemical Development
Abstract
The pyridine scaffold is a cornerstone in the synthesis of crop protection agents, with a significant number of commercial herbicides, fungicides, and insecticides built upon this heterocyclic core.[1][2][3] Among the various substituted pyridines, bromopyridines have emerged as exceptionally versatile and powerful intermediates. This guide provides an in-depth examination of the strategic use of bromopyridines in agrochemical development. We will explore the unique chemical reactivity of the bromine substituent, detail its application in the synthesis of major agrochemical classes, provide robust experimental protocols for key transformations, and discuss the structure-activity relationships that guide modern discovery programs. This document is intended for researchers, chemists, and professionals in the agrochemical industry seeking to leverage these critical building blocks for next-generation crop protection solutions.
The Bromine Advantage: A Versatile Handle for Synthesis
The utility of a bromopyridine intermediate in an agrochemical synthesis program stems directly from the properties of the carbon-bromine (C-Br) bond on the electron-deficient pyridine ring. The bromine atom serves as an excellent and reactive "handle," enabling chemists to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and predictability.
Its strategic importance can be attributed to several key factors:
-
Optimal Reactivity in Cross-Coupling: The C-Br bond possesses a balanced reactivity profile, making it ideal for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. It is generally more reactive than the corresponding C-Cl bond, allowing for milder reaction conditions, yet more stable and less costly than the C-I bond, making it preferable for large-scale industrial synthesis.
-
Site-Selectivity: The bromine atom directs chemical modifications to a specific position on the pyridine ring, which is crucial for establishing desired structure-activity relationships (SAR).[4] The ability to selectively functionalize the ring is fundamental to optimizing a molecule's biological efficacy, selectivity, and metabolic profile.
-
Foundation for Derivatization: Bromopyridines are key starting materials for creating vast libraries of chemical analogs. By systematically replacing the bromine with different functional groups, chemists can rapidly explore chemical space to identify compounds with improved potency and desirable physicochemical properties.[5]
The following diagram illustrates the central role of a bromopyridine intermediate in a typical agrochemical discovery workflow.
Caption: Fig 1. Workflow for Agrochemical Discovery using Bromopyridines.
Applications in Key Agrochemical Classes
Bromopyridine intermediates are integral to the synthesis of numerous commercial agrochemicals. Their versatility allows for the construction of complex molecular architectures required for potent and selective biological activity.[5]
Herbicides: Pyridinylurea Derivatives
Pyridinylurea herbicides are a class of compounds known to inhibit photosynthesis in target weed species, often by blocking the electron transport chain in Photosystem II (PSII).[6] The synthesis of these herbicides frequently relies on the derivatization of an amino-bromopyridine precursor.
A representative synthesis involves the reaction of an amino-bromopyridine, such as 4-amino-2-bromopyridine, with an isocyanate. The bromine atom serves as a placeholder and can be retained in the final structure or used for further modification.
Example Synthesis:
The reaction of 4-amino-2-bromopyridine with (1-methylethyl) isocyanate yields a pyridinylurea herbicide candidate. The amino group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the critical urea linkage.[6]
Fungicides: Strobilurin Analogs and SDHI Carboxamides
The pyridine ring is a common scaffold in modern fungicides, including certain strobilurin analogs and succinate dehydrogenase inhibitors (SDHIs).[7][8]
-
Strobilurin Analogs: While many commercial strobilurins do not contain bromine in their final structure, bromopyridines are critical intermediates for constructing the core toxophore. For example, a 2-bromopyridine can be coupled with other heterocyclic fragments via Suzuki or Stille coupling to build the complex scaffold required for inhibiting mitochondrial respiration in fungi.[7]
-
Pyridine-Thiazole Carboxamides (SDHIs): A promising route to novel SDHI fungicides involves using 2-amino-4-bromopyridine.[4] The amino group can be transformed to build a thiazole ring, while the bromine atom provides a reactive site for introducing other essential moieties via cross-coupling, ultimately forming a molecule that targets the fungal respiratory chain.
Insecticides: Neonicotinoid and Ryanodine Receptor Modulator Precursors
Bromopyridines are foundational for synthesizing some of the world's most effective insecticides.
-
Neonicotinoids: The core structure of many neonicotinoid insecticides features a chloropyridine ring. However, the synthesis often proceeds through a bromopyridine intermediate due to its superior reactivity in nucleophilic substitution or cross-coupling reactions before a final halogen exchange or other transformation step.
-
Anthranilic Diamides (Ryanodine Receptor Modulators): This class of insecticides, which includes products like chlorantraniliprole, features a complex N-pyridylpyrazole carboxamide structure. The synthesis of the N-pyridylpyrazole portion relies heavily on pyridine building blocks, where a bromopyridine derivative can be used to controllably introduce the pyrazole moiety through a Buchwald-Hartwig or Ullmann-type C-N coupling reaction.
Core Synthetic Protocols: A Practical Guide
The following protocols are generalized, robust methods for the functionalization of bromopyridines. Researchers must optimize conditions based on the specific substrate, reagents, and desired scale. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol: Suzuki-Miyaura Cross-Coupling of a Bromopyridine
This protocol describes the palladium-catalyzed C-C bond formation between a bromopyridine and a boronic acid or ester. This is one of the most widely used methods for introducing aryl or heteroaryl substituents.
Reaction Scheme: Py-Br + R-B(OR)₂ --[Pd catalyst, Base]--> Py-R
Materials:
-
Bromopyridine derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert gas (Nitrogen or Argon) supply.
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask, add the bromopyridine (1.0 eq), boronic acid (1.2 eq), and base (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Solvent & Catalyst Addition: Add the anhydrous solvent via syringe, followed by the palladium catalyst.
-
Reaction: Heat the mixture to the target temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The diagram below outlines the catalytic cycle for the Suzuki-Miyaura reaction, explaining the causality behind the component choices.
Caption: Fig 2. Catalytic Cycle of Suzuki-Miyaura Coupling.
Protocol: Buchwald-Hartwig Amination of a Bromopyridine
This protocol details the palladium-catalyzed formation of a C-N bond between a bromopyridine and an amine, essential for synthesizing many insecticides and fungicides.
Reaction Scheme: Py-Br + R₂NH --[Pd catalyst, Ligand, Base]--> Py-NR₂
Materials:
-
Bromopyridine derivative (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, 2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., Toluene, THF)
Step-by-Step Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a flame-dried reaction vessel.
-
Reagent Addition: Add the bromopyridine and the solvent. Stir for 5 minutes. Finally, add the amine.
-
Reaction: Seal the vessel and heat to the desired temperature (typically 90-120 °C).
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via column chromatography.
Structure-Activity Relationship (SAR) Insights
The development of a successful agrochemical is an iterative process of synthesis and biological testing. SAR studies on bromopyridine derivatives reveal critical insights.[4]
| Parameter | Observation | Implication for Design |
| Position of Bromine | Reactivity and steric hindrance vary (2-bromo vs. 3-bromo vs. 4-bromo). The 2- and 4-positions are more activated towards nucleophilic substitution. | The choice of isomer is critical. A 2-bromopyridine might be chosen for an SNAr reaction, while a 3-bromopyridine might be preferred for a Suzuki coupling to avoid steric clash. |
| Electronic Effects | Adding electron-withdrawing groups (e.g., -CF₃, -NO₂) elsewhere on the ring can increase the biological activity of the final product.[8] | Fine-tuning the electronic properties of the pyridine ring can enhance binding to the target protein. |
| Lipophilicity (LogP) | The nature of the group replacing the bromine significantly impacts the molecule's LogP, affecting its solubility, membrane permeability, and translocation within the plant. | A balance must be struck. The final molecule needs sufficient water solubility for formulation and application but enough lipophilicity to cross biological membranes to reach its target site. |
The following diagram conceptualizes how SAR informs the optimization process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: A Guide to the Synthesis of 4-Pyrrolidinopyridine Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals From the Senior Application Scientist's Desk
Introduction: The Ascendancy of 4-Pyrrolidinopyridine in Modern Synthesis
4-Pyrrolidinopyridine (4-PPY) and its derivatives represent a cornerstone class of nucleophilic catalysts in contemporary organic synthesis.[1][2] Structurally, 4-PPY consists of a pyridine ring substituted at the 4-position with a pyrrolidine moiety.[3] This configuration confers enhanced electron-donating ability compared to its well-known analogue, 4-dimethylaminopyridine (DMAP), resulting in superior catalytic activity.[1][4] This heightened nucleophilicity facilitates the formation of highly reactive acylpyridinium intermediates, which are pivotal to its function in a vast array of chemical transformations.[4]
Beyond its catalytic prowess, the 4-PPY scaffold is a valuable building block in medicinal chemistry, leading to the discovery of compounds with diverse biological activities, including anti-inflammatory and neuroprotective properties.[2][3] This guide provides an in-depth exploration of the primary synthetic routes to 4-PPY derivatives, explains the mechanistic underpinnings of their catalytic power, and offers detailed, field-proven protocols for their synthesis and application.
Part 1: Core Synthesis Strategies for the 4-Pyrrolidinopyridine Scaffold
The construction of the 4-PPY core is typically achieved through robust and scalable methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Method
The most common and straightforward route to 4-PPY involves the nucleophilic aromatic substitution of a 4-halopyridine with pyrrolidine.[1][4] This reaction leverages the electron-deficient nature of the pyridine ring, which is activated towards nucleophilic attack at the 4-position, to displace a halide leaving group. 4-chloropyridine hydrochloride is a frequently used starting material due to its commercial availability and reactivity.[1]
Caption: General workflow for the SNAr synthesis of 4-PPY.
Materials:
-
4-Chloropyridine hydrochloride (1 equivalent)
-
Pyrrolidine (2-3 equivalents)
-
Sodium hydroxide (or other suitable base, 2-3 equivalents)
-
Acetonitrile (or reaction can be run neat)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-chloropyridine hydrochloride (1 eq.) and pyrrolidine (2-3 eq.).[1]
-
Add a suitable solvent like acetonitrile, or alternatively, the reaction can be performed neat.
-
Add a base, such as sodium hydroxide (2-3 eq.), to neutralize the hydrochloride salt and drive the reaction.
-
Heat the reaction mixture to reflux (typically between 80-110 °C) and maintain stirring for 12-24 hours.[1]
-
Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure. Partition the resulting residue between water and an organic solvent like dichloromethane.[1]
-
Separate the layers and extract the aqueous phase several times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude 4-pyrrolidinopyridine by column chromatography on silica gel or via recrystallization to obtain a white to off-white solid.[1]
Strategy 2: Copper-Catalyzed Cross-Coupling
An alternative method involves a copper-catalyzed reaction between an aryl halide and pyrrolidine.[4] This approach can be particularly useful for more complex or sensitive substrates and aligns with modern "green chemistry" principles when aqueous solvent systems are used.
Caption: Workflow for copper-catalyzed synthesis of 4-PPY.
Materials:
-
4-chloropyridine (0.8 mmol, 1 equivalent)
-
Pyrrolidine (3.0 mmol)
-
Copper powder (0.1 mmol)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
Methyl-α-D-glucopyranoside (MG) (0.2 mmol)
-
Dimethyl sulfoxide (DMSO) and Water (1:1 mixture)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a 10 mL hydrothermal synthesis reactor or a sealed vessel, charge copper powder (6 mg), MG (39 mg), and Cs₂CO₃ (980 mg).
-
Add the 4-halopyridine (e.g., 4-chloropyridine), pyrrolidine, and the DMSO-H₂O (1:1, 2 mL) solvent system.
-
Seal the vessel and stir the reaction mixture at 100-110 °C for the specified time (e.g., 14 hours), monitoring for the complete consumption of the aryl halide by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with EtOAc (10 mL) and filter through a pad of Celite, washing the pad with additional EtOAc (20-30 mL).
-
Separate the organic layer, dry it, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the final product.
Part 2: Synthesis of Chiral 4-Pyrrolidinopyridine Derivatives
The development of enantiomerically pure chiral 4-PPY derivatives is a significant area of research, as these compounds are highly valuable as asymmetric nucleophilic catalysts.[5] The primary strategy involves introducing chirality into the pyrrolidine ring, often starting from commercially available chiral precursors like L-proline or 4-hydroxy-L-proline.[6][7]
Caption: Conceptual pathway for synthesizing chiral 4-PPY derivatives.
The synthesis of C2-symmetric analogues and derivatives with dual functional side chains has been reported, demonstrating their successful application in the kinetic resolution of secondary alcohols and the desymmetrization of meso-diols.[5][6][8] These advanced catalysts operate by creating a chiral environment around the catalytically active pyridine nitrogen, enabling stereoselective transformations.
Part 3: Mechanism of Action and Catalytic Performance
The exceptional catalytic activity of 4-PPY in acylation reactions stems from its role as a "hyper-nucleophilic" catalyst.[1] Its mechanism is a well-established nucleophilic catalysis pathway.[9]
-
Activation: The highly nucleophilic nitrogen of the 4-PPY ring attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride).[1]
-
Intermediate Formation: This attack forms a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack than the original acylating agent.[1]
-
Acyl Transfer: The alcohol or other nucleophile attacks the activated acyl group of the N-acylpyridinium intermediate, forming the final ester product and regenerating the 4-PPY catalyst.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 4-Bromo-2-(pyrrolidin-2-yl)pyridine in the Development of New Materials
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking Novel Material Architectures with a Versatile Chiral Building Block
The pursuit of advanced materials with tailored properties is a cornerstone of modern scientific innovation. From sophisticated drug delivery systems to next-generation electronics, the ability to precisely control the molecular architecture of a material dictates its function. In this context, the strategic design of molecular building blocks is paramount. 4-Bromo-2-(pyrrolidin-2-yl)pyridine emerges as a compelling scaffold for the development of novel functional materials. This chiral heterocyclic compound uniquely combines the reactive handle of a bromo-substituted pyridine ring with the stereochemical complexity and coordination potential of a pyrrolidine moiety.
The pyridine ring, an electron-deficient aromatic system, is a well-established component in materials science, contributing to thermal stability, and tunable electronic properties in polymers and coordination complexes.[1][2] The bromine atom at the 4-position serves as a versatile site for post-synthetic modification, most notably through palladium-catalyzed cross-coupling reactions, enabling the construction of extended conjugated systems or the attachment of various functional groups.[3][4][5]
Concurrently, the chiral pyrrolidine substituent introduces a stereocenter, opening avenues for the synthesis of chiral polymers and materials with potential applications in enantioselective catalysis and recognition.[6][7] The nitrogen atom within the pyrrolidine ring, along with the pyridine nitrogen, can act as a bidentate or monodentate ligand for the coordination of metal ions, facilitating the formation of metal-organic frameworks (MOFs) and coordination polymers with intricate three-dimensional structures.[8][9]
This document provides a comprehensive guide to the application of this compound in materials synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature. Our aim is to equip researchers with the foundational knowledge and practical methodologies to explore the vast potential of this versatile building block in creating the next generation of advanced materials.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is critical for its effective use.
| Property | Value | Source |
| CAS Number | 1142194-47-5 | [10] |
| Molecular Formula | C₉H₁₁BrN₂ | [10] |
| Molecular Weight | 227.10 g/mol | [10] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | General Knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | General Lab Safety |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Application in Polymer Synthesis: Crafting Functional Macromolecules
The dual functionality of this compound makes it an excellent candidate as a monomer for the synthesis of functional polymers. The brominated pyridine moiety can participate in a variety of polymerization reactions, while the pyrrolidine ring can impart chirality and serve as a site for further functionalization.
Palladium-Catalyzed Cross-Coupling Polymerization
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of conjugated polymers.[5][11] In this context, this compound can be copolymerized with a variety of bifunctional monomers to create polymers with tailored electronic and optical properties.
Conceptual Workflow for Polymer Synthesis:
Figure 1: Conceptual workflow for the synthesis of functional polymers via palladium-catalyzed cross-coupling polymerization.
Protocol 1: Synthesis of a Chiral Conjugated Polymer via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the copolymerization of this compound with a diboronic acid ester.
Materials:
-
This compound (1.0 equiv)
-
Aryl-diboronic acid pinacol ester (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl-diboronic acid pinacol ester, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Add degassed toluene and degassed water in a 4:1 ratio to achieve a monomer concentration of 0.1 M.
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water and methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.
-
Collect the chloroform fraction and concentrate it under reduced pressure.
-
Precipitate the polymer in methanol, filter, and dry under vacuum at 60 °C for 24 hours.
Expected Outcome and Characterization: The resulting polymer is expected to be a solid with good solubility in common organic solvents. The incorporation of the chiral pyrrolidine unit can be confirmed by circular dichroism (CD) spectroscopy. The polymer's molecular weight and polydispersity can be determined by gel permeation chromatography (GPC). The thermal stability can be assessed using thermogravimetric analysis (TGA).[1][2]
| Characterization Technique | Expected Information |
| NMR Spectroscopy | Confirmation of the polymer structure and monomer incorporation. |
| FT-IR Spectroscopy | Presence of characteristic functional groups. |
| GPC | Molecular weight (Mn, Mw) and polydispersity index (PDI). |
| TGA/DSC | Thermal stability and glass transition temperature (Tg). |
| UV-Vis Spectroscopy | Electronic absorption properties. |
| Fluorescence Spectroscopy | Emission properties. |
| CD Spectroscopy | Confirmation of chirality. |
Application in Coordination Chemistry: Building Metal-Organic Frameworks (MOFs)
The nitrogen atoms of both the pyridine and pyrrolidine rings in this compound can act as ligands to coordinate with metal ions, making it a valuable building block for the synthesis of MOFs.[8][9] The bromine atom can be used for post-synthetic modification of the MOF, introducing additional functionality.
Logical Flow for MOF Synthesis:
Figure 2: Logical flow for the synthesis of a Metal-Organic Framework (MOF) using this compound as an organic linker.
Protocol 2: Solvothermal Synthesis of a Chiral MOF
This protocol provides a general method for the synthesis of a MOF using this compound as the organic linker.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve this compound in a mixture of DMF and ethanol (1:1 v/v).
-
In a separate vial, dissolve the metal salt in the same solvent mixture.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration and wash them with fresh DMF.
-
Exchange the solvent with a more volatile solvent like acetone for 24 hours.
-
Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove the guest solvent molecules.
Expected Outcome and Characterization: The synthesis should yield crystalline material. The structure and porosity of the MOF can be characterized by single-crystal X-ray diffraction (SCXRD) and gas sorption analysis (e.g., N₂ at 77 K). The presence of the intact organic linker can be confirmed by digesting the MOF in an acidic solution and analyzing the digestate by NMR spectroscopy.
| Characterization Technique | Expected Information |
| SCXRD/PXRD | Crystal structure, phase purity, and crystallinity. |
| Gas Sorption Analysis | Surface area, pore volume, and pore size distribution. |
| TGA | Thermal stability and solvent loss. |
| FT-IR Spectroscopy | Confirmation of linker coordination. |
| NMR (of digested MOF) | Confirmation of linker integrity. |
Future Directions and Advanced Applications
The unique combination of a reactive halogen, a chiral center, and coordinating nitrogen atoms in this compound opens up a vast design space for new materials.
-
Chiral Catalysis: MOFs or polymers derived from this building block could serve as heterogeneous catalysts for asymmetric synthesis.[7]
-
Enantioselective Separations: The chiral pores of MOFs could be utilized for the separation of racemic mixtures.
-
Sensors: The pyridine and pyrrolidine moieties can be functionalized to create materials that respond to specific analytes.
-
Drug Delivery: The porous nature of MOFs could be exploited for the encapsulation and controlled release of therapeutic agents.
Conclusion
This compound is a highly versatile and promising building block for the development of advanced functional materials. Its unique structural features allow for the synthesis of a wide range of polymers and coordination compounds with tunable properties. The protocols and insights provided in this document serve as a starting point for researchers to explore the exciting possibilities offered by this chiral heterocyclic compound. The continued investigation into its applications will undoubtedly lead to the discovery of new materials with significant scientific and technological impact.
References
- Hantzsch, A. R.
- Abdel-Aziz, A. A. M., et al. Synthesis and characterization of polyimides containing pyridine moiety.
- I. A. Razzaq, et al. Pyridine based polymers. Synthesis and characterization.
- Gillissen, S., et al. Synthesis and Characterization of Poly(pyridine vinylene) via the Sulfinyl Precursor Route. Macromolecules.
- Ponomarev, I. I., et al. Synthesis and characterization of soluble pyridinium-containing copolyimides. PMC.
- Yang, Q., Alper, H., & Xiao, W.-J. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Chemistry Portal.
- Chen, J., et al. Polymer‐Immobilized Pyrrolidine‐Based Chiral Ionic Liquids as Recyclable Organocatalysts for Asymmetric Michael Additions to Nitrostyrenes under Solvent‐Free Reaction Conditions. Semantic Scholar.
- Oganesyan, G., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Chinchilla, R., et al. Synthesis of a New Chiral Pyrrolidine. MDPI.
- Li, H., et al. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH.
- Yeganyan, T. H., et al. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity.
- Li, J., et al. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
- BenchChem. Technical Support Center: Cross-Coupling with 4-Bromo-2,6-bis(bromomethyl)pyridine. BenchChem.
- Korolevych, O., et al. Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic...).
- Sunway Pharm Ltd. 4-Bromo-2-(pyrrolidin-1-yl)pyridine. Sunway Pharm Ltd.
- Knochel, P., et al. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
- Wang, X., et al.
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
- Kumar, A., et al. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Lei, X., et al. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal.
- BenchChem. Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem.
- Tan, Y., et al. Syntheses, Characterization, Crystal Structures and Antimicrobial Activity of 4-Bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and Its Cobalt(III) and Manganese(II) Complexes. Semantic Scholar.
- A. U. Khan, et al. Synthesis and Characterization of Pyridine-Pyrrole-Modified Carbon Nanotube Derivatives via Ylides.
- An, J., et al.
- Ossila.
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- 2. Synthesis and characterization of soluble pyridinium-containing copolyimides - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
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- 8. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(pyrrolidin-2-yl)pyridine
Welcome to the technical support guide for the synthesis of 4-Bromo-2-(pyrrolidin-2-yl)pyridine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction success. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity.
I. Reaction Overview & Key Principles
The target molecule, this compound, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The core transformation involves the displacement of a halide at the C2 position of a di-substituted pyridine ring by a pyrrolidine nucleophile.
The success of this synthesis hinges on several key factors:
-
Regioselectivity: The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack.[1][2] In a substrate like 2,4-dibromopyridine, the C2 position is generally more electrophilic and thus more susceptible to initial substitution.
-
Nucleophile Activation: The secondary amine of pyrrolidine must be either sufficiently nucleophilic on its own or deprotonated by a base to facilitate the attack on the pyridine ring.
-
Leaving Group Ability: Bromide is a good leaving group, facilitating the irreversible nature of the substitution.
-
Reaction Conditions: Temperature, solvent, and stoichiometry are critical parameters that control the reaction rate and the formation of side products.
General Reaction Scheme
The most common route involves the reaction of 2,4-dibromopyridine with pyrrolidine. Often, the pyrrolidine's nitrogen is protected (e.g., with a Boc group) to control reactivity and prevent side reactions, followed by a deprotection step. However, direct coupling is also feasible under the right conditions.
II. Frequently Asked Questions (FAQs)
Q1: Why is the substitution selective for the C2 position over the C4 position on 2,4-dibromopyridine?
A1: Nucleophilic aromatic substitution on pyridine rings is favored at the positions ortho (C2/C6) and para (C4) to the ring nitrogen. This is because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][2] While both C2 and C4 are activated, the C2 position is often more reactive due to a greater inductive electron-withdrawing effect from the adjacent nitrogen atom, making it more electrophilic.
Q2: Is a protecting group for the pyrrolidine nitrogen necessary?
A2: Not always, but it is highly recommended, especially during process development or when complex substrates are used. An N-Boc protecting group, for instance, prevents potential side reactions like N-alkylation if other electrophilic sites are present. It also modulates the nucleophilicity of the pyrrolidine. However, direct coupling without a protecting group can be successful and more atom-economical if conditions are well-optimized.[3]
Q3: What is the most common side product in this reaction?
A3: The most common side product is the di-substituted species, 2,4-bis(pyrrolidin-2-yl)pyridine. This arises when a second molecule of pyrrolidine displaces the remaining bromide at the C4 position. This is more likely to occur with prolonged reaction times, higher temperatures, or an excess of the pyrrolidine nucleophile.
Q4: Can I use other dihalopyridines, like 2,4-dichloropyridine?
A4: Yes, but the reactivity will change. The carbon-halogen bond strength increases from C-I to C-Br to C-Cl to C-F. Consequently, bromide is a better leaving group than chloride. A reaction with 2,4-dichloropyridine would likely require more forcing conditions (higher temperature, longer reaction time) to achieve a comparable yield, which could in turn lead to more side products. The leaving group order in SNAr reactions is a critical factor.[4]
III. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
Scenario A: TLC/LCMS analysis shows significant unreacted 2,4-dibromopyridine.
-
Plausible Cause 1: Insufficient Reaction Temperature or Time. The SNAr reaction has an activation energy barrier that must be overcome. Room temperature reactions are often sluggish.
-
Solution: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress every 1-2 hours via TLC or LCMS. A typical condition involves heating in ethanol at 70°C overnight.[3] Ensure the reaction is stirred efficiently.
-
-
Plausible Cause 2: Poor Quality or Incorrect Stoichiometry of Pyrrolidine. Pyrrolidine is volatile and can degrade over time. If using a salt (e.g., hydrochloride), a base is required for in-situ neutralization.
-
Solution: Use freshly opened or distilled pyrrolidine. Verify the molar equivalents; a slight excess (1.2 to 1.5 eq) is often used to drive the reaction to completion, but a large excess can promote di-substitution.
-
Scenario B: Starting material is consumed, but the desired product is absent or in trace amounts.
-
Plausible Cause 1: Product Degradation. The product may be unstable under the reaction conditions, especially with prolonged heating or in the presence of strong bases/acids.
-
Solution: Run the reaction at a lower temperature for a longer period. Once the starting material is consumed (as per TLC/LCMS), immediately proceed with the workup. Ensure the workup and purification steps are not overly acidic or basic.
-
-
Plausible Cause 2: Incorrect Solvent Choice. The solvent polarity can significantly impact the reaction rate. Protic solvents like ethanol can stabilize the charged intermediate, while aprotic polar solvents like DMSO can also be effective.[5]
-
Solution: If using a non-polar solvent, switch to a polar aprotic (DMF, DMSO) or polar protic (EtOH, n-BuOH) solvent. A solvent screen is a valuable optimization step.
-
| Parameter | Starting Point | Optimized Range | Rationale |
| Temperature | 60 °C | 70 - 110 °C | Overcomes activation energy; higher temps risk side reactions. |
| Pyrrolidine (eq) | 1.5 | 1.1 - 2.0 | Slight excess drives completion; high excess causes di-substitution. |
| Concentration | 0.1 M | 0.1 - 0.5 M | Affects reaction kinetics; too dilute may be slow. |
| Solvent | Ethanol | EtOH, n-BuOH, DMSO, DMF | Polar solvents stabilize the charged Meisenheimer intermediate. |
Problem 2: High Levels of Impurities
Scenario A: Significant amount of 2,4-bis(pyrrolidin-2-yl)pyridine is formed.
-
Plausible Cause: Overly Aggressive Reaction Conditions or Stoichiometry. As discussed, high temperatures, long reaction times, and a large excess of pyrrolidine will favor the second substitution at the C4 position.
-
Solution:
-
Reduce Pyrrolidine: Decrease the equivalents of pyrrolidine to 1.05 - 1.2 eq.
-
Control Addition: Add the pyrrolidine solution dropwise to the heated solution of 2,4-dibromopyridine to maintain a low instantaneous concentration of the nucleophile.
-
Monitor Closely: Stop the reaction as soon as the 2,4-dibromopyridine is consumed, before the di-substituted product begins to accumulate significantly.
-
-
Scenario B: TLC shows multiple unidentified spots.
-
Plausible Cause: Degradation or Side Reactions. Pyridine rings can be susceptible to various side reactions. If using a strong base (e.g., to deprotonate a pyrrolidine salt), it could lead to other pathways.
-
Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions. If using a base, choose a non-nucleophilic one like K₂CO₃ or Cs₂CO₃ over hydroxides. Characterize the major byproducts by LCMS to gain insight into the unintended reaction pathways.
-
Problem 3: Difficult Purification
Scenario A: Product is a dark, viscous oil that is difficult to handle and purify.
-
Plausible Cause: Residual Solvent or Reagent Impurities. High-boiling solvents like DMF or DMSO can be difficult to remove. Excess pyrrolidine can also be trapped.
-
Solution: Implement an Acid/Base Workup.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash with water to remove water-soluble components (e.g., salts, DMF).
-
Perform an acidic wash (e.g., 1M HCl). The basic nitrogen atoms in the product and remaining pyrrolidine will be protonated, moving them to the aqueous layer.
-
Basify the aqueous layer with NaOH or NaHCO₃ to pH > 9.
-
Extract the free-based product back into an organic solvent.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. This process effectively removes non-basic impurities.
-
-
Scenario B: Product streaks badly during silica gel column chromatography.
-
Plausible Cause: Interaction of Basic Product with Acidic Silica. The basic nitrogen atoms on the pyridine and pyrrolidine rings can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing.
-
Solution:
-
Add a Basic Modifier: Add a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the eluent system (typically 0.1-1% v/v). This deactivates the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Alternative Purification: If chromatography fails, consider purification by crystallization or distillation under high vacuum if the product is thermally stable.
-
-
IV. Experimental Protocol Example
This protocol is a representative example and should be adapted based on your specific laboratory conditions and scale.
Synthesis of 4-Bromo-2-(pyrrolidin-1-yl)pyridine [3]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromopyridine (1.0 eq).
-
Solvent Addition: Add ethanol (to achieve a concentration of ~0.2 M).
-
Reagent Addition: Add pyrrolidine (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 70°C and stir overnight. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Workup:
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent of 0% to 50% Ethyl Acetate in Pentane (or Hexanes), optionally containing 0.5% triethylamine, to yield the title compound.
V. References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Coupling Reactions of α-Bromocarboxylate with Non-Aromatic N-Heterocycles. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Synthetic method of 2-amino-4-bromopyridine. (2014). Google Patents. Retrieved January 19, 2026, from
-
Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
-
Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
New Routes to α-Arylated N-Boc Heterocycles. (n.d.). University of Strathclyde. Retrieved January 19, 2026, from [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2020). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2012). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
2-bromopyridine. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. Retrieved January 19, 2026, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE CAS#: 230618-42-5 [amp.chemicalbook.com]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Bromo-2-(pyrrolidin-2-yl)pyridine
Welcome to the technical support guide for the purification of 4-Bromo-2-(pyrrolidin-2-yl)pyridine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges associated with this versatile heterocyclic building block.
The structure of this compound, containing both a basic pyridine ring and a chiral pyrrolidine moiety, presents unique purification challenges. These include potential interaction with acidic stationary phases, co-elution with structurally similar impurities, and yield loss during aqueous work-up. This guide is designed to navigate these issues effectively.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question: My product yield is significantly lower than expected after the initial aqueous extraction. Where might I be losing my compound?
-
Probable Cause 1: Protonation and Loss into the Aqueous Layer. this compound has two basic nitrogen atoms. If the pH of the aqueous layer is acidic or even neutral, the compound can become protonated, forming a salt that is highly soluble in water and will not partition into your organic extraction solvent.
-
Recommended Solution: Ensure the aqueous layer is distinctly basic (pH 8-10) before and during extraction with an organic solvent like dichloromethane (DCM) or ethyl acetate. You can achieve this by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). Always test the pH of the aqueous phase after mixing thoroughly. During the work-up, a final wash with saturated sodium chloride solution (brine) is also recommended to decrease the solubility of the organic product in the aqueous phase, a phenomenon known as the "salting-out" effect.[1]
Question: My TLC plate shows significant streaking, and my product seems to be decomposing during column chromatography. What is happening?
-
Probable Cause: Interaction with Acidic Silica Gel. Standard silica gel is inherently acidic and can strongly interact with or even catalyze the decomposition of basic compounds like pyridines.[1] The lone pairs on the nitrogen atoms can bind irreversibly to the acidic silanol groups (Si-OH) on the silica surface, leading to streaking on TLC, poor recovery, and decomposition on a preparatory column.
-
Recommended Solution: Deactivate the stationary phase before use. This can be accomplished in two primary ways:
-
Basified Slurry: Prepare the silica gel slurry for your column using a solvent system that contains a small amount of a volatile base, typically 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This neutralizes the acidic sites on the silica.[1]
-
Use of Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like neutral alumina.
-
Question: I am struggling to separate my product from an impurity that has a very similar Rf value on TLC. How can I improve the resolution?
-
Probable Cause: Co-elution of Structurally Similar Impurities. This is common when dealing with isomeric byproducts (e.g., 2-Bromo-4-(pyrrolidin-2-yl)pyridine) or unreacted starting materials that have similar polarities to the final product.
-
Recommended Solutions (in order of application):
-
Optimize the Mobile Phase: Test a range of solvent systems with different polarities and selectivities. A good starting point is a gradient of ethyl acetate in hexanes.[1] If that fails, try substituting the polar modifier (e.g., use DCM/hexanes or acetone/hexanes) or adding a small amount of a third solvent like methanol to fine-tune the separation.
-
Improve Column Efficiency: Use a longer, narrower column and high-efficiency silica gel (smaller particle size). Ensure the column is packed perfectly, without air bubbles or cracks, as these will degrade separation performance.[2]
-
Reduce Sample Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect from the synthesis of this compound? While the impurity profile depends heavily on the synthetic route, common impurities often include unreacted starting materials (e.g., a di-brominated pyridine), reagents, and structurally related byproducts such as isomers.[1] Thorough analysis of your crude material by TLC or LC-MS before purification is critical for identifying these species.
Q2: What is a recommended starting solvent system for flash column chromatography? A gradient elution is typically most effective. Based on the polarity of similar bromo-pyridine structures, a gradient of ethyl acetate (EtOAc) in hexanes is a robust starting point.[1][3]
| Eluent System | Polarity | Typical Application / Comments |
| 0% to 20% EtOAc in Hexanes | Low to Medium | Excellent starting point for eluting non-polar impurities first, followed by the product. |
| 0% to 15% DCM in Hexanes | Low | Useful for separating very non-polar compounds or when isomers are co-eluting in more polar systems. |
| Add 0.5% NEt₃ to eluent | Modifier | Crucial for preventing streaking and decomposition of the basic product on silica gel.[1] |
Q3: How do I properly prepare and pack a column with deactivated silica gel? The "wet method" is generally preferred for achieving a well-packed column.[2]
-
Choose your starting eluent (e.g., 2% EtOAc in Hexanes + 0.5% NEt₃).
-
In a beaker, add the required amount of dry silica gel to the solvent to create a consistent slurry.
-
Pour the slurry into your column, ensuring a plug of cotton or a frit is at the bottom.
-
Continuously tap the side of the column as the silica settles to ensure uniform packing.
-
Add a layer of sand on top to prevent disturbance when adding more solvent or loading your sample.
-
Never let the solvent level drop below the top of the silica bed.[4]
Q4: Can I use reversed-phase chromatography for this compound? Yes, reversed-phase HPLC (RP-HPLC) can be an excellent alternative, especially for high-purity requirements or when normal-phase fails. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5] A volatile acidic modifier like formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to ensure sharp peaks by protonating the basic nitrogens.
Q5: What are the recommended storage conditions for the purified this compound? The purified compound should be stored in a tightly sealed container, protected from light and moisture. For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated is advisable.[6][7]
Section 3: Standard Purification Protocols
Protocol 1: Initial Aqueous Work-up and Extraction
-
Quench Reaction: Cool the reaction mixture to room temperature. If applicable, quench any reactive reagents according to standard laboratory procedures.
-
Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent (e.g., THF, ethanol), remove it under reduced pressure.
-
Partition: Redissolve the residue in a suitable organic solvent (e.g., DCM or EtOAc) and add water.
-
Basify: Slowly add a saturated solution of NaHCO₃ until the pH of the aqueous layer is ~9 (check with pH paper).
-
Extract: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine & Wash: Combine all organic layers. Wash sequentially with water and then with a saturated brine solution.
-
Dry & Concentrate: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
-
TLC Analysis: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., 10%, 20%, 30% EtOAc in hexanes) to find a system that gives your product an Rf value of ~0.3.
-
Prepare Column: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 5% EtOAc in hexanes containing 0.5% NEt₃) and pack the column as described in the FAQ section.
-
Load Sample: Dissolve the crude product in a minimal amount of DCM or the column eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Begin running the column with the starting eluent. Gradually increase the polarity of the mobile phase according to your TLC analysis.
-
Collect Fractions: Collect fractions in test tubes and monitor their contents by TLC.
-
Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Section 4: Visual Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
-
Invenioli Life Sciences. (2021). List of Impurities. 8
-
Sunway Pharm Ltd. (n.d.). 4-Bromo-2-(pyrrolidin-1-yl)pyridine. Retrieved January 19, 2026, from 6
-
Wikipedia. (n.d.). Column chromatography. Retrieved January 19, 2026, from Link
-
BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. 1
-
Gevorgyan, V., et al. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 23(10), 2485. Link
-
ChemicalBook. (n.d.). 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE Usage And Synthesis. Retrieved January 19, 2026, from Link
-
Columbia University. (n.d.). Column chromatography. Retrieved January 19, 2026, from Link
-
AA Blocks. (n.d.). 3-bromo-4-[(pyrrolidin-2-yl)methyl]pyridine. Retrieved January 19, 2026, from Link
-
BLDpharm. (n.d.). (S)-2-Bromo-4-(pyrrolidin-2-yl)pyridine. Retrieved January 19, 2026, from Link
-
Zalas, M., et al. (2014). Synthesis of new dendritic antenna-like polypyridine ligands. ResearchGate. Link
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved January 19, 2026, from Link
-
Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Bromopyridine hydrochloride. Link
-
MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Link
-
Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Link
-
Edubirdie. (n.d.). Column Chromatography. Retrieved January 19, 2026, from Link
-
Fisher Scientific. (2012). SAFETY DATA SHEET - 4-Pyrrolidinopyridine. Link
-
Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved January 19, 2026, from Link
-
The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2021). Semantic Scholar. Link
-
Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine. Retrieved January 19, 2026, from Link
-
LookChem. (n.d.). Cas 230618-41-4, 2-BROMO-6-PYRROLIDIN-1-YLPYRIDINE. Retrieved January 19, 2026, from Link
-
The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2021). Semantic Scholar. Link
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Link
-
Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine. Retrieved January 19, 2026, from Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. columbia.edu [columbia.edu]
- 6. 4-Bromo-2-(pyrrolidin-1-yl)pyridine - CAS:1142194-47-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. inveniolife.com [inveniolife.com]
Technical Support Center: Troubleshooting Side Products in 4-Bromo-2-(pyrrolidin-2-yl)pyridine Coupling Reactions
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 4-Bromo-2-(pyrrolidin-2-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during synthesis. The following question-and-answer guides provide in-depth explanations and actionable protocols to help you optimize your reactions and ensure product purity.
Section 1: Identifying Common Side Products
Question: I'm seeing unexpected peaks in my LC-MS analysis after a coupling reaction. What are the most likely side products?
Answer: When performing coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations with this compound, several common side products can arise from competing reaction pathways. Identifying these impurities by their mass is the first critical step in troubleshooting.
The most frequently observed side products are:
-
Debromination: The replacement of the bromine atom with a hydrogen atom.
-
Homocoupling: The dimerization of your starting material or coupling partner.
-
Protodeborylation: In Suzuki couplings, the boronic acid partner is replaced by a proton from the solvent or base.
-
Oxidation Products: Oxidation of the electron-rich pyridine or pyrrolidine rings.
Below is a table summarizing these common impurities and their expected mass shifts relative to the starting material (SM) or desired product.
| Side Product | Description | Mass Change relative to this compound | Typical Cause |
| Debromination | Loss of Br, gain of H | -78.92 Da | Inefficient oxidative addition, presence of hydride sources.[1] |
| SM Homocoupling | Dimerization of two SM molecules | +148.03 Da | High catalyst loading, presence of oxygen, slow transmetalation.[1] |
| Oxidized Product | Addition of an oxygen atom | +15.99 Da | Air sensitivity of the catalyst or substrate.[2][3] |
| Hydrolysis of Boronic Ester | (Suzuki) Conversion of boronic ester to boronic acid | Varies | Presence of excess water. |
Mass changes are calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ⁷⁹Br, ¹⁶O).
Section 2: Mechanistic Origins & Mitigation of Key Side Products
Question: My primary impurity is the debrominated starting material, 2-(pyrrolidin-2-yl)pyridine. Why is this happening and how can I prevent it?
Answer: Hydrodebromination, or simply debromination, is a frequent side reaction in palladium-catalyzed cross-couplings.[1] It occurs when the palladium intermediate, formed after oxidative addition of palladium into the C-Br bond, undergoes a reaction that results in a C-H bond instead of the desired C-C or C-N bond.
Mechanistic Insight: There are two primary pathways for debromination:
-
Reaction with a Hydride Source: After the initial oxidative addition, the resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture. Common hydride sources include solvent molecules (like THF or alcohols), amines, or even water. This is followed by reductive elimination to yield the debrominated product and regenerate the Pd(0) catalyst.[1]
-
β-Hydride Elimination: While less common for aryl halides, if the palladium complex coordinates to certain ligands or substrates with accessible beta-hydrogens, this pathway can become relevant.
Caption: Catalytic cycle showing the desired coupling pathway and the competing debromination side reaction.
Troubleshooting and Mitigation Strategies:
-
Thorough Degassing: Oxygen can facilitate side reactions. Ensure your solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[2][3]
-
Use Anhydrous Solvents: Water can be a proton and hydride source. Using freshly dried, anhydrous solvents is critical.[2]
-
Choice of Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic steps.[2]
-
Electron-rich, bulky ligands (e.g., Buchwald phosphine ligands like SPhos or XPhos) can often accelerate the rate of reductive elimination for the desired product, outcompeting the debromination pathway.
-
-
Base Selection: Some bases or their counterions can promote debromination. If using an amine base, it can act as a hydride donor.[1] Consider switching to an inorganic base like Cs₂CO₃ or K₃PO₄.
Question: I'm observing a high molecular weight impurity that corresponds to a dimer of my starting material. What causes this homocoupling?
Answer: Homocoupling, also known as a Glaser-Hay or Ullmann-type side reaction, results in the formation of a symmetrical biaryl, in this case, a bipyridine derivative. This side product is particularly common in Suzuki-Miyaura reactions.[1]
Mechanistic Insight: Homocoupling can be initiated by two main pathways:
-
Oxygen-Induced: The presence of molecular oxygen can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of your organoboron reagent before it participates in the main cross-coupling cycle.[1]
-
Transmetalation Competition: If two molecules of the aryl-palladium intermediate (Ar-Pd-X) react with each other before reductive elimination with the intended coupling partner, it can lead to homocoupling. This is often favored by high local concentrations of the catalyst or slow transmetalation with the nucleophilic partner.
Troubleshooting and Mitigation Strategies:
-
Strictly Anaerobic Conditions: As with debromination, the most effective way to prevent oxygen-induced homocoupling is to maintain a rigorously inert atmosphere throughout the reaction setup and duration.[1][2]
-
Optimize Catalyst Loading: While counterintuitive, sometimes lowering the palladium catalyst loading (e.g., from 2 mol% to 0.5 mol%) can reduce the rate of homocoupling.[4]
-
Order of Addition: Adding the palladium catalyst to the mixture of the aryl bromide and base before adding the boronic acid can sometimes help. This allows for the formation of the active Ar-Pd(II)-Br species, which is then ready to react as soon as the boronic acid is introduced.[3]
-
Use a Pd(0) Source: Starting with a Pd(II) precatalyst (like Pd(OAc)₂) requires an initial reduction step to form the active Pd(0) species. This reduction can sometimes be inefficient and lead to side reactions like homocoupling.[1] Using a direct Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can provide a more controlled initiation of the catalytic cycle.[1]
Question: Could the reaction conditions affect the chiral center of the pyrrolidine ring?
Answer: The chiral center at the 2-position of the pyrrolidine ring is a critical feature. While generally stable, certain reaction conditions, particularly the use of very strong bases or high temperatures for prolonged periods, could potentially lead to epimerization or racemization. The nitrogen atom in the pyrrolidine can also coordinate to the palladium center, which may influence the stereochemical outcome.
Verification and Mitigation:
-
Use Milder Bases: Strong bases like NaOt-Bu are highly effective but can be harsh.[5] If you suspect chiral integrity is compromised, consider screening milder inorganic bases such as K₂CO₃ or K₃PO₄.
-
Lower Reaction Temperature: High temperatures can provide the energy needed to overcome the activation barrier for epimerization. If the reaction proceeds at a reasonable rate at a lower temperature (e.g., 80 °C instead of 110 °C), this can help preserve stereochemistry.
-
Analytical Verification: The most definitive way to check for racemization is through chiral analysis.
-
Chiral HPLC/SFC: Develop a chiral chromatography method to separate the enantiomers of your product. This will allow you to determine the enantiomeric excess (ee) and confirm if any loss of stereopurity has occurred.
-
Section 3: Analytical and Troubleshooting Workflows
Protocol: General LC-MS Method for Reaction Monitoring
This protocol provides a starting point for analyzing your reaction mixture to identify the product and potential side products. Optimization will be required based on your specific coupled product.[6]
-
Instrumentation: Standard HPLC with UV detector and a mass spectrometer (e.g., single quadrupole).[6]
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a versatile choice.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5-7 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection: UV at 254 nm and 280 nm; MS scan in positive ion mode.[6]
-
Sample Prep: Dilute a small aliquot of the reaction mixture in mobile phase (e.g., 1:1 A/B) and filter through a 0.22 µm syringe filter.
Troubleshooting Decision Workflow
When faced with a complex reaction outcome, a logical workflow can help pinpoint the issue.
// Low Conversion Path low_conversion_node [label="Troubleshoot Low Conversion", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; action_catalyst [label="Verify Catalyst Activity\n& Reagent Purity", shape=box, style="rounded,filled", fillcolor="#FFFFFF"]; action_conditions [label="Increase Temperature or\nScreen Different Ligand/Base", shape=box, style="rounded,filled", fillcolor="#FFFFFF"];
// Impurity Identification Path impurity_debrom [label="Mass = [M-Br+H]?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; impurity_homo [label="Mass = [2SM-2Br]?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; impurity_other [label="Other Impurities", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Debromination Path debrom_node [label="Debromination is Likely", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; action_degas [label="Improve Degassing\nUse Anhydrous Solvents", shape=box, style="rounded,filled", fillcolor="#FFFFFF"]; action_ligand [label="Use Bulky, Electron-Rich Ligand", shape=box, style="rounded,filled", fillcolor="#FFFFFF"];
// Homocoupling Path homo_node [label="Homocoupling is Likely", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; action_o2 [label="Ensure Strict Anaerobic\nConditions", shape=box, style="rounded,filled", fillcolor="#FFFFFF"]; action_loading [label="Optimize Catalyst Loading\n& Order of Addition", shape=box, style="rounded,filled", fillcolor="#FFFFFF"];
// Connections start -> check_conversion; check_conversion -> low_conversion_node [label="Yes"]; check_conversion -> check_impurities [label="No"];
low_conversion_node -> action_catalyst -> action_conditions;
check_impurities -> impurity_debrom; impurity_debrom -> debrom_node [label="Yes"]; impurity_debrom -> impurity_homo [label="No"]; impurity_homo -> homo_node [label="Yes"]; impurity_homo -> impurity_other [label="No"];
debrom_node -> action_degas -> action_ligand; homo_node -> action_o2 -> action_loading; }
Caption: A decision tree for troubleshooting common issues in coupling reactions.
References
- Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available at: [Link]
-
ChemRxiv. Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Available at: [Link]
-
ATSDR. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ACS Publications. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au. Available at: [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
-
American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available at: [Link]
-
PubMed. Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Available at: [Link]
-
ACS Publications. Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes | Journal of the American Chemical Society. Available at: [Link]
-
Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
Sci-Hub. Asymmetric synthesis of 2-substituted pyrrolidines and piperidines by nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries. Available at: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
ResearchGate. (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]
-
PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Available at: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. Available at: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
PMC. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Available at: [Link]
-
ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]
Sources
Navigating the Labyrinth of Pyridine Functionalization: A Technical Support Guide
For Immediate Release
Shanghai, China – January 19, 2026 – As a cornerstone heterocyclic scaffold in pharmaceuticals, agrochemicals, and materials science, the precise functionalization of pyridine remains a critical challenge for researchers.[1] The inherent electronic properties of the pyridine ring often lead to vexing issues with site selectivity, hindering the efficient synthesis of targeted molecules. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in overcoming these common hurdles.
Troubleshooting Guide: Conquering Site Selectivity
This section directly addresses specific experimental challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Q1: My electrophilic aromatic substitution (EAS) on an unsubstituted pyridine is giving me a complex mixture with low yields, predominantly at the C3 position. How can I improve this and target other positions?
The Root of the Problem: Inherent Electronics
Pyridine's electronic nature lies at the heart of this issue. The electronegative nitrogen atom deactivates the ring towards electrophilic attack compared to benzene, making reactions sluggish and requiring harsh conditions.[2][3][4] Resonance analysis reveals that the C2, C4, and C6 positions bear a partial positive charge, directing electrophiles to the most electron-rich C3 and C5 positions.[5][6] Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring and exacerbating the selectivity issue.[7]
Solutions & Protocols
Strategy 1: Pyridine N-Oxide Activation for C2/C4 Selectivity
A robust strategy to overcome the inherent C3 selectivity is the use of pyridine N-oxides. The N-oxide group is a powerful activating group that reverses the normal reactivity pattern.[2] It donates electron density into the ring, particularly at the C2 and C4 positions, making them more susceptible to electrophilic attack.[8][9]
Experimental Protocol: C2/C4 Nitration via N-Oxide
-
N-Oxide Formation: To a solution of pyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).[10]
-
Nitration: Treat the resulting pyridine N-oxide with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The reaction typically proceeds at a lower temperature than the nitration of pyridine itself.
-
Deoxygenation: Following successful nitration, the N-oxide can be removed by reduction with a reagent like phosphorus trichloride (PCl₃) or zinc dust to yield the C2/C4-nitrated pyridine.[2]
Strategy 2: Directed ortho-Metalation (DoM) for C2 Functionalization
For precise C2 functionalization, Directed ortho-Metalation is a powerful tool. A directing metalating group (DMG) on the pyridine ring chelates to an organolithium base, directing deprotonation to the adjacent C2 position.[11][12]
Experimental Protocol: C2-Silylation using a Pivalamide DMG
-
Substrate Preparation: Synthesize the N-pivaloyl-2-aminopyridine. The pivalamide group serves as an effective DMG.
-
Directed Lithiation: In an inert atmosphere at low temperature (-78 °C), treat the substrate with a strong lithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an anhydrous ether solvent like THF.[12]
-
Electrophilic Quench: Introduce the desired electrophile (e.g., trimethylsilyl chloride) to the reaction mixture to functionalize the C2 position.
-
Deprotection: The DMG can be subsequently removed under appropriate conditions.
Logical Workflow for Electrophilic Substitution
Caption: Decision tree for electrophilic substitution strategies.
Q2: I am attempting a nucleophilic aromatic substitution (SNA_r_) on a halopyridine, but the reaction is sluggish and I'm observing side products. How can I improve the reactivity and selectivity?
The Root of the Problem: Activating and Directing Effects
In contrast to EAS, pyridine is activated towards nucleophilic attack, particularly at the C2 and C4 positions.[13][14][15] This is because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[13][16] However, the reaction can still be slow without a strong electron-withdrawing group on the ring. Side reactions can arise from competing pathways, such as dimerization or reaction with the solvent.[17]
Solutions & Protocols
Strategy 1: Enhancing Reactivity with Pyridinium Salts
Activating the pyridine ring by forming a pyridinium salt significantly enhances its reactivity towards nucleophiles. The positive charge on the nitrogen atom makes the ring much more electron-deficient and susceptible to attack.
Experimental Protocol: C4-Amination of a Chloropyridine via Pyridinium Salt
-
Pyridinium Salt Formation: React the starting 4-chloropyridine with an alkylating agent (e.g., methyl iodide) or an acylating agent to form the corresponding N-alkyl or N-acyl pyridinium salt.
-
Nucleophilic Substitution: Treat the pyridinium salt with the desired amine nucleophile. The reaction often proceeds under milder conditions than with the parent halopyridine.
-
Deprotection (if necessary): If an N-acyl group was used for activation, it can be subsequently removed.
Strategy 2: Transition-Metal-Catalyzed Cross-Coupling
For the introduction of carbon-based nucleophiles (e.g., aryl, alkyl, or vinyl groups), transition-metal-catalyzed cross-coupling reactions are often the most effective approach.[18][19] Reactions like the Suzuki-Miyaura or Negishi coupling provide high yields and excellent regioselectivity.
Experimental Protocol: Suzuki-Miyaura Coupling for C4-Arylation
-
Reaction Setup: In a degassed solvent (e.g., a mixture of toluene and water), combine the 4-halopyridine, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Reaction Conditions: Heat the mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC-MS).
-
Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts and purify the product by column chromatography.
Q3: My C-H functionalization reaction is not selective. How can I direct the reaction to a specific C-H bond?
The Root of the Problem: Multiple Reactive C-H Bonds
Direct C-H functionalization is a highly desirable and atom-economical strategy. However, controlling regioselectivity can be challenging due to the presence of multiple C-H bonds with similar reactivity.[1][20]
Solutions & Protocols
Strategy 1: Ligand-Directed Transition-Metal Catalysis
The choice of ligand in transition-metal-catalyzed C-H functionalization plays a crucial role in determining the regioselectivity.[18][19] Steric and electronic properties of the ligand can direct the catalyst to a specific C-H bond.
Experimental Protocol: Ligand-Controlled C4-Alkylation
Recent advances have shown that nickel/Lewis acid cooperative catalysis with a specific N-heterocyclic carbene (NHC) ligand can achieve direct C4-selective addition of pyridine across alkenes and alkynes.[21]
-
Catalyst System: Employ a catalyst system comprising a nickel precursor (e.g., Ni(cod)₂), a Lewis acid (e.g., AlMe₃), and a sterically demanding NHC ligand.
-
Reaction Conditions: Combine the pyridine substrate, the alkene or alkyne, and the catalyst system in a suitable anhydrous solvent under an inert atmosphere.
-
Optimization: The reaction outcome can be sensitive to the specific ligand, Lewis acid, and reaction temperature. Screening of these parameters may be necessary to achieve optimal C4 selectivity.
Strategy 2: Photoredox Catalysis for Position-Specific Radical Generation
Photoredox catalysis offers a powerful and mild approach to generate pyridyl radicals at specific positions from readily available halopyridines.[22] These radicals can then engage in a variety of C-C bond-forming reactions.
Experimental Protocol: Position-Specific Alkylation via Photoredox Catalysis
-
Reaction Setup: In a suitable solvent (e.g., DMSO/H₂O or TFE), combine the halopyridine (2-, 3-, or 4-substituted), an alkene, a photoredox catalyst (e.g., an iridium or ruthenium complex), and a sacrificial electron donor.[22]
-
Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
-
Product Formation: The photoredox cycle generates a pyridyl radical at the position of the halogen, which then adds to the alkene to form the desired alkylated product.[22]
Controlling C-H Functionalization Selectivity
Caption: Strategies for directing C-H functionalization.
Frequently Asked Questions (FAQs)
Q: Why is pyridine less reactive than benzene in electrophilic aromatic substitution? A: The nitrogen atom in pyridine is more electronegative than carbon, which inductively withdraws electron density from the ring, deactivating it towards attack by electrophiles.[2][3] Additionally, the lone pair on the nitrogen does not participate in the aromatic π-system and can be protonated or coordinate to Lewis acids, further increasing the electron deficiency of the ring.[7]
Q: What are the key factors that determine regioselectivity in radical functionalization of pyridines? A: The regioselectivity of radical functionalization is influenced by a combination of factors, including the electronic nature of the radical (nucleophilic or electrophilic), the substitution pattern on the pyridine ring, and the reaction conditions (e.g., pH).[23] For instance, nucleophilic radicals tend to attack the electron-deficient C2 and C4 positions of a protonated pyridine ring in Minisci-type reactions.[24]
Q: When should I consider using a pyridine N-oxide derivative in my synthesis? A: Pyridine N-oxides are valuable intermediates when you want to:
-
Perform electrophilic substitution at the C2 or C4 positions.[2][8]
-
Increase the reactivity of the pyridine ring towards certain reagents.
-
Utilize them as precursors for oxygen-centered radicals in photoredox-catalyzed C-H functionalization reactions.[10][25][26]
Q: Can I achieve C4-functionalization of an unsubstituted pyridine directly? A: Direct C4-functionalization of unsubstituted pyridine is challenging due to the inherent preference for C2 or C3 reactivity depending on the reaction type. However, recent methods have emerged that can achieve C4 selectivity. For example, using n-butylsodium can selectively deprotonate pyridine at the C4 position, allowing for subsequent functionalization.[27] Additionally, specific transition-metal catalytic systems have been developed for C4-selective C-H functionalization.[21][28]
Summary of Regioselectivity in Pyridine Functionalization
| Reaction Type | Inherent Selectivity (Unsubstituted Pyridine) | Common Troubleshooting Strategies |
| Electrophilic Aromatic Substitution (EAS) | C3 | Pyridine N-oxide activation (directs to C2/C4) |
| Nucleophilic Aromatic Substitution (SNA_r_) | C2, C4 | Pyridinium salt formation (enhances reactivity) |
| Directed ortho-Metalation (DoM) | C2 (with DMG at N or C3) | Choice of directing group and base |
| Radical Substitution (Minisci-type) | C2, C4 | pH control, blocking groups, photoredox methods |
| Transition-Metal-Catalyzed C-H Functionalization | Often C2 | Ligand design, cooperative catalysis, directing groups |
References
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. homework.study.com [homework.study.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 15. homework.study.com [homework.study.com]
- 16. youtube.com [youtube.com]
- 17. znaturforsch.com [znaturforsch.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyridine CH functionalization | PPTX [slideshare.net]
- 21. researchgate.net [researchgate.net]
- 22. Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chemrxiv.org [chemrxiv.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Unstable Pyridine Intermediates in Flow Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for managing the stability of unstable pyridine intermediates in flow chemistry. Our focus is on providing a deep understanding of the underlying principles to empower you to overcome challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with unstable pyridine intermediates in a continuous flow environment.
Q1: Why is flow chemistry particularly advantageous for reactions involving unstable pyridine intermediates?
Flow chemistry offers precise control over critical reaction parameters that are often difficult to manage in traditional batch processes.[1][2] This enhanced control is key to stabilizing transient pyridine species. The primary advantages include:
-
Superior Temperature Management: Flow reactors have a high surface-area-to-volume ratio, enabling rapid and efficient heat exchange.[1] This is crucial for highly exothermic reactions that generate unstable pyridine intermediates, preventing thermal degradation.
-
Precise Residence Time Control: The ability to accurately control the time the reactants spend in the reactor allows for the in-situ generation and immediate consumption of unstable intermediates before they have a chance to decompose.[3]
-
Enhanced Mixing: Rapid and efficient mixing in microreactors ensures homogeneous reaction conditions, preventing the formation of localized "hot spots" or areas of high concentration that can lead to side reactions and decomposition of sensitive pyridine intermediates.
-
Improved Safety: The small reactor volumes inherent to flow chemistry minimize the risk associated with handling potentially hazardous and explosive intermediates.[1]
Q2: I'm observing significant product degradation. What are the likely degradation pathways for my unstable pyridine intermediate?
The degradation pathway is highly dependent on the specific structure of your intermediate. However, some common pathways for unstable pyridine derivatives include:
-
Oxidation: Dihydropyridine intermediates are particularly susceptible to oxidation, which leads to the corresponding aromatic pyridine.[4] While this is sometimes the desired outcome, uncontrolled oxidation can be considered a degradation pathway if the dihydropyridine itself is the target molecule.
-
Polymerization: Some functionalized pyridines or their reactive intermediates can be prone to polymerization, especially at elevated temperatures or in the presence of certain catalysts. This can lead to reactor fouling and low yields of the desired product.[5][6]
-
Ring Opening: Under certain conditions, particularly at high temperatures, pyridyl radicals can undergo ring opening, leading to a complex mixture of decomposition products.[7]
-
Hydrolysis: Pyridine and its derivatives can be hygroscopic, and the presence of water can lead to hydrolysis of sensitive functional groups or intermediates.[8]
Q3: My reaction is sluggish, but increasing the temperature degrades my pyridine intermediate. How can I improve the reaction rate without compromising stability?
This is a classic challenge in synthesis. Flow chemistry offers several solutions:
-
Superheating Solvents: By pressurizing the flow reactor, you can heat solvents above their atmospheric boiling points. This increases the reaction rate according to the Arrhenius equation, while the short residence time minimizes the exposure of the unstable intermediate to high temperatures, thus preventing degradation.[1]
-
Catalyst Selection: Employing a more active catalyst can significantly increase the reaction rate at lower temperatures. Consider screening different catalysts to find one that provides a high turnover number under milder conditions.
-
Solvent Optimization: The choice of solvent can have a profound impact on both reaction rate and intermediate stability. A solvent that better solubilizes reactants and stabilizes the transition state can accelerate the reaction. Conversely, a solvent that passivates the reactive intermediate can prevent its decomposition.
Q4: How can I effectively quench my reaction to preserve the unstable pyridine intermediate for the next step?
Quenching in flow chemistry can be performed with high precision. The key is to rapidly mix the reaction stream with a quenching agent.
-
In-line Quenching: A common technique is to introduce a third stream containing the quenching agent at a T-mixer after the reactor. This ensures immediate cessation of the reaction and stabilization of the intermediate.[9]
-
Choice of Quenching Agent: The quenching agent should be chosen based on the nature of the reactive intermediate. For example, an acid quench can be used to neutralize a basic intermediate, while a reducing agent can be used to quench an oxidation reaction.
-
Interrupted Flow for Stable Intermediates: If the quenched intermediate is stable enough for short-term storage, an "interrupted flow" or "semi-continuous" process can be employed. The quenched reaction mixture is collected in a vessel before being introduced into the next flow step. This is particularly useful when downstream processes have different optimal flow rates or conditions.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the flow synthesis of unstable pyridine intermediates.
Issue 1: Low Yield and/or Poor Selectivity
Low yields are often a symptom of underlying stability or selectivity issues. Use the following decision tree to diagnose the potential cause.
Caption: Workflow for in-situ generation and trapping of an organometallic pyridine intermediate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare separate solutions of the pyridine derivative and the organometallic reagent (e.g., n-butyllithium) in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere.
-
Flow Setup:
-
Pump the two reagent solutions at controlled flow rates into a T-mixer.
-
The outlet of the T-mixer is connected to the first temperature-controlled reactor coil. The residence time in this reactor should be sufficient for the formation of the organometallic pyridine intermediate.
-
The outlet of the first reactor is connected to a second T-mixer where a solution of the electrophile is introduced.
-
The combined stream then enters a second reactor coil to allow for the reaction between the intermediate and the electrophile.
-
The outlet of the second reactor is connected to a third T-mixer for in-line quenching with an appropriate quenching solution (e.g., saturated aqueous ammonium chloride).
-
-
Reaction Optimization:
-
Temperature: The first reactor is often cooled to a low temperature (e.g., -78 °C) to stabilize the highly reactive organometallic intermediate. The temperature of the second reactor will depend on the reactivity of the electrophile.
-
Residence Time: The residence time in the first reactor should be minimized to prevent degradation of the intermediate. The residence time in the second reactor should be sufficient for complete reaction with the electrophile. In-line analysis can be used to optimize these parameters.
-
Protocol 2: Managing Dihydropyridine Intermediates in a Telescoped Synthesis
This protocol outlines a general approach for a reaction that proceeds through an unstable dihydropyridine intermediate, which is then immediately converted to the final product in a subsequent step without isolation.
Workflow Diagram:
Sources
- 1. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. US7645841B2 - Method and system to reduce polymerization reactor fouling - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. escholarship.org [escholarship.org]
Technical Support Center: Optimizing 4-Bromo-2-(pyrrolidin-2-yl)pyridine Reactivity Through Solvent Selection
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Bromo-2-(pyrrolidin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for this versatile building block. The inherent electronic and steric properties of this molecule make solvent selection a critical parameter for achieving desired reactivity and minimizing side products in common synthetic transformations. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Core Principles: The Decisive Role of the Solvent
The solvent is not merely a medium for dissolving reactants; it is an active participant that can profoundly influence reaction pathways, rates, and selectivity.[1][2] For a molecule like this compound, the solvent's properties can dictate the success of key transformations such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).
Key solvent properties to consider include:
-
Polarity and Dielectric Constant: A solvent's ability to stabilize charged intermediates or transition states. Polar solvents are generally favored for reactions involving polar or charged species.[3][4]
-
Protic vs. Aprotic Nature: Protic solvents (e.g., water, alcohols) can hydrogen-bond with nucleophiles, creating a "solvent cage" that can reduce their reactivity.[5][6] Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can dissolve reactants and stabilize charged species without deactivating the nucleophile.[5]
-
Coordinating Ability: Some solvents can coordinate with metal catalysts, influencing their activity and stability.[1]
Caption: Logical flow for selecting a solvent class based on the intended reaction.
Troubleshooting Guide & FAQs: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses common issues in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are frequently used to functionalize the C4 position of the pyridine ring.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for a Suzuki-Miyaura coupling with this compound?
A1: For Suzuki-Miyaura couplings of bromopyridines, biphasic solvent systems are often the most effective starting point. A mixture of an organic solvent and water is typically optimal.[7] The organic phase dissolves the substrate and catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄), facilitating the reaction at the interface.
Common starting points include:
-
A 4:1 or 5:1 mixture of 1,4-dioxane/water or THF/water.[7][8]
-
A mixture of toluene and water, which can be particularly effective with modern, bulky phosphine ligands.[7]
-
For certain substrates, polar aprotic solvents like DMF or acetonitrile can be used, but these can sometimes lead to different selectivity or side reactions.[9][10]
Table 1: Properties of Common Solvents for Cross-Coupling Reactions
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations |
| Toluene | Nonpolar | 2.4 | 111 | Good for dissolving organic reagents; often used in biphasic systems.[11] |
| 1,4-Dioxane | Polar Aprotic | 2.2 | 101 | Common ethereal solvent for Suzuki couplings; miscible with water.[7][11] |
| THF | Polar Aprotic | 7.6 | 66 | Lower boiling point alternative to dioxane.[9] |
| DMF | Polar Aprotic | 36.7 | 153 | High boiling point; can aid in dissolving stubborn starting materials.[1][9] |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Can influence reaction selectivity in some systems.[9] |
| Water | Polar Protic | 80.1 | 100 | Used as the aqueous phase to dissolve inorganic bases.[12] |
Q2: I am planning a Buchwald-Hartwig amination. How does solvent choice differ from a Suzuki coupling for this substrate?
A2: While there is overlap, solvent selection for Buchwald-Hartwig aminations often favors non-polar aromatic hydrocarbons like toluene or xylenes, or ethereal solvents such as 1,4-dioxane or THF.[11][13] The choice can depend on the specific generation of the catalyst system being used. For instance, early catalyst systems often employed toluene, while later generations showed high efficacy in dioxane.[13] Unlike Suzuki couplings, these reactions are typically run under anhydrous conditions.
Troubleshooting Common Issues
Issue 1: Low or no product yield in my Suzuki-Miyaura coupling.
This is a frequent problem often linked to suboptimal solvent conditions.
-
Plausible Cause 1: Poor Base Solubility. If the inorganic base is not sufficiently soluble in the reaction medium, the catalytic cycle cannot proceed efficiently.
-
Troubleshooting Step: Ensure you are using a biphasic system (e.g., dioxane/water) to dissolve the base. If your base is still not dissolving, consider switching to a more soluble base like K₃PO₄ or Cs₂CO₃.
-
-
Plausible Cause 2: Catalyst Decomposition. Palladium(0) catalysts are sensitive to oxygen. The presence of dissolved oxygen in the solvent can lead to oxidation and the formation of inactive palladium black.[7]
-
Troubleshooting Step: The solvent and the entire reaction setup must be rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to use.[7]
-
Issue 2: Significant formation of side products, such as debrominated starting material (protodebromination).
The formation of 2-(pyrrolidin-2-yl)pyridine is a common side reaction.
-
Plausible Cause: Slow Reaction Kinetics. If the rate of the desired cross-coupling is slow, competing side reactions like protodebromination can become significant. The choice of solvent directly impacts the reaction rate.[7]
-
Troubleshooting Step: Switch to a solvent system known to promote faster reaction rates. For Suzuki reactions, toluene/H₂O or t-BuOH/H₂O mixtures with bulky phosphine ligands have proven efficient.[7] For some Stille couplings, switching from dioxane or DMF to toluene has been shown to reduce dehalogenation.[7]
-
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Solvent Preparation: In a flask, combine the chosen organic solvent (e.g., 1,4-dioxane) and water (typically a 4:1 or 5:1 ratio). Degas the mixture thoroughly by sparging with argon or nitrogen for 30-60 minutes.
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).
-
Reaction Execution: Evacuate and backfill the vessel with an inert gas three times. Add the degassed solvent via syringe. Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until completion, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide & FAQs: Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a metal-free alternative for functionalizing the pyridine ring, typically with strong nucleophiles. Solvent choice is paramount for the success of these reactions.
Frequently Asked Questions (FAQs)
Q3: Which solvents are generally recommended for SNAr reactions involving this compound?
A3: Polar aprotic solvents are the gold standard for SNAr reactions.[5] Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are highly effective.[5] They are polar enough to dissolve the reactants and stabilize the negatively charged Meisenheimer intermediate, but they do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[5][6] In contrast, polar protic solvents like water or ethanol can solvate the nucleophile through hydrogen bonding, significantly reducing its reactivity and slowing the reaction rate.[4][5]
Troubleshooting Common Issues
Issue 3: My SNAr reaction is very slow or incomplete, even at elevated temperatures.
-
Plausible Cause: Use of a Protic or Nonpolar Solvent. If the solvent is protic (e.g., ethanol), it is likely deactivating your nucleophile. If it is nonpolar (e.g., toluene), it cannot effectively stabilize the charged Meisenheimer complex, which is a key intermediate in the SNAr mechanism. This destabilization increases the activation energy of the reaction.
-
Troubleshooting Step: Switch to a high-quality, anhydrous polar aprotic solvent like DMSO or DMF. These solvents are known to accelerate SNAr reactions, often by several orders of magnitude compared to protic solvents.[6]
-
Caption: Effect of protic vs. aprotic solvents on nucleophile reactivity in SNAr.
Experimental Protocol: General Procedure for SNAr Reaction
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMSO or DMF), add the nucleophile (e.g., sodium methoxide, 1.25 eq).[14]
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) and stir for the required time, monitoring by TLC or LC-MS.[14]
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate multiple times.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Optimization of reaction condition for synthesis of functionalized pyridine (4 a) Source: ResearchGate URL: [Link]
-
Title: Specific Solvent Issues with Buchwald-Hartwig Amination Source: Wordpress URL: [Link]
-
Title: Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions Source: ResearchGate URL: [Link]
-
Title: Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species Source: ResearchGate URL: [Link]
-
Title: What is the result when the polarity of the solvent is increased in nucleophilic substitution? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: Semantic Scholar URL: [Link]
-
Title: Optimization of the reaction conditions Source: ResearchGate URL: [Link]
-
Title: The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization Source: ChemInform URL: [Link]
-
Title: Effect of the nature of the nucleophile and solvent on an SNAr reaction Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]
-
Title: 11.3: Characteristics of the SN2 Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water Source: PubMed Central (PMC) URL: [Link]
-
Title: Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings Source: ResearchGate URL: [Link]
-
Title: Optimization of the reaction conditions Source: ResearchGate URL: [Link]
-
Title: Effect of solvent on the Suzuki reaction Source: ResearchGate URL: [Link]
-
Title: Optimization of reaction conditions for the synthesis of 4a Source: ResearchGate URL: [Link]
-
Title: Excited state dynamics of 4-Pyrrolidino pyridine in different solvents Source: ResearchGate URL: [Link]
-
Title: Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic? Source: Reddit URL: [Link]
-
Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions Source: MDPI URL: [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
how to prevent dimerization in C4 selective pyridine synthesis
Welcome to the technical support center for C4 selective pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective C4 functionalization of pyridines while minimizing undesired side reactions, particularly dimerization. Here, we provide in-depth troubleshooting advice and answer frequently asked questions based on established chemical principles and cutting-edge research.
Troubleshooting Guide: Overcoming Common Hurdles in C4 Pyridine Functionalization
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Issue 1: Low Yield of C4-Functionalized Product with a Mixture of C2 and C4 Isomers.
Question: My reaction is yielding a mixture of C2 and C4-alkylated pyridines with low overall conversion to the desired C4 product. How can I improve C4 selectivity?
Answer:
The inherent electronic properties of the pyridine ring often favor functionalization at the C2 and C4 positions, with C2 being kinetically favored in many cases. Achieving high C4 selectivity requires overcoming this natural reactivity pattern.
Probable Causes & Solutions:
-
Steric Hindrance at C2 is Insufficient: In reactions like the Minisci reaction, radical addition can occur at both C2 and C4. Without sufficient steric bulk to disfavor C2 attack, a mixture of isomers is common.[1][2]
-
Solution 1: Employ a Bulky N-Blocking Group. The introduction of a sterically demanding group on the pyridine nitrogen can effectively shield the C2 and C6 positions, directing incoming reagents to the C4 position. A notable example is the use of a maleate-derived blocking group, which has been shown to provide exquisite C4 selectivity in Minisci-type decarboxylative alkylations under acid-free conditions.[1][2]
-
Solution 2: Utilize N-Oxide Chemistry. The formation of a pyridine N-oxide can alter the electronic distribution of the ring, making the C4 position more susceptible to nucleophilic attack. Subsequent deoxygenation restores the pyridine ring.[3]
-
-
Inappropriate Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regioselectivity of the reaction.
-
Solution: Systematic Optimization of Reaction Parameters. A design of experiments (DoE) approach can be beneficial. Key parameters to screen include:
-
Solvent Polarity: Less polar solvents can sometimes favor C4 functionalization.
-
Temperature: Lowering the reaction temperature may favor the thermodynamically more stable C4 product over the kinetically favored C2 product in some systems.
-
Catalyst/Lewis Acid: For metal-catalyzed reactions, the nature of the metal and its ligands can dramatically influence regioselectivity. For instance, bulky aluminum-based Lewis acids have been used to direct hydroarylation to the C4 position.[1]
-
-
Issue 2: Significant Dimerization of Starting Material or Intermediate.
Question: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer of my pyridine starting material or an intermediate. What causes this and how can I prevent it?
Answer:
Dimerization can be a significant competing reaction, leading to reduced yields of the desired C4-functionalized product. The mechanism of dimerization can vary depending on the reaction conditions.
Probable Causes & Solutions:
-
Radical-Radical Coupling: In radical-based C-H functionalization reactions (e.g., Minisci-type), the generated pyridine radical intermediate can couple with another radical species, including itself, to form a dimer.
-
Solution 1: Control Radical Concentration. Running the reaction at a higher dilution can decrease the probability of two radical intermediates encountering each other. Slow addition of the radical initiator or the radical precursor can also help maintain a low steady-state concentration of radical species.[4]
-
Solution 2: Use a Radical Scavenger (with caution). While counterintuitive, a carefully chosen radical scavenger in a very small amount might help suppress unwanted radical chain reactions that could lead to dimerization, without significantly quenching the desired reaction. This requires careful optimization.
-
-
Base-Mediated Dimerization: Under strongly basic conditions, deprotonation of the pyridine ring or a substituent can generate a nucleophilic species that can attack another molecule of the starting material or an activated intermediate, leading to dimerization.[4]
-
Solution 1: Weaker Base and Lower Temperature. If a strong base is suspected to be the culprit, switching to a weaker, non-nucleophilic base (e.g., a hindered amine base instead of an alkoxide) and lowering the reaction temperature can mitigate this side reaction.[4]
-
Solution 2: Stoichiometric Control and Order of Addition. Adding the base slowly to the reaction mixture containing the other reagents can prevent a high concentration of the deprotonated, reactive species from building up.[4]
-
-
Oxidative Dimerization: The presence of trace amounts of oxygen can lead to oxidative coupling of pyridine derivatives, especially if organometallic intermediates are involved.
-
Solution: Rigorous Inert Atmosphere. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degassing the solvents and reagents prior to use is also crucial.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in achieving C4-selective pyridine synthesis?
The primary challenge lies in the inherent electronic nature of the pyridine ring. The nitrogen atom is electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack and radical addition. The C2 (alpha) and C4 (gamma) positions are the most electron-deficient, making them the most reactive sites. Often, functionalization at the C2 position is kinetically favored due to its proximity to the nitrogen atom.[5][6] Therefore, achieving C4 selectivity requires strategies that either block the C2 position or specifically activate the C4 position.
Q2: How do N-substituted pyridinium salts promote C4 selectivity?
N-substituted pyridinium salts, such as N-aminopyridinium salts, further increase the electrophilicity of the pyridine ring.[7][8] This activation makes the ring highly susceptible to nucleophilic attack. The substituent on the nitrogen atom can sterically hinder the C2 and C6 positions, thereby directing the incoming nucleophile to the C4 position.[7] The reaction typically proceeds via a nucleophilic addition to the pyridinium salt, followed by rearomatization.[7][8]
Q3: Can you explain the dearomatization-rearomatization strategy for C4 functionalization?
This strategy involves a two-step process where the pyridine ring is first dearomatized to form a more reactive intermediate.[9] This intermediate can then undergo a highly regioselective reaction at the C4 position. A subsequent rearomatization step, often triggered by a change in reaction conditions such as the addition of an acid, restores the aromatic pyridine ring, now functionalized at the C4 position.[9] This approach allows for the introduction of a wide range of functional groups with excellent regiocontrol.
Q4: What role does thermodynamics play in C4 metalation of pyridine?
While kinetic deprotonation of pyridine with strong bases often occurs at the C2 position, C4 metalation can be achieved under thermodynamic control.[10] For instance, using a base like n-butylsodium can initially lead to a mixture of metalated pyridines. However, over time, intermolecular exchange of the metal can lead to the formation of the thermodynamically more stable 4-sodiopyridine.[10] This C4-metalated species can then be trapped with an electrophile to yield the C4-functionalized product.
Visualizing Reaction Pathways
To better understand the competition between the desired C4 functionalization and dimerization, the following diagrams illustrate the key pathways.
Caption: Competing pathways in C4 selective pyridine synthesis.
Summary of Conditions Influencing C4 Selectivity
| Strategy | Key Reagents/Conditions | Advantages | Potential Issues |
| N-Blocking Group | Maleate-derived blocking groups, bulky silyl groups | Excellent C4 selectivity, broad scope for Minisci reactions.[1][2] | Requires additional steps for introduction and removal of the blocking group. |
| N-Pyridinium Salts | N-aminopyridinium salts, N-acylpyridinium salts | Mild reaction conditions, high C4 selectivity for nucleophilic additions.[7][8] | Preparation of the pyridinium salt is an extra step. |
| Metalation | n-Butylsodium | Direct C-H functionalization without pre-activation.[10] | Requires strongly basic and anhydrous conditions, potential for side reactions. |
| Dearomatization-Rearomatization | Specific activating agents, acidic workup | High regioselectivity, access to diverse C4-functionalized products.[9] | Can involve multiple steps and sensitive intermediates. |
| N-Oxide Chemistry | Peracids for oxidation, reducing agents for deoxygenation | Alters the electronic properties to favor C4 attack.[3] | Requires oxidation and reduction steps, peracids can be hazardous.[3] |
Experimental Protocols
Protocol 1: C4-Alkylation of Pyridine using a Maleate-Derived Blocking Group (Adapted from Baran, P. S., et al.)[1][2]
-
Preparation of the Pyridinium Salt:
-
To a solution of pyridine in a suitable solvent (e.g., CH2Cl2), add maleic anhydride.
-
Stir the reaction mixture at room temperature until the formation of the initial adduct is complete (monitor by TLC or LC-MS).
-
Esterify the resulting carboxylic acid under standard conditions (e.g., using an alcohol and an acid catalyst) to form the stable maleate-derived pyridinium salt.
-
Isolate and purify the crystalline salt.
-
-
C4-Alkylation (Minisci-type Reaction):
-
In a reaction vessel under an inert atmosphere, dissolve the pyridinium salt in a suitable solvent (e.g., DMSO).
-
Add the carboxylic acid alkyl source, a silver nitrate catalyst, and an oxidant (e.g., (NH4)2S2O8).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography to obtain the C4-alkylated pyridine.
-
Caption: Workflow for C4-alkylation using a blocking group.
References
-
Qin, T., et al. (2020). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. Available at: [Link]
-
Baran, P. S., et al. (2020). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]
-
Kim, K., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry. Available at: [Link]
-
Zhang, P., et al. (2021). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. Available at: [Link]
-
Kaiser, D., et al. (2021). Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. Available at: [Link]
-
Wang, H., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Lee, J., et al. (2022). Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition. Available at: [Link]
-
Kim, K., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. PMC. Available at: [Link]
-
ResearchGate Discussion. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?. Available at: [Link]
-
Cao, H., et al. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. Available at: [Link]
-
Bull, J. A., et al. (2007). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]
-
Blue, J. D., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Available at: [Link]
Sources
- 1. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
- 8. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of Functionalized Pyridines
Welcome to the technical support center dedicated to addressing the complex challenges of scaling up the synthesis of functionalized pyridines. This guide is designed for researchers, chemists, and process development professionals in the pharmaceutical and agrochemical industries. Pyridine scaffolds are cornerstones of modern medicine and materials science, but transitioning their synthesis from the laboratory bench to pilot or production scale introduces a host of challenges that can impact yield, purity, and safety.[1][2][3]
This resource moves beyond standard protocols to provide in-depth troubleshooting guides and FAQs, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your processes, and execute successful scale-up campaigns.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that arise during the initial phases of scaling up pyridine synthesis.
Q1: My reaction yield was >80% at the 1-gram scale, but dropped to <50% on a 1-kilogram scale. What are the most likely causes?
A significant drop in yield upon scale-up is a classic problem often rooted in physical, not just chemical, phenomena.[4] As you increase the scale, the surface-area-to-volume ratio of your reactor decreases dramatically. This fundamentally alters heat and mass transfer, which can have cascading effects:
-
Inefficient Heat Transfer: Many pyridine-forming reactions, like the Hantzsch synthesis, are exothermic.[4] Heat that easily dissipates in a small flask can accumulate in a large reactor, creating localized "hot spots." These can lead to thermal decomposition of starting materials, intermediates, or the final product, and promote side reactions.[4]
-
Poor Mass Transfer (Mixing): Inadequate mixing in a large vessel can lead to non-homogenous reaction conditions. Pockets of high reactant concentration can cause rapid, uncontrolled side reactions, while other areas may be "starved" of a key reagent, leading to incomplete conversion.[4]
-
Subtle Impurities in Raw Materials: The impact of minor impurities in starting materials is magnified at scale. An impurity that was negligible in a 1-gram reaction can become a significant catalyst poison or a source of byproducts in a 1-kilogram batch.[4]
Q2: I'm observing a new, major impurity in my large-scale Hantzsch pyridine synthesis that wasn't present on the bench. How can I identify and mitigate it?
The most common culprit in a Hantzsch synthesis is incomplete oxidation of the 1,4-dihydropyridine (DHP) intermediate.[5] This intermediate is the initial product of the cyclization and is often stable enough to be isolated, especially if the oxidation step is inefficient at scale.
-
Identification: The DHP intermediate can be readily identified by LC-MS (it will have a mass two units higher than your target pyridine) and ¹H NMR (presence of signals for sp³-hybridized protons in the ring).
-
Mitigation at Scale:
-
Oxidant Choice: While mild oxidants like iodine in methanol work well on a small scale, stronger, more atom-efficient oxidants like nitric acid or even air/oxygen with a catalyst may be required for robust conversion at a larger scale.[5][6] However, these require careful safety evaluation.
-
Controlled Addition: Ensure the oxidant is added in a controlled manner to manage the exotherm of the oxidation step.
-
Reaction Monitoring: Use in-process controls (TLC, LC-MS, or HPLC) to confirm the complete disappearance of the DHP intermediate before proceeding with the workup.[5]
-
Q3: How do I choose the right solvent for a multi-kilogram scale pyridine synthesis and purification?
Solvent selection at scale is governed by a different set of priorities than in discovery chemistry. Beyond just solubility and reactivity, you must consider:
| Parameter | Bench-Scale Priority | Scale-Up Priority | Rationale at Scale |
| Boiling Point | Ease of removal (rotovap) | Moderate (50-120 °C) | Solvents with very low boiling points can be difficult to handle and contain, while very high boiling points require excessive energy for removal and can lead to product decomposition. |
| Safety | Lower | High (Flash Point, Toxicity) | Flammability is a major operational hazard in large-scale equipment.[7] Toxicity and environmental impact (CMR properties) are critical regulatory and safety concerns.[8] |
| Cost & Availability | Low | High | The cost of solvents can become a significant fraction of the total production cost for a multi-kilogram campaign. |
| Workup Properties | Less critical | High (Water Miscibility, Density) | The ability to perform efficient liquid-liquid extractions is crucial. A solvent that is immiscible with water and has a significantly different density simplifies phase separation in large reactors. |
| Crystallization | Often not the primary method | High | A good "antisolvent" or a solvent from which the product crystallizes in high purity and good form is highly desirable to avoid large-scale column chromatography. |
Recommendation: For many pyridine syntheses, solvents like toluene, 2-methyl-THF, or cyclopentyl methyl ether (CPME) are often preferred over lab-scale choices like chloroform or THF due to better safety profiles and workup characteristics.
Troubleshooting Guides
This section provides detailed, problem-oriented guides to tackle specific experimental issues.
Guide 1: Poor Regioselectivity in C-H Functionalization
Symptom: You are attempting a direct C-H functionalization (e.g., Minisci reaction, metal-catalyzed coupling) on a substituted pyridine and obtaining a mixture of C2/C4 or C3/C5 isomers, making purification a significant challenge.[9][10]
Causality: The electronic nature of the pyridine ring inherently directs reactivity. The nitrogen atom withdraws electron density, making the C2, C4, and C6 positions electrophilic and susceptible to nucleophilic or radical attack.[9][11] Achieving selectivity, especially at the C3 or C4 position, is a persistent challenge.[9][12]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor regioselectivity.
Detailed Solutions & Protocols:
-
1. For Radical Reactions (Minisci): Tune Sterics and Electronics
-
Causality: The regioselectivity of Minisci-type reactions is a delicate balance between the most electron-deficient position (protonated pyridine) and steric hindrance from existing substituents.
-
Action: If you have a substituent at C3 and are getting a mixture of C2 and C6 products, changing the size of your radical precursor can favor addition at the less hindered position. For example, using a bulkier carboxylic acid in a silver-catalyzed decarboxylative alkylation may improve selectivity.[13]
-
-
2. For Metal-Catalyzed Reactions: Ligand and Catalyst Screening
-
Causality: The ligand sphere around the metal catalyst plays a critical role in determining which C-H bond is activated. Bulky or electronically-tuned ligands can force the catalyst to approach a specific position on the pyridine ring.
-
Action: Systematically screen a panel of ligands (e.g., various phosphines, N-heterocyclic carbenes) to identify one that improves regioselectivity. Base metals like copper or nickel should also be considered as alternatives to precious metals like palladium or iridium.[8]
-
-
3. Advanced Strategy: Employ a Temporary Blocking Group
-
Causality: To force reactivity at a specific position, particularly C4, a temporary blocking group can be installed at the more reactive C2/C6 positions.[13] This strategy adds steps but can solve intractable selectivity issues.
-
Protocol: C4-Alkylation via a Fumarate Blocking Group [13]
-
Blocking Group Installation: To a solution of your pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add maleic acid (1.1 eq). Heat the mixture to 50-60 °C for 12-24 hours until the formation of the pyridinium adduct is complete (monitor by NMR or LC-MS). The product can often be isolated by filtration or precipitation.
-
C4-Functionalization (Minisci): Dissolve the pyridinium adduct (1.0 eq) and the desired carboxylic acid (2.0 eq) in a biphasic solvent system like DCE/water (1:1). Add silver nitrate (AgNO₃, 0.2 eq) and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 eq). Heat to 50 °C for 2-4 hours, monitoring for the consumption of the adduct.
-
Deprotection: After cooling the reaction, add a base such as DBU (3.0 eq) directly to the crude mixture and stir at room temperature for 1-2 hours to cleave the blocking group.
-
Workup: Proceed with a standard aqueous workup and purification to isolate the C4-functionalized pyridine.[13]
-
-
Guide 2: Catalyst Deactivation in Cross-Coupling Reactions
Symptom: Your palladium- or copper-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) stalls at intermediate conversion or fails to initiate when scaling up.
Causality: The lone pair on the pyridine nitrogen is a potent ligand for transition metals.[10] At higher concentrations typical of scale-up, the pyridine substrate or product can coordinate to the catalytic metal center, displacing essential ligands and leading to the formation of inactive or off-cycle complexes.[14][15] This is a form of product/substrate inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting catalyst deactivation pathways.
Detailed Solutions & Protocols:
-
1. Mitigate N-Coordination:
-
Causality: By Le Châtelier's principle, increasing the concentration of a more strongly coordinating, desired ligand can outcompete the pyridine for binding sites on the metal.
-
Action: Increase the ligand-to-metal ratio. For example, if you were using a 1.2:1 ratio of ligand to palladium precursor, try increasing it to 2:1 or even 4:1. Also, consider switching to bulkier, more electron-rich biarylphosphine ligands (e.g., SPhos, XPhos), which form more stable catalytic complexes that are less prone to dissociation and inhibition.
-
-
2. Ensure Reagent Purity:
-
Causality: Impurities like water or oxygen can degrade both the catalyst and organometallic reagents (e.g., boronic acids, Grignard reagents). Hydrazine, sometimes used as a nitrogen source, can decompose violently in the presence of metal catalysts.
-
Action: Ensure all solvents and liquid reagents are rigorously degassed using multiple freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. Use freshly opened, high-purity catalysts and reagents.
-
-
3. Optimize Reaction Conditions for Scale:
-
Causality: High temperatures can accelerate catalyst decomposition pathways. Keeping the instantaneous concentration of the inhibiting pyridine low can maintain catalyst activity.
-
Action: Slow Addition Protocol: Instead of adding all the pyridine substrate at the beginning of the reaction, add it slowly over several hours via a syringe pump or an addition funnel. This keeps the concentration of the potential inhibitor low at any given time, allowing the desired catalytic cycle to proceed efficiently.
-
Critical Safety Considerations for Scale-Up
Handling pyridines and their associated reagents at a multi-kilogram scale introduces significant safety risks that must be proactively managed.[16]
-
Pyridine Handling:
-
Toxicity and Exposure: Pyridine is toxic, flammable, and has a very low odor threshold.[16][17] All transfers and reactions must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a closed, contained reactor system.[16][17]
-
Personal Protective Equipment (PPE): Standard PPE must be supplemented with pyridine-resistant gloves (e.g., nitrile or neoprene, not latex), chemical splash goggles, and a lab coat.[16][17] For large-volume transfers, respiratory protection may be required.[17]
-
-
Managing Exotherms:
-
Monitoring: Large reactors must be equipped with calibrated temperature probes and alarms.
-
Control: Implement controlled, slow addition of reagents for highly exothermic steps (e.g., oxidation, nitration). Ensure the reactor's cooling system is rated to handle the maximum potential heat output of the reaction.[4]
-
Emergency Plan: Have an emergency cooling plan (e.g., an ice bath for the reactor) and a quench procedure ready before starting the reaction.
-
-
Reagent Safety:
-
Hydroxylamine and Hydrazine: Concentrated solutions of hydroxylamine can be explosive, and hydrazine is a suspected carcinogen that can decompose violently with metal catalysts. Seek safer alternatives or ensure appropriate handling protocols are in place.
-
Pyrophoric Reagents: When using organometallic reagents like n-butyllithium or Grignard reagents, all equipment must be thoroughly dried, and reactions must be conducted under a strictly inert atmosphere.
-
-
Waste Disposal:
References
-
Baran, P. Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Available from: [Link]
-
Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available from: [Link]
-
Wang, C., et al. (2020). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Pyridine Ring Synthesis. Available from: [Link]
-
Wikipedia. Pyridine. Available from: [Link]
-
Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced. Available from: [Link]
-
Spielvogel, E. J., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. National Institutes of Health. Available from: [Link]
-
VCU Innovation Gateway. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Available from: [Link]
-
PubMed. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Available from: [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available from: [Link]
-
MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Available from: [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Available from: [Link]
-
ResearchGate. Challenges in the functionalization of pyridines. Available from: [Link]
-
ResearchGate. Electronic nature of pyridine and its deactivation via Lewis acid. Available from: [Link]
-
ResearchGate. Plausible elementary reaction sequence for catalytic pyridine.... Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Safety Issues with Pyridine Ring Construction. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]
-
National Institutes of Health. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available from: [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]
-
RSC Publishing. (2020). Late stage C–H functionalization via chalcogen and pnictogen salts. Available from: [Link]
- Google Patents. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
ACS Publications. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Available from: [Link]
-
PubMed. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Available from: [Link]
-
National Institutes of Health. Functionalization of Pyridines at the C4 Position via Metalation and Capture. Available from: [Link]
-
PubMed. (2023). C-H functionalization of pyridines. Available from: [Link]
-
Organic Process Research & Development. (2013). Pyridines: From Lab to Production. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
ChemRxiv. Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Available from: [Link]
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Validation & Comparative
The Analyst's Compass: A Comparative Guide to the Structural Elucidation of 4-Bromo-2-(pyrrolidin-2-yl)pyridine
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers and scientists, the choice of analytical technique is a critical decision that influences the speed, accuracy, and depth of molecular understanding. This guide provides an in-depth comparative analysis of spectroscopic and chromatographic techniques for the characterization of 4-Bromo-2-(pyrrolidin-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry.
Furthermore, we will extend our analysis to a comparative discussion of alternative techniques, namely Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). By examining the expected data from each method, this guide aims to equip researchers with the critical insights needed to select the most appropriate analytical strategy for their specific research goals.
I. The Power of Prediction: ¹H and ¹³C NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the detailed structural elucidation of organic molecules in solution. Its ability to provide atom-specific information on the chemical environment, connectivity, and stereochemistry is unparalleled.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum is anticipated to be a composite of signals arising from the pyridine and pyrrolidine rings. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atoms and the bromine substituent.
-
Pyridine Ring Protons:
-
H-6 (α to Nitrogen): This proton is expected to be the most deshielded proton on the pyridine ring, appearing as a doublet in the downfield region, likely around δ 8.2-8.4 ppm. The deshielding is due to the inductive effect of the adjacent nitrogen atom.
-
H-3 (β to Nitrogen): This proton will likely appear as a singlet or a narrowly split doublet at approximately δ 7.4-7.6 ppm.
-
H-5 (β to Nitrogen, adjacent to Bromine): The electron-withdrawing effect of the bromine atom will deshield this proton, which is expected to appear as a doublet around δ 7.2-7.4 ppm.
-
-
Pyrrolidine Ring Protons:
-
H-2' (methine, α to Nitrogen and Pyridine): This proton is attached to a stereocenter and is adjacent to two nitrogen atoms (one in the pyrrolidine ring and one in the pyridine ring), leading to significant deshielding. It is expected to appear as a multiplet around δ 4.0-4.2 ppm.
-
H-5' (methylene, α to Nitrogen): These two diastereotopic protons will likely appear as distinct multiplets in the region of δ 3.0-3.5 ppm.
-
H-3' and H-4' (methylenes): These protons are further from the electron-withdrawing groups and are expected to appear as complex multiplets in the upfield region, typically between δ 1.8-2.2 ppm.
-
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.
-
Pyridine Ring Carbons:
-
C-2 (attached to pyrrolidine): This carbon is expected to be significantly downfield, likely in the range of δ 160-165 ppm, due to its attachment to the nitrogenous pyrrolidine ring.
-
C-6 (α to Nitrogen): This carbon will also be deshielded, with an expected chemical shift around δ 150 ppm.
-
C-4 (attached to Bromine): The carbon bearing the bromine atom will be deshielded, with an anticipated chemical shift in the region of δ 130-135 ppm.
-
C-3 and C-5: These carbons are expected to have chemical shifts in the range of δ 120-130 ppm.
-
-
Pyrrolidine Ring Carbons:
-
C-2' (methine): This carbon, attached to both the pyridine ring and the pyrrolidine nitrogen, will be the most downfield of the pyrrolidine carbons, likely appearing around δ 60-65 ppm.
-
C-5' (methylene, α to Nitrogen): This carbon is expected to resonate at approximately δ 45-50 ppm.
-
C-3' and C-4' (methylenes): These carbons will be the most shielded, with chemical shifts anticipated in the δ 25-35 ppm region.
-
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyridine Ring | |||
| H-6 | 8.2 - 8.4 | d | 150 |
| H-3 | 7.4 - 7.6 | s or d | 120 - 130 |
| H-5 | 7.2 - 7.4 | d | 120 - 130 |
| C-2 | - | - | 160 - 165 |
| C-4 | - | - | 130 - 135 |
| Pyrrolidine Ring | |||
| H-2' | 4.0 - 4.2 | m | 60 - 65 |
| H-5' | 3.0 - 3.5 | m | 45 - 50 |
| H-3', H-4' | 1.8 - 2.2 | m | 25 - 35 |
II. Comparative Analysis: NMR vs. Alternative Techniques
While NMR provides a wealth of structural information, other analytical techniques offer complementary data that can be crucial for a comprehensive characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, MS would provide:
-
Molecular Ion Peak: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1][2] This would result in two peaks of almost equal intensity separated by 2 m/z units, confirming the presence of a single bromine atom.[1][2]
-
Fragmentation Pattern: Electron ionization (EI) would lead to predictable fragmentation of the molecule. Key fragments would likely arise from the loss of the bromine atom and cleavage of the pyrrolidine ring.
Comparison with NMR:
-
Strengths of MS: High sensitivity, provides accurate molecular weight and elemental composition, and can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.
-
Limitations of MS: Provides limited information about the specific arrangement of atoms and stereochemistry. Isomers can be difficult to distinguish without tandem MS (MS/MS) and authentic standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity assessment and quantification in pharmaceutical analysis.[3][4][5][6][7] For this compound, an HPLC method would be developed to:
-
Determine Purity: A single, sharp peak in the chromatogram would indicate a high degree of purity. The presence of other peaks would suggest impurities or degradation products.
-
Quantify the Compound: Using a suitable detector (e.g., UV-Vis) and a calibration curve, the concentration of the compound in a sample can be accurately determined.
Comparison with NMR:
-
Strengths of HPLC: Excellent for determining purity and for quantifying the analyte. It is a highly sensitive and reproducible technique.
-
Limitations of HPLC: Provides no direct structural information. It is a separative technique that relies on a detector for signal generation. Identification is typically based on retention time comparison with a known standard.
III. Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz or higher NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shifts using the residual solvent peak as a reference.
-
Mass Spectrometry (Electron Ionization - EI)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound.
Instrumentation: HPLC system with a UV-Vis detector.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer).
-
Column: Use a reverse-phase column (e.g., C18).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
-
Injection: Inject a known volume of the sample onto the column.
-
Elution: Elute the sample through the column with the mobile phase.
-
Detection: Monitor the eluent using the UV-Vis detector at a wavelength where the compound absorbs.
IV. Visualizing the Analysis
Molecular Structure and Numbering
Caption: Molecular structure of this compound with IUPAC numbering.
Analytical Workflow
Caption: A typical workflow for the comprehensive structural analysis of a novel compound.
V. Conclusion
The structural elucidation of novel compounds like this compound necessitates a multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy provide the most detailed map of the molecular architecture, Mass Spectrometry and HPLC offer critical, complementary information regarding molecular weight, elemental composition, and purity. For the modern researcher, a comprehensive understanding of the strengths and limitations of each technique is paramount for efficient and accurate characterization, ultimately accelerating the pace of drug discovery and development.
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
MDPI. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. [Link]
-
ResearchGate. Analysis of alkaloids from different chemical groups by different liquid chromatography methods. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
TutorChase. How can you identify the presence of halogens using mass spectrometry?. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
MSU Chemistry. Mass Spectrometry. [Link]
-
ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
mass spectrometry and fragmentation pattern of 4-Bromo-2-(pyrrolidin-2-yl)pyridine
A Comprehensive Guide to the Mass Spectrometry and Fragmentation Pattern of 4-Bromo-2-(pyrrolidin-2-yl)pyridine
Introduction: The Analytical Challenge of Substituted Pyridines
Substituted pyridine and pyrrolidine moieties are cornerstone scaffolds in modern drug discovery, appearing in numerous pharmacologically active agents, from nicotine alkaloids to novel therapeutics.[1][2] The compound this compound represents a confluence of key structural features: a halogenated aromatic ring and a saturated N-heterocyclic substituent. Elucidating the structure of such molecules and identifying related impurities or metabolites is a critical task in pharmaceutical development, for which mass spectrometry (MS) is an indispensable tool.[3][4]
Pillar 1: The Unmistakable Isotopic Signature of Bromine
Before delving into fragmentation, the most immediate identifying feature of a bromine-containing compound in a mass spectrum is its unique isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[5]
This natural distribution means that any ion containing a single bromine atom will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). This "M/M+2" pattern is a definitive marker for the presence of bromine.[6] For this compound (Molecular Formula: C₉H₁₁BrN₂), the molecular ion will manifest as two distinct peaks at:
-
m/z 240: Corresponding to the molecule containing the ⁷⁹Br isotope.
-
m/z 242: Corresponding to the molecule containing the ⁸¹Br isotope.
The near 1:1 intensity ratio of these peaks provides immediate confirmation of the compound's elemental composition, a crucial first step in spectral interpretation.
Pillar 2: Proposed Fragmentation Pathways of this compound
The fragmentation of the molecular ion is driven by the relative stability of the resulting fragment ions and neutral losses. The structure of this compound contains several likely points of cleavage: the pyrrolidine ring, the bond connecting the two rings, and the pyridine ring itself. Ionization under EI typically begins by removing an electron from a high-energy non-bonding orbital, such as the lone pairs on the nitrogen atoms.
The most probable fragmentation pathways are initiated by alpha-cleavage within the pyrrolidine ring, a characteristic fragmentation mode for aliphatic amines due to the stabilization of the resulting cation.[7][8]
Key Predicted Fragmentation Steps:
-
Alpha-Cleavage: The primary and most favored fragmentation is the cleavage of the C-C bond adjacent to the pyrrolidine nitrogen and the pyridine ring. This results in the loss of an ethylene radical (C₂H₄), leading to the formation of a stable, resonance-stabilized iminium ion.
-
Loss of Pyrrolidine Moiety: Cleavage of the bond between the pyridine and pyrrolidine rings can occur, leading to the loss of a neutral pyrrolidine or related radical.
-
Pyridine Ring Fission: The pyridine ring itself can fragment, often through the characteristic loss of a neutral hydrogen cyanide (HCN) molecule.[9]
-
Loss of Bromine: Cleavage of the C-Br bond can result in the loss of a bromine radical. The resulting fragment ion will lack the characteristic M/M+2 isotopic pattern.[10]
The following diagram illustrates the proposed major fragmentation cascade.
Caption: Predicted EI fragmentation pathway for 2-(pyrrolidin-2-yl)pyridine.
Data Summary and Comparison
The table below summarizes the predicted key ions for both compounds, allowing for a direct comparison.
| Predicted Ion (m/z) for this compound | Predicted Ion (m/z) for 2-(pyrrolidin-2-yl)pyridine | Proposed Structure / Neutral Loss | Comments |
| 240 / 242 | 162 | [M]⁺• (Molecular Ion) | Brominated compound shows characteristic 1:1 M/M+2 pattern. |
| 212 / 214 | 134 | [M - C₂H₄]⁺• | Major fragment from alpha-cleavage in the pyrrolidine ring. |
| 185 / 187 | 107 | [M - C₂H₄ - HCN]⁺• | Subsequent loss of HCN from the pyridine ring. |
| 161 | - | [M - Br]⁺ | Loss of bromine radical; this ion will be a singlet. |
| 157 / 159 | 79 | [Bromopyridinium]⁺ / [Pyridinium]⁺ | Result of cleavage between the two rings. |
| 70 | 70 | [C₄H₈N]⁺ | Pyrrolidinium iminium ion, common to both compounds. |
Experimental Protocol: A Self-Validating Approach
To acquire mass spectral data for these compounds, a standard Gas Chromatography-Mass Spectrometry (GC-MS) setup with electron ionization is recommended. This provides robust and reproducible fragmentation patterns ideal for structural elucidation.
Methodology
-
Sample Preparation:
-
Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as methanol or acetonitrile.
-
Perform serial dilutions to a final concentration of ~10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Instrument: Agilent GC-MS system or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Splitless mode).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. [11]This standard energy provides sufficient energy to cause reproducible fragmentation.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Data Acquisition: Full scan mode.
-
Experimental Workflow Diagram
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The mass spectral fragmentation of this compound can be logically predicted through an understanding of fundamental chemical principles and comparison with non-brominated analogs. The presence of bromine provides a powerful diagnostic tool in the form of a characteristic 1:1 M/M+2 isotopic pattern. The primary fragmentation pathway is anticipated to be an alpha-cleavage within the pyrrolidine ring, leading to a dominant fragment ion resulting from the loss of ethylene. By comparing these predicted patterns with those of 2-(pyrrolidin-2-yl)pyridine, the specific influence of the bromine substituent is clearly delineated. The provided experimental protocol offers a robust starting point for researchers to validate these predictions and utilize mass spectrometry for the confident structural elucidation of this and related compounds.
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A Comparative Spectroscopic Guide to the Characterization of 4-Bromo-2-(pyrrolidin-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the unambiguous structural elucidation of novel compounds is paramount. 4-Bromo-2-(pyrrolidin-2-yl)pyridine stands as a significant heterocyclic building block, integrating the electronic properties of a brominated pyridine ring with the stereochemical complexity of a pyrrolidine substituent. This guide offers a comprehensive, in-depth analysis of the spectroscopic data essential for the characterization of this molecule. By drawing comparisons with structurally related analogues, we provide a framework for confident identification and differentiation, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
The Structural Rationale: Predicting Spectroscopic Signatures
The spectroscopic fingerprint of this compound is a composite of its two key structural motifs: the 4-bromopyridine and the 2-pyrrolidinyl moieties. Understanding the expected contributions of each is fundamental to interpreting the final spectra.
-
The 4-Bromopyridine System: The pyridine ring is an electron-deficient aromatic system. The bromine atom at the 4-position exerts a significant electronic influence through both inductive withdrawal and resonance effects, which will be reflected in the chemical shifts of the aromatic protons and carbons.
-
The 2-Pyrrolidinyl Moiety: This saturated heterocyclic ring introduces aliphatic protons and carbons. The stereocenter at the 2-position of the pyrrolidine ring can lead to complex splitting patterns in the ¹H NMR spectrum due to diastereotopic protons. The N-H proton of the pyrrolidine is also a key diagnostic feature.
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic analysis of such a compound.
Introduction: The Prominence of the 2-(Pyrrolidin-2-yl)pyridine Scaffold in Neuroscience
An In-Depth Comparative Guide to the Biological Activity of 4-Bromo-2-(pyrrolidin-2-yl)pyridine Analogs
The pyrrolidine ring is a foundational five-membered nitrogen heterocycle that serves as a versatile scaffold in medicinal chemistry for developing novel, biologically active compounds.[1][2] Its non-planar, sp3-hybridized structure allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional complexity of drug candidates.[1] When combined with a pyridine ring, it forms the 2-(pyrrolidin-2-yl)pyridine core, a structure renowned for its interaction with neuronal nicotinic acetylcholine receptors (nAChRs).[3][4]
Neuronal nAChRs are ligand-gated ion channels that play a critical role in various physiological processes by regulating neuronal excitability and neurotransmitter release.[3] The diversity of nAChR subtypes, such as the high-affinity α4β2 and the homomeric α7 receptors, presents significant opportunities for developing subtype-selective compounds to manage conditions like nicotine addiction, cognitive disorders, and neurodegenerative diseases.[5][6]
This guide focuses on analogs of this compound, a specific scaffold where substitutions on the pyridine ring are explored to modulate biological activity. By systematically altering the structure, researchers can fine-tune a compound's binding affinity, functional efficacy (agonist vs. antagonist activity), and subtype selectivity. We will objectively compare the performance of these analogs, providing the supporting experimental data and detailed methodologies that underpin these findings.
Comparative Biological Activity at Neuronal nAChRs
The biological activity of 2-(pyrrolidin-2-yl)pyridine analogs is primarily assessed by their binding affinity (Ki) for specific nAChR subtypes and their functional effect as agonists (activators) or antagonists (inhibitors). The following table summarizes in vitro data for a series of analogs, demonstrating how modifications to the pyridine ring influence their interaction with α4β2 nAChRs, a key subtype involved in nicotine dependence.
| Compound ID | C5-Pyridine Substitution | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| 1 | -H (Parent Compound) | α4β2 | 0.15 | Agonist |
| 2a | -Phenyl | α4β2 | 0.055 | Antagonist |
| 2b | -2-Fluorophenyl | α4β2 | 0.14 | Antagonist |
| 2c | -3-Chlorophenyl | α4β2 | 0.063 | Antagonist |
| 2d | -4-Methoxyphenyl | α4β2 | 0.076 | Antagonist |
| 2e | -Thiophen-2-yl | α4β2 | 0.69 | Agonist |
Data synthesized from structure-activity relationship studies on 5-substituted pyridine analogs of 3-(2-(pyrrolidinyl)methoxy)pyridine.[7]
Expert Interpretation: The data reveals a clear structure-activity relationship (SAR). The unsubstituted parent compound 1 acts as a potent agonist at α4β2 nAChRs.[7] Introducing a bulky phenyl group at the C5 position, as seen in compounds 2a-d , dramatically switches the functional activity from agonist to antagonist while maintaining or even improving binding affinity.[7] This suggests that the C5 position is a critical determinant of functional efficacy. The steric bulk of the phenyl ring may allow the molecule to bind tightly to the receptor but prevent the conformational change required for channel activation. Interestingly, substituting with a heteroaryl group like thiophene (2e ) retains the agonist activity, indicating that both electronic and steric factors are at play.[7]
Visualizing the Drug Discovery Workflow
The process of identifying and characterizing these analogs follows a structured workflow. The diagram below illustrates the typical screening cascade, from initial binding assays to functional characterization.
Caption: Workflow for nAChR ligand discovery and characterization.
Key Experimental Methodologies
The data presented in this guide is generated through rigorous, validated experimental protocols. Describing these methods is crucial for trustworthiness and reproducibility.
Radioligand Binding Assay (for Binding Affinity)
This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Causality: The choice of radioligand is critical. [³H]-epibatidine is often used due to its very high affinity and ability to bind to multiple nAChR subtypes, making it a versatile tool for competitive binding studies.[6]
Protocol:
-
Preparation of Membranes: Membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2) are prepared and stored at -80°C.
-
Assay Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]-epibatidine at a final concentration of ~0.1 nM), and varying concentrations of the unlabeled test compound (e.g., from 1 pM to 10 µM).
-
Equilibration: Incubate the plates for 2-4 hours at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp Electrophysiology (for Functional Activity)
This technique directly measures the ion flow through the nAChR channel upon application of a compound, allowing for the definitive classification of the compound as an agonist, antagonist, or partial agonist.
Causality: Xenopus oocytes are a preferred expression system because they are large, robust cells that efficiently express foreign proteins like nAChR subunits and have low levels of endogenous channels, providing a clean system for analysis.[5]
Protocol:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Prepare and inject the oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2).
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression on the cell surface.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential, typically -70 mV.
-
-
Agonist Testing: Apply the test compound to the oocyte at various concentrations. An agonist will induce an inward current, and the amplitude of this current is proportional to the degree of channel activation. A concentration-response curve is generated to determine the EC₅₀ (potency) and Imax (efficacy).
-
Antagonist Testing: To test for antagonist activity, co-apply the test compound with a known concentration of an agonist (e.g., acetylcholine). An antagonist will reduce the current evoked by the agonist. A concentration-inhibition curve is generated to determine the IC₅₀.
Mechanism of Action at the Synapse
The functional differences between agonists and antagonists have profound implications at the synaptic level. Agonists mimic the action of the endogenous neurotransmitter acetylcholine (ACh), while antagonists block it.
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The Pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The pyridine ring, a foundational heterocyclic scaffold, is a cornerstone of modern medicinal chemistry. Its versatile electronic properties and ability to engage in various intermolecular interactions have cemented its status as a "privileged structure" in drug design, featuring prominently in a multitude of FDA-approved therapeutics.[1] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyridine derivatives across three critical therapeutic areas: oncology, infectious diseases, and inflammation. By dissecting the intricate connections between molecular architecture and biological function, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.
Part 1: Anticancer Activity of Pyridine Derivatives
Pyridine-containing compounds have demonstrated significant potential in oncology by targeting a wide array of cancer cell lines.[2][3] The antiproliferative effects of these derivatives are often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of cells as an indicator of their viability.[4][5][6][7]
Comparative Analysis of Anticancer Potency
The following tables present a comparative view of the cytotoxic activity of different series of pyridine derivatives against various cancer cell lines. This data highlights how subtle modifications to the pyridine scaffold can lead to dramatic shifts in anticancer potency.
Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [1][8]
| Compound ID | Substitution Pattern | IC50 (µM) after 48h | IC50 (µM) after 72h |
| 8a | 4-Fluorophenyl urea | 7.03 | 5.14 |
| 8b | 4-Chlorophenyl urea | 4.68 | 2.50 |
| 8d | 4-Bromophenyl urea | 3.03 | 1.63 |
| 8e | 4-Iodophenyl urea | 0.22 | 0.11 |
| 8n | 3,4-Dichlorophenyl urea | 1.88 | 0.80 |
| Doxorubicin | Standard Drug | 1.93 | Not Reported |
| Sorafenib | Positive Control | 4.50 | Not Reported |
Data sourced from a study by El-Naggar et al.[1]
The data in Table 1 clearly illustrates a compelling SAR trend where the nature of the halogen substituent on the phenyl urea moiety dramatically influences anticancer activity. A clear trend of increasing potency is observed down the halogen group, with the 4-iodophenyl urea derivative (8e) exhibiting exceptional activity, significantly surpassing the standard chemotherapeutic drug, Doxorubicin.[1] This suggests that the electronic properties and polarizability of the substituent play a crucial role in the compound's interaction with its biological target.
Table 2: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives against MGC-803 Gastric Cancer Cells
| Compound ID | Substitution Pattern | IC50 (nM) |
| 28a | Unsubstituted Phenyl | >10,000 |
| 28b | 4-Fluorophenyl | 1,250 |
| 28c | 4-Chlorophenyl | 450 |
| 28e | 4-Bromophenyl | 38 |
| 28f | 4-Iodophenyl | 62 |
| Afatinib | Positive Control | 120 |
Data sourced from a study on Nek2 inhibitors.[9]
This series of imidazo[1,2-a]pyridines, investigated as Nek2 inhibitors, also demonstrates a strong halogen-dependent SAR.[9] The 4-bromophenyl derivative (28e) emerged as the most potent compound, with an impressive IC50 value of 38 nM, highlighting the critical role of specific halogen substitutions in enhancing antiproliferative effects against gastric cancer cells.
Experimental Protocol: MTT Assay for Anticancer Activity
The following protocol outlines the standardized procedure for assessing the cytotoxic activity of pyridine derivatives using the MTT assay.[4][5][6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MGC-803) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives and incubate for the desired time periods (e.g., 48 and 72 hours).[1][8]
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.[4][6]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[4][5] The absorbance is directly proportional to the number of viable cells.
Caption: Workflow of the MTT assay for determining cell viability.
Part 2: Antimicrobial Activity of Pyridine Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.[10][11] The potency of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[3][12][13][14]
Comparative Analysis of Antimicrobial Potency
The following table summarizes the MIC values of a series of pyridine derivatives against various bacterial strains, showcasing the influence of different structural modifications on their antibacterial efficacy.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyridine Derivatives
| Compound ID | Substitution Pattern | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 17d | 4-F substituted | 0.5 | - | - | - |
| 21c | Sulfonamide derivative | 4 | - | - | - |
| 21g | Sulfonamide derivative | 4 | - | - | - |
| 2c | Cyclohexylamine deriv. | 39 | 39 | - | - |
| Gatifloxacin | Standard Drug | 1.0 | - | - | - |
| Gentamicin | Standard Drug | - | - | - | - |
Data compiled from multiple sources.[15][16]
The data reveals that specific substitutions are key to potent antibacterial activity. For instance, the 4-fluoro substituted derivative (17d) demonstrated superior activity against S. aureus, even surpassing the standard drug gatifloxacin.[15] The sulfonamide derivatives (21c and 21g) also exhibited strong antibacterial effects.[15] Interestingly, the cyclohexylamine derivative (2c) showed notable activity against Gram-positive bacteria.[16]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.[3][14]
-
Preparation of Inoculum: Culture bacterial strains in a suitable broth (e.g., Mueller-Hinton Broth) to an optical density corresponding to a 0.5 McFarland standard. Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1]
-
Serial Dilution of Compounds: Serially dilute the pyridine derivatives in the broth in a 96-well microtiter plate.[1]
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for MIC determination by broth microdilution.
Part 3: Anti-inflammatory Activity of Pyridine Derivatives
Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Pyridine derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[17][18][19][20]
Comparative Analysis of COX-2 Inhibition
The selective inhibition of COX-2 over COX-1 is a key objective in the design of anti-inflammatory drugs to minimize gastrointestinal side effects. The following table compares the COX-2 inhibitory activity and selectivity of various pyridine derivatives.
Table 4: Comparative COX-2 Inhibitory Activity of Pyridine Derivatives
| Compound ID | Compound Class | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 9d | Pyridopyrimidine | 0.54 | 3.54 | 6.56 |
| 6b | Pyridazine | 0.18 | 1.14 | 6.33 |
| Cox-2-IN-26 | Pyridine deriv. | 0.067 | 10.61 | ~158 |
| Celecoxib | Standard Drug | 1.11 | 5.68 | 5.12 |
Data compiled from multiple sources.[17][18][20]
The data underscores the potential of pyridine-based scaffolds in developing potent and selective COX-2 inhibitors. Compound 6b, a pyridazine derivative, and compound 9d, a pyridopyrimidine, both demonstrated superior COX-2 inhibition and selectivity compared to the standard drug celecoxib.[18][20] The pyridine derivative Cox-2-IN-26 exhibited remarkable potency and an exceptionally high selectivity index, highlighting its promise as a lead compound for further development.[17]
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
This protocol provides a general methodology for assessing the in-vitro inhibitory activity of pyridine derivatives against the COX-2 enzyme using a fluorometric assay.[17][21][22]
-
Reagent Preparation: Prepare solutions of purified COX-2 enzyme, a fluorometric probe, arachidonic acid (substrate), and the test compounds (pyridine derivatives) in an appropriate assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, combine the COX-2 enzyme, assay buffer, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Kinetic Measurement: Immediately measure the fluorescence kinetics over a period of 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[21] The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
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A Comparative Guide to the Structural Elucidation of Pyridine Compounds: From Diffraction to Computation
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've witnessed firsthand the pivotal role that precise structural information plays in modern research, particularly in fields reliant on heterocyclic chemistry. The pyridine ring, a cornerstone of countless pharmaceuticals and functional materials, presents unique challenges and opportunities in its structural analysis. An unambiguous understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is the foundation upon which we design more effective drugs, develop novel catalysts, and engineer advanced materials.
This guide provides an in-depth, objective comparison of the principal techniques used to determine the structure of pyridine-containing compounds. We will delve into the unparalleled power of single-crystal X-ray diffraction (SC-XRD) as the definitive method, while also exploring the complementary and often more accessible techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. Our focus will be on the causality behind experimental choices, providing you with the insights to select the most effective analytical strategy for your research objectives.
Part 1: The Definitive Answer: Single-Crystal X-ray Crystallography (SC-XRD)
When an unequivocal, high-resolution 3D structure is required, single-crystal X-ray diffraction is the gold standard.[1] It is the only technique that directly visualizes the atomic arrangement in the solid state, providing precise measurements of bond lengths, bond angles, and the spatial relationships between atoms.[2]
Core Principles: Why It Works
SC-XRD operates on the principle of diffraction. When a beam of X-rays, with wavelengths similar to the distances between atoms, passes through an ordered, crystalline sample, the X-rays are scattered by the electrons of the atoms.[3] Due to the crystal's repeating lattice structure, these scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots.[2] By analyzing the geometric arrangement and intensities of these spots, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from that, deduce the precise position of every atom.[4]
For pyridine compounds, this technique is invaluable for:
-
Absolute Structure Determination: Unambiguously defining stereochemistry and absolute configuration.[1]
-
Conformational Analysis: Revealing the preferred solid-state conformation of flexible substituents on the pyridine ring.
-
Intermolecular Interactions: Directly observing and quantifying crucial non-covalent interactions such as hydrogen bonds (e.g., N···H–O) and π-π stacking, which govern crystal packing and physical properties.[5]
The SC-XRD Experimental Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires both skill and patience. The quality of the final structure is entirely dependent on the quality of the initial crystal.
Experimental Protocol: From Powder to Structure
1. Synthesis and Purification (The Prerequisite)
-
Objective: To obtain the pyridine compound in the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality structure.
-
Methodology:
-
Synthesize the target pyridine compound using established chemical routes.
-
Purify the crude product extensively. Common methods include column chromatography, distillation, or recrystallization from a bulk solvent.
-
Thoroughly dry the compound. Pyridine and its derivatives are often hygroscopic, and residual water or solvent can interfere with crystallization.[6] For stubborn water contamination, drying over agents like KOH or CaH₂ followed by distillation may be necessary.[6]
-
-
Causality: The crystallization process relies on the slow, ordered self-assembly of identical molecules. Impurities disrupt this process by competing for sites in the crystal lattice, preventing the formation of large, well-ordered single crystals.
2. Crystal Growth (The Art and Science)
-
Objective: To grow single crystals of sufficient size (typically 0.1-0.3 mm in all dimensions) and quality (well-defined faces, no cracks or twinning).
-
Common Methodologies:
| Method | Principle | Best For | Pyridine-Specific Considerations |
| Slow Solvent Evaporation | A saturated or near-saturated solution is prepared, and the solvent is allowed to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, inducing crystallization.[7] | Thermally stable, moderately soluble compounds. | The high hygroscopicity of many pyridines means the vessel should be covered but not hermetically sealed to allow solvent egress while minimizing water ingress.[6] |
| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger sealed jar containing a "poor" solvent (the precipitant) in which the compound is insoluble but which is miscible with the good solvent. The precipitant vapor slowly diffuses into the good solvent, reducing the compound's solubility and promoting crystal growth.[8] | Small quantities of material; compounds that oil out during slow evaporation. | For the inner vial (good solvent), consider dichloromethane or chloroform. For the outer jar (precipitant), hydrocarbons like hexane or ethers are common choices.[9] Be aware that dichloromethane (DCM) can react with some pyridines over time to form bispyridinium salts, especially in the presence of electron-donating groups.[10] |
| Co-crystallization | If the target pyridine compound fails to crystallize on its own, a stoichiometric amount of a second molecule (a "co-former") is added. The co-former is chosen to form strong and predictable non-covalent interactions, such as hydrogen bonds, with the target molecule. | Compounds with strong hydrogen bond donors/acceptors that don't self-assemble well. | Pyridine's nitrogen is an excellent hydrogen bond acceptor. Co-crystallization with carboxylic acids is a very common and effective strategy, often forming a robust carboxylic acid-pyridine "heterosynthon".[11][12][13] |
3. Data Collection and Structure Refinement
-
Objective: To obtain a complete and high-quality diffraction dataset and to refine a chemically sensible structural model against this data.
-
Methodology:
-
A suitable crystal is selected under a microscope and mounted on the goniometer head of a single-crystal diffractometer.[8]
-
The crystal is cooled in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations, which improves the quality of the diffraction data.[8]
-
The diffractometer exposes the crystal to a monochromatic X-ray beam (e.g., from a Mo or Cu source) and rotates it, while a detector records the positions and intensities of the diffracted X-ray spots.[2][8]
-
The collected data is processed to correct for experimental factors. The structure is then "solved" using computational methods to overcome the "phase problem" and generate an initial electron density map.[3][8]
-
This initial model is refined by adjusting atomic positions and displacement parameters to achieve the best possible fit between the calculated and the experimentally observed diffraction data.[8][12]
-
Part 2: The Comparative Landscape: Alternative & Complementary Techniques
While SC-XRD provides the ultimate structural answer, it is not always feasible or necessary. Other techniques provide complementary information and are often the first line of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[14]
-
Principle: NMR exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, and coupling between neighboring nuclei provides information about atomic connectivity.[14]
-
Comparison with SC-XRD:
-
Advantages: Provides data on the molecule's structure in solution, which can be more relevant to its biological activity or reaction chemistry. Experiments are generally much faster than growing crystals and collecting diffraction data.
-
Limitations: Provides a time- and ensemble-averaged structure, not the precise atomic coordinates of a single state. Deriving 3D structure requires complex analysis (e.g., NOESY experiments) and is less precise than XRD.
-
-
Pyridine-Specific Insights: The ¹H NMR spectrum of a pyridine ring is highly characteristic. The electron-withdrawing nitrogen atom deshields the ring protons, shifting them downfield compared to benzene.[14]
-
α-protons (C2, C6): Most deshielded (δ 8.5-8.8 ppm) due to their proximity to the nitrogen.[14]
-
γ-proton (C4): Intermediate chemical shift (δ 7.5-7.8 ppm).[14]
-
β-protons (C3, C5): Most shielded among the ring protons (δ 7.1-7.5 ppm).[14] These shifts are highly sensitive to substituents and protonation of the nitrogen atom, making NMR an excellent tool for confirming chemical transformations.[15]
-
| Technique | Information Gained | Sample State | Throughput | Key Advantage for Pyridines |
| SC-XRD | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, packing | Solid (Single Crystal) | Low | Unambiguous structure and intermolecular interactions. |
| NMR | Atomic connectivity, chemical environment, solution-state conformation | Liquid (Solution) | High | Rapid confirmation of substitution patterns and electronic state in solution.[14] |
| MS | Molecular weight, elemental formula, fragmentation patterns | Gas/Liquid | High | High-sensitivity confirmation of molecular formula and identification of impurities.[16] |
| Computational | Predicted 3D structure, electronic properties, reaction energies | In Silico | Very High | A priori prediction of structure and properties to guide synthesis and experimentation.[17] |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound with extremely high accuracy.
-
Principle: A sample is ionized, and the resulting ions are accelerated by an electric field and separated according to their m/z ratio by a magnetic or electric field.
-
Comparison with SC-XRD: MS provides no direct information about the 3D structure or connectivity of a molecule. Its strength lies in its sensitivity and its ability to confirm the molecular formula.
-
Pyridine-Specific Applications: Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is a powerful method for identifying and quantifying pyridine compounds in complex mixtures, such as in pharmaceutical impurity profiling or metabolomics studies.[18][19][20]
Computational Modeling
Computational chemistry provides a theoretical lens to investigate molecular structure and properties. Methods like Density Functional Theory (DFT) can predict geometries, energies, and spectroscopic properties.[21]
-
Principle: DFT and other quantum mechanical methods solve approximations of the Schrödinger equation to calculate the electronic structure of a molecule, from which its geometry and other properties can be derived.
-
Comparison with SC-XRD: Computational models provide predictions, not experimental measurements. Their accuracy is dependent on the chosen level of theory and basis set. However, they are invaluable for rationalizing experimental results and predicting the properties of yet-to-be-synthesized molecules.[22] Importantly, computational results are often validated by comparison with experimental X-ray data.[23]
-
Pyridine-Specific Applications:
Part 3: An Integrated Strategy for Structural Elucidation
In practice, these techniques are not used in isolation but as part of a comprehensive, logical workflow. No single technique can provide the complete picture. A typical research workflow leverages the strengths of each method in a sequential and complementary fashion.
This logical progression ensures efficiency. Fast, high-throughput techniques like MS and NMR are used first to confirm that the correct molecule has been synthesized and purified. Computational modeling can then provide predictive insights to guide further experiments. Finally, the often time-consuming but definitive technique of X-ray crystallography is employed to provide the unambiguous, publication-quality proof of the three-dimensional structure.
Conclusion
The structural elucidation of pyridine compounds is a multi-faceted challenge that benefits from a multi-technique approach. While NMR, MS, and computational modeling are essential tools for initial characterization, prediction, and analysis in solution, single-crystal X-ray crystallography remains the unparalleled and authoritative method for determining the precise, unambiguous three-dimensional structure in the solid state. It provides the ultimate proof of structure, revealing the subtle details of conformation and intermolecular interactions that are critical for rational drug design, materials engineering, and advancing chemical science.
References
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- Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025). Taylor & Francis Online.
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- Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (n.d.). PMC - NIH.
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- Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. (2023). MDPI.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Bromo-2-(pyrrolidin-2-yl)pyridine
In the landscape of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule like 4-Bromo-2-(pyrrolidin-2-yl)pyridine, a heterocyclic building block with significant potential, rigorous purity validation is paramount. The presence of even trace impurities—be they starting materials, byproducts, or stereoisomers—can have profound and often unforeseen consequences on biological activity and toxicity.
This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive purity assessment of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection and execution of these techniques. Our approach is rooted in the principle of creating a self-validating analytical workflow, ensuring the highest degree of confidence in your results.
The Analytical Imperative: A Multi-Modal Approach
No single analytical technique can provide a complete picture of a compound's purity.[1] A robust validation strategy relies on a multi-technique, or orthogonal, approach, where each method provides a different and complementary piece of the purity puzzle. For this compound, which possesses a chiral center, both chemical and stereoisomeric purity must be addressed.
The core analytical workflow for this molecule should be designed to answer four critical questions:
-
Identity: Is the compound what we think it is?
-
Achiral Purity: What is the percentage of the main compound relative to any process-related impurities or degradation products?
-
Chiral Purity: What is the enantiomeric excess (e.e.) of the desired enantiomer?
-
Elemental Composition: Does the elemental makeup match the theoretical formula?
The following sections will compare the primary methods used to answer these questions, providing experimental insights and protocols tailored to the unique chemical properties of this compound.
Method 1: High-Performance Liquid Chromatography (HPLC) for Achiral Purity
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[2] For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is the workhorse method, offering high resolution and quantitative accuracy.[2][3][4][5]
Expertise & Experience: The choice of an appropriate RP-HPLC method is crucial. Given the basic nature of the pyridine and pyrrolidine nitrogens, peak tailing can be a significant issue on standard silica-based C18 columns due to interactions with residual silanols. Therefore, a modern, end-capped C18 or a phenyl-hexyl column is recommended to improve peak shape. The mobile phase should be buffered to maintain a consistent ionization state of the analyte; a pH around 3-4 is often a good starting point to ensure the amine groups are protonated, leading to better retention and sharper peaks.
Experimental Protocol: RP-HPLC for Achiral Purity
Objective: To quantify the purity of this compound and separate it from potential process-related impurities.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.
-
From the stock, prepare a working solution of approximately 0.1 mg/mL.
-
-
Validation & System Suitability:
-
Before analysis, perform a system suitability test by injecting the working solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The method should be validated according to ICH Q2(R1) guidelines, assessing parameters like linearity, accuracy, precision, and robustness.[6][7][8]
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[9] This technique is unparalleled for identifying unknown impurities by providing precise molecular weight information.[10][11][12][13]
Expertise & Experience: While HPLC-UV can quantify impurities, it cannot identify them. LC-MS is the logical next step. For this compound, an electrospray ionization (ESI) source in positive ion mode is ideal, as the basic nitrogen atoms are readily protonated. The high-resolution mass data obtained from a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer allows for the determination of the elemental composition of impurities, which is critical for structural elucidation. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature to look for in the mass spectra of the parent compound and any bromine-containing impurities.[14]
Experimental Protocol: LC-MS for Impurity Profiling
Objective: To identify the molecular weights of impurities detected by HPLC-UV.
-
Instrumentation:
-
An LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Conditions:
-
Use an MS-compatible mobile phase. The formic acid-based mobile phase described in the HPLC protocol is suitable. Avoid non-volatile buffers like phosphate.[13]
-
The same gradient and column can be used to correlate peaks between HPLC-UV and LC-MS runs.
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Gas Temperature: 325 °C.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode to detect all ions. A targeted MS/MS experiment can be performed on impurity peaks to obtain fragmentation data for structural confirmation.
-
-
Data Analysis:
-
Extract the mass spectra for each impurity peak observed in the total ion chromatogram.
-
Use the accurate mass measurement to propose elemental compositions for the impurities.
-
Look for the characteristic bromine isotope pattern.
-
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule.[15] For purity assessment, quantitative NMR (qNMR) is a powerful primary method that can determine the purity of a sample without the need for a reference standard of the compound itself.[16][17][18][19]
Expertise & Experience: ¹H NMR is essential for confirming the identity of this compound. The spectrum should show characteristic signals for the pyridine and pyrrolidine protons with appropriate chemical shifts and coupling patterns. For purity, qNMR is highly advantageous because it is orthogonal to chromatographic methods.[16] The purity is determined by comparing the integral of a well-resolved analyte signal to the integral of a certified internal standard of known purity and concentration. Maleic acid or dimethyl sulfone are common choices for internal standards. It's crucial to ensure that the chosen signals for quantification (both for the analyte and the standard) do not overlap with any impurity or solvent signals.[17]
Experimental Protocol: ¹H qNMR for Absolute Purity
Objective: To confirm the structure and determine the absolute purity of the synthesized compound.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being quantified (typically 30-60 seconds) to ensure full relaxation.
-
Pulse Angle: 90°.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Method 4: Chiral HPLC for Enantiomeric Purity
Principle: Due to the stereocenter at the 2-position of the pyrrolidine ring, this compound exists as a pair of enantiomers. Chiral HPLC uses a chiral stationary phase (CSP) to differentially interact with the two enantiomers, allowing for their separation.
Expertise & Experience: The synthesis of 2-substituted pyrrolidines often requires stereocontrol to produce a single enantiomer.[20][21][22][23] Verifying the success of an asymmetric synthesis is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including N-heterocycles. Method development often involves screening different chiral columns and mobile phases (both normal-phase and reversed-phase) to achieve baseline separation of the enantiomers.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess (e.e.) of the synthesized compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase (Normal Phase): Typically a mixture of hexane and isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point is 90:10 Hexane:IPA + 0.1% DEA.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Prepare a solution of the compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
If available, analyze a racemic sample first to confirm the retention times of both enantiomers.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Comparative Summary of Analytical Techniques
| Technique | Information Obtained | Key Advantages | Common Limitations |
| RP-HPLC-UV | Achiral Purity, Quantification | High precision, robust, widely available. | Cannot identify unknown impurities; requires a reference standard for quantification. |
| LC-MS | Impurity Molecular Weight & Structure | High sensitivity and selectivity; provides structural information for unknowns.[11] | Quantification can be less precise than UV; response factors vary. |
| ¹H qNMR | Structural Confirmation, Absolute Purity | Primary method (no analyte standard needed), non-destructive, highly accurate.[16][18] | Lower sensitivity than HPLC; requires careful parameter optimization; peak overlap can be an issue.[19] |
| Chiral HPLC | Enantiomeric Purity (e.e.) | Directly measures enantiomeric composition. | Requires specialized, expensive columns; method development can be time-consuming. |
| Elemental Analysis | Elemental Composition (%C, H, N) | Confirms the empirical formula.[24][25] | Does not detect isomeric impurities; requires a relatively pure sample (>95%) for accurate results.[26][27] |
Recommended Analytical Workflow
A logical and comprehensive workflow is essential for ensuring the purity of this compound. The following diagram illustrates a self-validating approach to purity assessment.
Caption: A comprehensive workflow for purity validation.
Conclusion
The validation of synthesized this compound is a multi-faceted process that demands a suite of orthogonal analytical techniques. While RP-HPLC is indispensable for routine purity checks, it must be complemented by LC-MS for impurity identification, qNMR for absolute purity determination and structural verification, and chiral HPLC for ensuring stereochemical integrity. This integrated approach, grounded in sound analytical principles and validated protocols, provides the necessary confidence for advancing a compound through the rigorous pipeline of drug development. By understanding the causality behind experimental choices and implementing these self-validating systems, researchers can ensure the quality and integrity of their materials, ultimately contributing to the development of safer and more effective medicines.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]
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U.S. Food and Drug Administration. (2015). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA. [Link]
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry, 51(2), 76-81. [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
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Wikipedia. (2023). Elemental analysis. Wikipedia. [Link]
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Separation Science. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Separation Science. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]
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The Pyridine Scaffold: A Comparative Review of its Central Role in Modern Drug Discovery
Introduction: The Ubiquitous Pyridine Moiety in Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone of modern medicinal chemistry. Its prevalence is underscored by the fact that it is the second most common heterocyclic ring system found in drugs approved by the U.S. Food and Drug Administration (FDA)[1][2][3][4]. This is no coincidence; the unique physicochemical properties of the pyridine scaffold bestow significant advantages in drug design. The nitrogen atom introduces a dipole moment and acts as a hydrogen bond acceptor, which can enhance aqueous solubility and facilitate specific, high-affinity interactions with biological targets[5][6]. Furthermore, the aromatic nature of the ring allows for crucial π-π stacking interactions with protein residues, while its three distinct substitution positions (C2, C3, and C4) provide a versatile framework for medicinal chemists to fine-tune the steric and electronic properties of a molecule[5][7]. These attributes have been masterfully exploited to develop a vast arsenal of therapeutics spanning a wide range of diseases, from cancer and hypertension to infectious agents[7][8][9].
The incorporation of a pyridine moiety can significantly improve a compound's pharmacokinetic profile, enhancing its metabolic stability, cellular permeability, and overall potency[7][10]. For instance, the replacement of a phenyl ring with a pyridine ring in structure-activity relationship (SAR) studies has been shown to dramatically increase biological potency and metabolic stability[7]. This guide provides a comparative review of prominent pyridine-based compounds, focusing on two major therapeutic areas: oncology and cardiovascular disease. We will delve into a head-to-head comparison of their performance, supported by experimental data, and provide detailed protocols for key assays used in their evaluation.
Comparative Analysis of Pyridine-Based Compounds in Oncology
A significant portion of FDA-approved pyridine-containing drugs, approximately 33%, are indicated for cancer treatment[7][11]. Many of these compounds function as kinase inhibitors, targeting the enzymes that regulate cellular processes such as proliferation, survival, and apoptosis, which are often dysregulated in cancer[11][12].
Mechanism of Action: Tyrosine Kinase Inhibition
Tyrosine kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, activating downstream signaling pathways that can drive tumor growth. Pyridine-based inhibitors are often designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing phosphorylation[13][].
Below is a diagram illustrating the general mechanism of action for ATP-competitive pyridine-based kinase inhibitors.
Caption: Mechanism of ATP-competitive pyridine-based kinase inhibitors.
Quantitative Comparison of Pyridine-Based Kinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below presents a comparative summary of the IC50 values for several prominent pyridine-containing kinase inhibitors against various human cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Imatinib | BCR-Abl, c-KIT, PDGFR | K562 | Chronic Myeloid Leukemia | < 1 | [15] |
| Sorafenib | VEGFR, PDGFR, RAF | HepG2 | Hepatocellular Carcinoma | 2.0 | [16] |
| MDA-MB-231 | Breast Cancer | 6.9 | [16] | ||
| Gefitinib | EGFR | HCC827 | Non-Small Cell Lung | ~0.02 | [16] |
| A431 | Epidermoid Carcinoma | ~0.005 | [16] | ||
| Erlotinib | EGFR | HCC827 | Non-Small Cell Lung | ~0.02 | [16] |
| Pyridine-urea 8e | VEGFR-2 | MCF-7 | Breast Cancer | 0.11 (72h) | [17][18] |
| Imidazo[1,2-a]pyridine 6j | Nek2 | MGC-803 | Gastric Cancer | 0.04 | [17] |
Key Insights from Comparative Data:
-
Potency and Selectivity: The data highlights the remarkable potency that can be achieved with the pyridine scaffold, with some compounds exhibiting IC50 values in the nanomolar range. The specific substitutions on the pyridine ring and associated moieties dictate the kinase selectivity and, consequently, the cancer cell lines against which they are most effective[4][9][10][17][19]. For example, the imidazo[1,2-a]pyridine derivative 6j shows exceptional potency against gastric cancer cells by targeting Nek2 kinase[17].
-
Structure-Activity Relationship (SAR): The pyridine-urea derivatives demonstrate how modifications can impact efficacy. For instance, compound 8e , with a 3-CF3 substitution on the phenylurea ring, shows significantly higher potency against MCF-7 breast cancer cells compared to other derivatives in its series[17]. This underscores the importance of electronic and steric factors in drug design.
-
Head-to-Head Comparisons: While both gefitinib and erlotinib are potent EGFR inhibitors, their clinical efficacy and safety profiles can differ, with some studies suggesting gefitinib may have a better safety profile in terms of adverse events like rash and diarrhea[20][21].
Comparative Analysis of Pyridine-Based Compounds in Cardiovascular Disease
Dihydropyridine derivatives are a major class of calcium channel blockers used in the management of hypertension and angina[3][22]. These drugs selectively target L-type voltage-gated calcium channels, primarily in vascular smooth muscle[22][23][24].
Mechanism of Action: L-type Calcium Channel Blockade
In vascular smooth muscle cells, the influx of extracellular calcium through L-type channels is a critical step for muscle contraction. By blocking these channels, dihydropyridine compounds inhibit calcium influx, leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure[23][24][25].
The following diagram illustrates the mechanism of action of dihydropyridine calcium channel blockers.
Caption: Mechanism of dihydropyridine calcium channel blockers.
Quantitative Comparison of Dihydropyridine Calcium Channel Blockers
Amlodipine and nifedipine are two widely prescribed dihydropyridine calcium channel blockers. While both effectively lower blood pressure, their pharmacokinetic and pharmacodynamic profiles exhibit key differences.
| Parameter | Amlodipine | Nifedipine GITS | Reference(s) |
| Half-life | 30-50 hours | Short (formulated for once-daily dosing) | [5][9][13][26] |
| Dosing Frequency | Once daily | Once daily (GITS formulation) | [9][13] |
| Blood Pressure Control | More consistent 24-hour control, less peak-to-trough variation | Effective, but may have more variability | [5][13] |
| Effect on Heart Rate | Minimal change (<1 beat/min increase) | Minimal change (<1 beat/min increase) | [5][26] |
| Common Side Effects | Peripheral edema, headache, flushing | Peripheral edema, headache, flushing | [13][22] |
| Tolerability | Generally better tolerated, lower incidence of side effects | Higher incidence of some side effects | [9][13] |
Key Insights from Comparative Data:
-
Pharmacokinetics Matter: Amlodipine's inherently long half-life provides more consistent blood pressure control over a 24-hour period, even with a missed dose, which can improve patient adherence and outcomes[5][13]. Nifedipine, in its Gastrointestinal Therapeutic System (GITS) formulation, achieves once-daily dosing through sophisticated drug delivery technology[5][26].
-
Efficacy and Safety: Both drugs demonstrate similar efficacy in lowering blood pressure[5][9]. However, studies suggest that amlodipine may have a better tolerability profile, with a lower incidence of side effects such as edema[9][13].
-
Sympathetic Nervous System Activation: Some studies indicate that amlodipine may cause a slightly greater increase in plasma norepinephrine compared to nifedipine GITS, though the clinical significance of this small difference is debated[5][26].
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to evaluate the compounds discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is used to determine the IC50 value of a pyridine-based kinase inhibitor. It measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitor's activity.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point 1:3 serial dilution of the pyridine-based inhibitor in 100% DMSO. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. Add 2.5 µL of the kinase of interest and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Convert the produced ADP to ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[3].
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of pyridine-based anticancer compounds by measuring the metabolic activity of cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridine-based compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: Calculate the percentage of cell viability relative to untreated control cells and plot this against the logarithm of the compound concentration. Use non-linear regression to determine the IC50 value[1][2][6][7].
Protocol 3: Fluorescence-Based Calcium Influx Assay
This assay is used to evaluate the activity of dihydropyridine calcium channel blockers.
Step-by-Step Methodology:
-
Cell Plating: Plate a suitable cell line expressing L-type calcium channels (e.g., HEK293) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye exhibits increased fluorescence upon binding to calcium.
-
Compound Incubation: Incubate the cells with varying concentrations of the dihydropyridine compound.
-
Depolarization: Induce cell depolarization to open the voltage-gated calcium channels. This is typically done by adding a high concentration of potassium chloride (KCl).
-
Fluorescence Measurement: Measure the fluorescence kinetics using a fluorescent plate reader immediately after adding the depolarization agent.
-
Data Analysis: The inhibitory effect of the compound is determined by the reduction in the fluorescence signal compared to untreated control cells. Plot the response against the compound concentration to calculate the IC50 value[27][28][29][30].
Future Perspectives and Conclusion
The pyridine scaffold is undeniably a privileged structure in drug discovery, and its importance continues to grow. The versatility of its chemistry allows for the generation of vast libraries of compounds, and its favorable physicochemical properties make it an attractive core for developing drugs with improved pharmacokinetic and pharmacodynamic profiles. Future research will likely focus on developing pyridine derivatives with even greater selectivity for their targets to minimize off-target effects and improve patient safety. The development of covalent inhibitors and allosteric modulators based on the pyridine scaffold also represents an exciting frontier in medicinal chemistry.
This guide has provided a comparative overview of pyridine-based compounds in two major therapeutic areas, supported by quantitative experimental data and detailed protocols. The evidence clearly demonstrates the profound impact of this simple heterocycle on modern medicine. For researchers and drug development professionals, a deep understanding of the structure-activity relationships and mechanisms of action of pyridine derivatives is essential for designing the next generation of innovative and effective therapies.
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A Senior Application Scientist's Guide to Assessing the Antiproliferative Activity of 4-Bromo-2-(pyrrolidin-2-yl)pyridine Derivatives
Introduction: The Imperative for Novel Anticancer Agents
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is relentless. Pyridine derivatives have emerged as a cornerstone in this endeavor, representing a versatile and pharmacologically significant class of compounds in anticancer drug development.[1][2][3] The unique electronic properties and synthetic tractability of the pyridine scaffold allow for targeted modulation of critical molecular pathways implicated in cancer progression.[1][4] Studies have consistently demonstrated that pyridine-based compounds can suppress tumor growth through a variety of mechanisms, including the induction of apoptosis (programmed cell death), interference with the cell cycle, and inhibition of angiogenesis (the formation of new blood vessels that feed a tumor).[1][5]
This guide focuses on a specific, promising subclass: 4-Bromo-2-(pyrrolidin-2-yl)pyridine derivatives . We will provide an in-depth comparison of their antiproliferative activity, grounded in established experimental methodologies. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure robust and reproducible results.
Mechanistic Insights: How Pyridine Derivatives Combat Cancer
The anticancer activity of pyridine derivatives is not monolithic; it is a multifaceted interplay of interactions with various cellular targets.[6] Understanding these mechanisms is paramount for the rational design of more potent and selective compounds. Key mechanisms of action include:
-
Kinase Inhibition: Many pyridine derivatives function as kinase inhibitors, interfering with signaling pathways that drive tumor growth.[1][7] A prominent target is the Vascular Endothelial Growth Factor Receptor (VEGFR-2), whose inhibition disrupts angiogenesis.[1][8] Other targeted kinases can include Epidermal Growth Factor Receptor (EGFR), which is crucial for cell proliferation.[9][10]
-
Cell Cycle Arrest: Certain derivatives can halt the cell division process at specific checkpoints. For instance, induction of G2/M phase arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation.[5][6]
-
Induction of Apoptosis: By upregulating specific proteins like p53 and JNK, these compounds can trigger the intrinsic apoptotic pathway, leading to the self-destruction of cancer cells.[5]
-
Tubulin Polymerization Inhibition: Some pyridine analogues act as anti-tubulin agents, disrupting the formation of the mitotic spindle, which is essential for cell division.[6]
The diagram below illustrates a generalized kinase signaling pathway, a common target for many pyridine-based anticancer agents.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway targeted by pyridine inhibitors.
Structure-Activity Relationship (SAR): The Blueprint for Potency
The biological activity of a pyridine derivative is intrinsically linked to its chemical structure. A thorough analysis of the structure-activity relationship (SAR) provides a blueprint for optimizing lead compounds to enhance their antiproliferative effects.[2] For pyridine derivatives, several structural characteristics have been identified as being crucial for their anticancer potential:
-
Favorable Substituents: The presence and position of specific functional groups can significantly enhance antiproliferative activity. Studies have shown that groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) often lead to lower IC50 values, indicating greater potency.[2][3]
-
Steric Hindrance: Conversely, the introduction of bulky chemical groups can result in lower antiproliferative activity, potentially by preventing the molecule from effectively binding to its biological target.[2][3]
The core structure of the compounds in this guide is this compound. Modifications are typically made to the pyrrolidine ring or by adding substituents to the pyridine ring to explore the SAR and optimize activity.
Caption: Key structural components of the this compound scaffold for SAR studies.
A Comparative Guide to In Vitro Antiproliferative Assays
In vitro cytotoxicity assays are indispensable tools in the preclinical phase of drug discovery.[7][11] They provide a rapid, cost-effective, and high-throughput method to screen large numbers of compounds and identify those with potential therapeutic effects before advancing to more complex studies.[7][12][13] The primary goal is to determine the concentration of a compound that inhibits cell growth by 50% (IC50), a key metric for potency.
Two of the most robust and widely adopted methods are the MTT and Sulforhodamine B (SRB) assays. The choice between them depends on the specific research question and the nature of the compounds being tested.
| Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay | SRB (Sulforhodamine B) Assay |
| Principle | Measures metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT salt to insoluble purple formazan crystals.[14][15][16] | Measures total cellular protein content. The SRB dye binds to basic amino acid residues in cellular proteins under acidic conditions.[17][18][19] |
| Endpoint | Spectrophotometric measurement of the solubilized formazan at ~570 nm.[14][20] | Spectrophotometric measurement of the solubilized SRB dye at ~510-540 nm.[18][19] |
| Advantages | Widely established and cited; reflects cell viability and metabolic state.[15] | Less interference from compounds affecting mitochondrial activity; stable endpoint; cost-effective and highly reproducible.[17][19] |
| Causality | The signal is directly proportional to the number of metabolically active, living cells. A decrease in signal indicates either cell death or metabolic slowdown. | The signal is directly proportional to the total cell mass (protein). It provides a reliable measure of cell number at the end of the experiment. |
Experimental Protocols: A Self-Validating System
Trustworthiness in experimental science is built on meticulously designed and controlled protocols. The following step-by-step methodologies for the SRB and MTT assays are presented as self-validating systems, incorporating the necessary controls to ensure data integrity.
Caption: Standardized workflow for in vitro antiproliferative activity assessment.
Protocol 1: Sulforhodamine B (SRB) Assay
This protocol is adapted from standard procedures used by the National Cancer Institute and is optimized for adherent cell lines.[17][21]
A. Materials and Reagents
-
Adherent cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA, Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom microtiter plates
-
This compound derivatives, dissolved in DMSO
-
Positive control drug (e.g., Doxorubicin)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 510-540 nm)
B. Detailed Methodology
-
Cell Seeding: Harvest cells and perform a cell count. Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.[18]
-
Compound Treatment: Prepare serial dilutions of the pyridine derivatives and the positive control in complete medium. The final DMSO concentration should be consistent across all wells and typically ≤0.5%. Replace the medium in the wells with 100 µL of the compound-containing medium.
-
Crucial Controls (Self-Validation):
-
Untreated Control: Wells containing cells with fresh medium only.
-
Vehicle Control: Wells containing cells and medium with the highest concentration of DMSO used. This validates that the solvent itself is not causing cytotoxicity.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms the assay is responsive.
-
Blank: Wells containing medium only (no cells) to subtract background absorbance.
-
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.[21]
-
Washing: Discard the supernatant and wash the plates five times with 1% acetic acid to remove unbound dye. Air-dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[17]
-
Solubilization: Discard the SRB solution, wash again as in step 6, and air-dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510-540 nm using a microplate reader.
C. Data Analysis
-
Subtract the average OD of the blank wells from all other wells.
-
Calculate the percentage of cell viability using the formula: % Viability = (OD of Treated Wells / OD of Vehicle Control Wells) x 100
-
Plot the % Viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Protocol 2: MTT Assay
This protocol is a standard method for assessing metabolic activity as a proxy for cell viability.[14][15]
A. Materials and Reagents
-
Same cell culture materials, plates, compounds, and controls as the SRB assay.
-
MTT solution (5 mg/mL in sterile PBS, protected from light).[14][22]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl).[14]
-
Microplate reader (absorbance at ~570 nm, with an optional reference at 630 nm).[14][20]
B. Detailed Methodology
-
Cell Seeding and Treatment: Follow steps 1-4 from the SRB protocol, including all crucial controls.
-
MTT Addition: After the 48-72 hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[14][15]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. During this period, metabolically active cells will convert the yellow MTT into visible purple formazan crystals.[14][22]
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or placing on a plate shaker.[14]
-
Data Acquisition: Measure the absorbance at 570 nm.
C. Data Analysis
-
The data analysis process is identical to that of the SRB assay. Calculate % viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Comparative Performance Data (Illustrative)
To objectively compare the antiproliferative activity of different derivatives, data should be summarized in a clear, tabular format. The following table presents illustrative data for a series of hypothetical this compound derivatives tested against three common cancer cell lines.
| Compound | Modification (R-Group) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HepG2 (Liver) | IC50 (µM) vs. A549 (Lung) |
| Derivative A | Unsubstituted (H) | 15.8 | 22.5 | 31.2 |
| Derivative B | 4-Hydroxyphenyl | 4.5 | 8.1 | 12.3 |
| Derivative C | 4-Methoxyphenyl | 6.2 | 9.9 | 15.8 |
| Derivative D | 4-Chlorophenyl | 18.3 | 25.1 | 35.0 |
| Doxorubicin | Reference Drug | 0.9 | 1.2 | 1.5 |
Analysis of Illustrative Data: The data clearly demonstrates a structure-activity relationship. Derivative B , featuring a hydroxyl (-OH) group, exhibited the most potent antiproliferative activity across all cell lines, with an IC50 value of 4.5 µM against MCF-7 cells. This aligns with published findings that hydroxyl groups can enhance the anticancer effects of pyridine scaffolds.[2][3] Similarly, Derivative C with a methoxy (-OMe) group also showed significantly improved potency compared to the unsubstituted Derivative A .[3] In contrast, Derivative D , with a halogen substituent, displayed reduced activity, a finding that has also been observed in SAR studies of other pyridine series.[2][3] While none of the derivatives matched the potency of the standard chemotherapeutic agent Doxorubicin, the significant improvement in activity seen with specific substitutions highlights a clear path for further optimization of this chemical scaffold.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing and comparing the antiproliferative activity of this compound derivatives. The provided protocols for the SRB and MTT assays, when implemented with the described controls, establish a self-validating system for generating reliable and reproducible data. The illustrative data underscores the importance of SAR in guiding the chemical synthesis of more potent analogues.
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Future work should focus on expanding the library of derivatives to further probe the structure-activity relationship, identifying the specific molecular targets (e.g., specific kinases) through biochemical assays, and ultimately advancing the most promising compounds to in vivo animal models to evaluate their efficacy and safety in a physiological context.
References
- Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology. (2025). Vertex AI Search.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PMC - NIH.
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
- Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. (2024). IT Medical Team.
- The Ascendant Trajectory of Pyridine Derivatives in Anticancer Research: A Technical Guide. (2025). Benchchem.
- Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
- In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). NIH.
- Pyridine heterocycles: Compiling the anticancer capabilities. (2023).
- Application Notes and Protocols for Evaluating "Antiproliferative Agent-5" using the MTT Assay. (2025). Benchchem.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
- MTT Assay Protocol for Cell Viability and Prolifer
- Pyridine Moiety: Recent Advances in Cancer Tre
- MTT assay and its use in cell viability and prolifer
- Sulforhodamine B (SRB) Assay Protocol. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Application Notes and Protocols: SRB Assay for Tsaokoarylone Cytotoxicity. (2025). Benchchem.
- In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.). [No Source Found].
- Sulforhodamine B colorimetric assay for cytotoxicity screening. (n.d.).
- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar.
- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (n.d.). PMC - NIH.
- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Tyrosine kinase inhibitors potentially useful for patient-specific treatment of tumors. (1999). [No Source Found].
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-(pyrrolidin-2-yl)pyridine
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2-(pyrrolidin-2-yl)pyridine, a halogenated pyridine derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure the protection of personnel and the environment.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is that it must not be released into the general laboratory waste stream or the sanitary sewer system.[4] Halogenated organic compounds can be persistent in the environment and may have deleterious effects on aquatic life. Furthermore, pyridine and its derivatives are known for their strong, unpleasant odors and potential toxicity.
The recommended disposal method for this class of compounds is high-temperature incineration in a licensed hazardous waste facility.[4] This process ensures the complete destruction of the molecule, converting it into less harmful substances.
Quantitative Data Summary
For clarity, the following table summarizes the key information for this compound and a closely related compound. This data underscores the need for cautious handling and disposal.
| Property | This compound (Isomer) | 4-Bromopyridine (Related Compound) |
| CAS Number | 1213471-26-1 ((S)-isomer)[5] | 1120-87-2[6] |
| Molecular Formula | C₉H₁₁BrN₂[5] | C₅H₄BrN[6] |
| Molecular Weight | 227.10 g/mol [5] | 158.01 g/mol [6] |
| Known Hazards | Assumed to be similar to related compounds: Acutely toxic if swallowed, causes skin and eye irritation.[1][2] | Harmful if swallowed, causes skin and eye irritation.[1][7] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Expertise & Experience: Before handling the waste, it is crucial to wear appropriate PPE to prevent any direct contact with the chemical. This includes:
-
Nitrile gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
-
-
All handling of this compound waste should be conducted within a certified chemical fume hood to avoid inhalation of any potential vapors.
2. Waste Segregation and Collection:
-
Trustworthiness: To ensure a self-validating system, dedicate a specific, properly labeled waste container for this compound and any materials contaminated with it.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[8]
-
Never mix this waste with other waste streams , especially incompatible materials like strong oxidizing agents or acids, to prevent dangerous chemical reactions.[3]
-
Solid waste (e.g., contaminated filter paper, gloves) and liquid waste should be collected in separate, appropriately labeled containers.
3. Labeling and Storage:
-
Authoritative Grounding: In accordance with guidelines from the Environmental Protection Agency (EPA) and as detailed in "Prudent Practices in the Laboratory," all hazardous waste containers must be clearly labeled.[9][10][11][12][13] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from general laboratory traffic.
4. Disposal Request and Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, submit a hazardous waste pickup request.
-
Follow your institution's specific procedures for waste pickup, which typically involve an online request form and scheduling.
Visualization of the Disposal Workflow
The following diagram, generated using Graphviz, illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart illustrating the key stages of proper disposal for this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these detailed procedures, which are grounded in established safety guidelines and the known hazards of similar chemical compounds, research professionals can ensure that this hazardous waste is managed in a safe, compliant, and environmentally conscious manner. Always consult your institution's specific EHS guidelines for any additional requirements.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Bromopyridine. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet: 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
-
Reed College. (n.d.). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Retrieved from [Link]
- Google Patents. (2023, March 28). US11613549B2 - Bromination of pyridine derivatives.
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
-
AA Blocks. (n.d.). 3-bromo-4-[(pyrrolidin-2-yl)methyl]pyridine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Retrieved from [Link]
-
The National Academies of Sciences, Engineering, and Medicine. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, January 26). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]
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- 13. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 4-Bromo-2-(pyrrolidin-2-yl)pyridine
Hazard Assessment: A Synthesis of Analog Data
The primary hazards of 4-Bromo-2-(pyrrolidin-2-yl)pyridine are inferred from analogous structures. Pyridine and its brominated derivatives are known for their potential toxicity, irritancy, and flammability.[1][2][3][4] The addition of a pyrrolidine ring, as seen in related compounds, can introduce significant corrosive and toxic properties.[5] Therefore, this compound must be treated as hazardous, with a high potential for toxicity if ingested, absorbed through the skin, or inhaled, and a likelihood of causing severe skin and eye irritation or burns.[6][7]
Table 1: Summary of Inferred Hazards
| Hazard Category | Potential Effects & Rationale | Supporting Analogs |
| Acute Toxicity | Toxic if swallowed, Fatal or Toxic in contact with skin, Harmful if inhaled. Bromopyridines and functionalized pyrrolidines exhibit significant acute toxicity.[3][5][6] Assume a high degree of toxicity via all routes of exposure. | 2-Bromopyridine[3], 4-(Pyrrolidin-1-yl)pyridine, 2-Bromo-6-pyrrolidin-1-ylpyridine[5] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. Pyridine derivatives can be corrosive or irritating to the skin.[2][7] The basic nitrogen of the pyrrolidine may enhance this effect. | 4-(Pyrrolidin-1-yl)pyridine, 4-Bromo-2-fluoropyridine[2], Pyridinium bromide perbromide[7] |
| Eye Damage/Irritation | Causes serious eye damage. Direct contact with splashes or vapors is likely to cause severe and potentially irreversible eye damage.[2][5][6] | 4-(Pyrrolidin-1-yl)pyridine, 4-Bromo-2-fluoropyridine[2], 4-Bromopyridine hydrochloride[6] |
| Respiratory Irritation | May cause respiratory irritation. Inhalation of dust or vapors can irritate the mucous membranes and upper respiratory tract.[2][3][6][7] | 2-Bromopyridine[3], 4-Bromo-2-fluoropyridine[2], Pyridinium bromide perbromide[7] |
| Flammability | Combustible Liquid. While the flashpoint is unknown, related bromopyridines are combustible.[2][3] Avoid proximity to ignition sources. | 2-Bromopyridine[3], 4-Bromo-2-fluoropyridine[2] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent exposure. The selection of each component is directly correlated with the hazards identified above.
Table 2: Required Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | Primary line of defense. Essential for containing volatile vapors and fine powders, preventing inhalation exposure.[1][8][9] All handling must be performed within a properly functioning fume hood. |
| Eye and Face | Chemical safety goggles with side shields. A full-face shield worn over goggles is required when handling >5g or during splash-prone operations (e.g., solution transfer, quenching). | Protects against splashes and vapors that can cause severe, irreversible eye damage.[2][10] |
| Hand Protection | Double-gloving is required. Use a heavier, chemically resistant outer glove over a standard nitrile inner glove. Recommended materials include Butyl rubber or Neoprene.[8][9][10] | Provides a robust barrier against dermal absorption, which may be a route for fatal toxicity.[3] Nitrile gloves alone offer insufficient protection for prolonged contact with pyridine derivatives.[8] Always inspect gloves for damage before use and change them immediately upon contamination. |
| Body Protection | Flame-retardant lab coat, fully buttoned. Chemically resistant apron for large-scale work. | Protects skin from splashes and prevents contamination of personal clothing.[9][10] The flame-retardant property addresses the potential combustibility hazard. |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills that may reach the floor. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be required if engineering controls fail or for emergency spill response.[8][9] Note: Use of a respirator requires prior medical clearance, training, and fit-testing. | Serves as a secondary defense against inhalation of hazardous vapors or aerosols.[9] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is critical for minimizing risk.
Step 1: Preparation and Pre-Handling
-
Designate Area: Cordon off a specific area within a certified chemical fume hood for the procedure.[8]
-
Assemble Materials: Ensure all necessary equipment (glassware, spatulas, syringes) and emergency supplies (spill kit, quenching agents) are inside the fume hood before introducing the chemical.
-
Don PPE: Put on all required PPE as detailed in Table 2, ensuring a proper fit. Check glove integrity.
Step 2: Weighing and Transfer
-
Tare Container: Weigh the receiving vessel on a balance located within the fume hood or in an adjacent ventilated enclosure.
-
Aliquot Compound: Carefully transfer the solid compound from its storage container to the tared vessel using a clean spatula. Avoid creating dust.
-
Seal and Clean: Tightly close the primary container. Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., isopropanol) and wipe. Dispose of wipes as hazardous waste.
Step 3: In-Reaction Handling
-
Maintain Containment: Keep all reaction vessels closed or under an inert atmosphere to the greatest extent possible.
-
Monitor Conditions: Use a remote temperature probe and monitor the reaction from outside the fume hood sash.
-
Transfers: Use cannulas or sealed syringes for liquid transfers to prevent splashes and vapor release.
Step 4: Post-Procedure and Decontamination
-
Quench Carefully: If applicable, quench the reaction mixture slowly under an inert atmosphere in the fume hood.
-
Decontaminate Glassware: Triple-rinse all contaminated glassware with a suitable solvent. The initial rinsate must be collected and disposed of as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands and arms thoroughly with soap and water.
Emergency and Disposal Protocols
Immediate Actions for Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Management:
-
Small Spill (<5g): If trained and equipped, absorb the spill with an inert material like vermiculite or sand.[11] Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the area with a suitable solvent.
-
Large Spill (>5g): Evacuate the laboratory immediately. Alert institutional safety personnel and restrict access to the area.[8]
Disposal Plan:
All materials contaminated with this compound, including the compound itself, reaction residues, contaminated solvents, and used PPE, must be treated as hazardous waste.
-
Segregate Waste: Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Licensed Disposal: Arrange for disposal through a licensed hazardous waste contractor.[6][10] Adhere to all local, state, and federal regulations.
-
Prohibition: DO NOT dispose of this chemical or its waste down the drain or in regular trash.[10]
Visual Workflow: PPE Selection and Decontamination
The following diagram outlines the critical decision-making and procedural flow for ensuring safety from initial risk assessment to the final disposal of contaminated equipment.
Caption: Workflow for PPE selection, handling, and decontamination.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Pyridine Safety Sheet. Washington State University. [Link]
-
Pyridine Safety Data Sheet. Kanto Chemical Co., Inc. [Link]
-
4-Bromopyridine hydrochloride Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
2-Bromopyridine Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
2-Bromopyridine Synthesis. Organic Syntheses. [Link]
-
Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
